3-Benzyl-1,2,4-thiadiazol-5-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-benzyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPJUFWVJYJIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345566 | |
| Record name | 3-Benzyl-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17467-27-5 | |
| Record name | 3-Benzyl-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzyl-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Crystal Structure of Benzyl-Substituted Amino-Thiadiazoles: A Case Study of 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine
Abstract: This technical guide provides a comprehensive overview of the methodologies and analyses involved in determining and understanding the crystal structure of benzyl-substituted amino-thiadiazoles, a class of compounds with significant interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for 3-Benzyl-1,2,4-thiadiazol-5-amine, this paper will use the closely related and structurally characterized compound, 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine, as a representative case study.[1] The principles and techniques discussed herein are directly applicable to the structural elucidation of the target molecule and its analogues. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of Thiadiazoles in Drug Discovery
Thiadiazoles are a prominent class of five-membered heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[2][3] The presence of sulfur and nitrogen atoms in the ring system imparts unique physicochemical properties, including the capacity for hydrogen bonding and serving as a bioisosteric replacement for other functional groups.[4] Derivatives of 1,3,4-thiadiazole, in particular, are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6]
The three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its biological activity. It dictates how a molecule interacts with its biological target, influences its solubility and bioavailability, and ultimately determines its efficacy as a therapeutic agent. For drug development professionals, a detailed knowledge of the crystal structure is paramount for structure-based drug design and lead optimization.
This guide will delve into the technical aspects of determining the crystal structure of benzyl-substituted amino-thiadiazoles, using 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine as a practical exemplar.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.
General Synthesis of Amino-Thiadiazole Derivatives
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.[5] While the specific synthesis for 3-Benzyl-1,2,4-thiadiazol-5-amine is not detailed in the available literature, a general synthetic pathway can be inferred from established methods for related compounds.
Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
-
Preparation of the Thiosemicarbazide Intermediate: An appropriate acyl or aryl acid is reacted with thiosemicarbazide in a suitable solvent, often with a condensing agent, to form the corresponding acyl/aroylthiosemicarbazide.
-
Cyclization: The thiosemicarbazide intermediate is then subjected to dehydrative cyclization. This is commonly achieved by heating in the presence of a strong acid, such as concentrated sulfuric acid or phosphoric acid.[5] The reaction mixture is heated for several hours, then cooled and neutralized to precipitate the crude thiadiazole derivative.
-
Purification: The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol, DMF/water) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.[5]
The Art of Crystallization
Obtaining a single crystal of sufficient size and quality is often the most challenging step. The method of crystallization can significantly impact the crystal habit and internal order.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify a system in which the compound has moderate solubility.
-
Slow Evaporation: A nearly saturated solution of the purified compound is prepared in the chosen solvent system. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is readily soluble. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container holding a second solvent (the "anti-solvent") in which the compound is insoluble but the first solvent is miscible. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting the growth of crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a mounted loop.
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Data Collection and Processing
A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically around 100-120 K) to minimize thermal vibrations of the atoms.[1] X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector.[1][7]
The collected data, consisting of thousands of reflection intensities, are then processed. This involves integrating the intensities, correcting for experimental factors like absorption, and reducing the data to a set of structure factors.
Structure Solution and Refinement
The processed data are used to solve the crystal structure. For organic molecules, direct methods are often successful in determining the initial positions of the non-hydrogen atoms.[1] This initial model is then refined using a least-squares algorithm to improve the fit between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
Workflow for Crystal Structure Determination
Caption: Workflow for single-crystal X-ray structure determination.
Structural Analysis of 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine
The following sections detail the crystal structure of 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine, providing a framework for the analysis of similar compounds.[1]
Crystallographic Data
A summary of the crystallographic data for 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine is presented in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₉H₈N₄O₂S |
| Formula Weight | 236.26 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.0878 (2) |
| b (Å) | 5.6213 (3) |
| c (Å) | 17.8035 (9) |
| α (°) | 80.980 (3) |
| β (°) | 85.677 (3) |
| γ (°) | 79.855 (3) |
| Volume (ų) | 494.42 (4) |
| Z | 2 |
| Temperature (K) | 120 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 3.5 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]
Molecular Geometry
The molecule consists of a 1,3,4-thiadiazole ring linked to a 3-nitrophenyl group via a methylene bridge. Key structural features include:
-
Planarity: The 1,3,4-thiadiazole ring is essentially planar.
-
Conformation: The dihedral angle between the thiadiazole and benzene rings is 73.92 (8)°.[1] This twisted conformation is a critical feature that will influence how the molecule packs in the crystal lattice and how it might interact with a biological target. The orientation of the thiadiazole sulfur atom is towards the benzene ring.[1]
Molecular Structure of 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine
Caption: 2D representation of the molecular structure.
Supramolecular Assembly and Intermolecular Interactions
The arrangement of molecules in the crystal, known as the crystal packing, is governed by a network of intermolecular interactions. In the case of 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine, these include:
-
Hydrogen Bonding: N—H···N hydrogen bonds are the primary interactions that stabilize the crystal packing. These interactions link molecules into supramolecular tapes along the[1] direction, forming alternating eight-membered and ten-membered synthons.[1]
-
Other Interactions: The three-dimensional network is further consolidated by weaker C—H···O, C—H···S, and C—H···π interactions.[1]
Understanding these interactions is crucial, as they provide insights into the molecule's physical properties, such as melting point and solubility, and can inform the design of co-crystals and polymorphs.
Conclusion and Future Directions
This guide has provided a detailed overview of the process of determining and analyzing the crystal structure of benzyl-substituted amino-thiadiazoles, using 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine as a case study. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are well-established and can be applied to elucidate the structure of the target molecule, 3-Benzyl-1,2,4-thiadiazol-5-amine.
The structural insights gained from such studies are invaluable for the drug development process. A comprehensive understanding of the three-dimensional structure, conformational preferences, and intermolecular interactions of these compounds will empower medicinal chemists to design more potent and selective therapeutic agents. Future work should focus on obtaining the crystal structure of 3-Benzyl-1,2,4-thiadiazol-5-amine to enable direct structure-activity relationship studies and to further enrich our understanding of this important class of molecules.
References
-
Rasayan, J. Chem. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available at: [Link].
-
Kang, Y., Cho, N. S., & Jeon, Y. J. (2012). 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2041. Available at: [Link].
-
Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: [Link].
-
Gomathy, S., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(23), 5695. Available at: [Link].
-
Ben-Abdallah, T., et al. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2024(1), M1827. Available at: [Link].
-
MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available at: [Link].
-
Al-Warhi, T., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29509-29522. Available at: [Link].
-
Al-otaibi, A. M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2244. Available at: [Link].
-
Ordon, M., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[2][5][8]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Materials, 14(3), 633. Available at: [Link].
-
Tiekink, E. R. T., et al. (2010). 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3200. Available at: [Link].
-
Al-Ghorbani, M., et al. (2015). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Tropical Journal of Pharmaceutical Research, 14(9), 1589. Available at: [Link].
-
Gąsowska, A., et al. (2006). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry, 13(27), 3329-3347. Available at: [Link].
Sources
- 1. 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to the Preliminary Biological Screening of Novel Thiadiazole Derivatives
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential across numerous disease areas.[1][2] This guide provides a comprehensive framework for the initial biological evaluation of novel thiadiazole derivatives, designed for researchers and drug development professionals. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental choices, establishing a self-validating system for preliminary screening. We will detail field-proven, step-by-step protocols for primary in vitro assays—covering cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities—and underscore the strategic importance of early ADME/Tox profiling. The narrative is grounded in authoritative references, ensuring scientific integrity and reproducibility, and is supplemented with structured data tables and process diagrams to enhance clarity and application.
Introduction: The Thiadiazole Scaffold in Drug Discovery
Thiadiazoles represent a vital class of five-membered heterocyclic compounds containing nitrogen and sulfur atoms.[1] This structural motif is considered a "versatile scaffold" in drug design due to its favorable physicochemical properties and its ability to act as a hydrogen bond acceptor and a two-electron donor system.[3] Consequently, thiadiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects.[1][2][4] The core challenge and opportunity lie in efficiently screening newly synthesized derivatives to identify promising lead compounds for further development. This guide outlines a robust, multi-tiered strategy for this critical preliminary evaluation.
The Logic of a Phased Screening Approach
A shotgun approach to biological screening is inefficient and cost-prohibitive. A logically phased or tiered approach is superior, designed to quickly and economically eliminate compounds with undesirable properties (e.g., high toxicity, no activity) while prioritizing those with promising therapeutic potential. This hierarchical workflow ensures that resource-intensive secondary and in vivo assays are reserved for only the most viable candidates.
The initial phase, which is the focus of this guide, involves a battery of rapid, cost-effective, and reproducible in vitro assays. The selection of these primary assays should be guided by the therapeutic hypothesis for the novel derivatives but is often broad to capture unexpected activities.
Primary In Vitro Screening Protocols
This section provides the core methodologies for the initial assessment of biological activity. For scientific integrity, every assay must include a positive control (a known active compound, e.g., a standard drug) and a negative/vehicle control (e.g., DMSO) to validate the assay's performance.[5]
Cytotoxicity and Antiproliferative Screening (Anticancer)
The first crucial step is to assess a compound's effect on cell viability. This dual-purpose screening identifies compounds that are either generally toxic or selectively inhibit the proliferation of cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which corresponds to the number of viable cells.[8]
Causality Behind Experimental Choices:
-
Choice of Cell Lines: It is critical to use both cancerous and non-cancerous cell lines. For example, screening against a breast cancer line like MCF-7 and a non-cancerous line like human embryonic kidney cells (HEK293) allows for the calculation of a Selectivity Index (SI) .[6] A high SI indicates the compound is more toxic to cancer cells than normal cells, a highly desirable trait for a potential anticancer agent.
-
Concentration Range: A wide concentration range (e.g., 1 to 100 µM) is used to determine a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.[9]
Experimental Protocol: MTT Assay [7][9]
-
Cell Seeding: Seed cells (e.g., MCF-7, HeLa, HEK293) into a 96-well plate at a density of approximately 8 x 10³ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[9]
-
Compound Treatment: Prepare stock solutions of the thiadiazole derivatives in DMSO.[10] Add various concentrations of the compounds (e.g., 1, 10, 50, 100 µM) to the wells. Ensure the final DMSO concentration is non-toxic (typically ≤1%).[10] Incubate for 48 hours.
-
MTT Addition: Discard the media and add 100 µL of fresh medium plus 50 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for 3-4 hours.
-
Formazan Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation: Hypothetical Antiproliferative Activity
| Compound ID | IC50 on MCF-7 (µM) [Cancer] | IC50 on HEK293 (µM) [Normal] | Selectivity Index (SI) = IC50(Normal)/IC50(Cancer) |
| THIA-001 | 8.5 | 95.2 | 11.2 |
| THIA-002 | 55.1 | 60.5 | 1.1 |
| THIA-003 | > 100 | > 100 | - |
| Doxorubicin | 0.9 | 5.4 | 6.0 |
Antimicrobial Activity Screening
Thiadiazoles are well-known for their potential as antimicrobial agents.[1] The initial screening aims to determine the minimum concentration of a compound that inhibits visible growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration that kills the bacteria (Minimum Bactericidal Concentration, MBC).
Causality Behind Experimental Choices:
-
Methodology: The broth microdilution method is a quantitative and widely accepted technique for determining MIC values and is more precise than agar diffusion methods for primary screening.[11]
-
Organism Selection: A panel of microorganisms should include representatives of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) to establish the spectrum of activity.[12]
Experimental Protocol: Broth Microdilution for MIC/MBC [11]
-
Preparation: In a 96-well plate, add a suitable broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).
-
Serial Dilution: Add the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add a standardized microbial inoculum (e.g., 10⁵ CFU/mL) to each well.[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed.[11]
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and subculture it onto an agar plate. The lowest concentration that results in the death of 99.9% of the initial inoculum is the MBC.[11]
Data Presentation: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| THIA-001 | 16 | > 128 | 64 |
| THIA-004 | 32 | 64 | 128 |
| THIA-005 | > 128 | > 128 | > 128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 8 |
Antioxidant Capacity Assessment
Oxidative stress is implicated in numerous diseases, making antioxidant activity a valuable therapeutic property. Simple, rapid chemical assays based on radical scavenging are excellent for preliminary screening. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are most common.[13][14]
Causality Behind Experimental Choices:
-
DPPH Assay: This assay measures the ability of the thiadiazole derivative to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[15][16] This is a direct measure of radical scavenging capacity.
-
ABTS Assay: The ABTS assay is versatile as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic compounds, providing a complementary view to the DPPH method.[15]
Experimental Protocol: DPPH Radical Scavenging Assay [16][17]
-
Reagent Preparation: Prepare a 0.004% (w/v) solution of DPPH in methanol.[16]
-
Assay Setup: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution.
-
Compound Addition: Add various concentrations of the test compounds.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the decrease in absorbance at 517 nm.[16]
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). Ascorbic acid is commonly used as a positive control.[18]
In Vitro Anti-inflammatory Activity
For a preliminary screen, complex cell-based assays can be deferred in favor of simple, indicative biochemical assays. Protein denaturation is a well-documented cause of inflammation, and compounds that can prevent it may have anti-inflammatory potential.[19]
Causality Behind Experimental Choices:
-
Protein Denaturation Assay: This assay uses heat-induced denaturation of a protein like bovine serum albumin (BSA) as a model for inflammation. An effective anti-inflammatory agent will protect the protein from denaturation. This provides a quick and inexpensive indication of potential activity.[19]
Experimental Protocol: Inhibition of Protein Denaturation
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of BSA.
-
Denaturation: Heat the mixture at 72°C for 5 minutes.
-
Cooling & Measurement: Cool the solution and measure the turbidity (a sign of denaturation) at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of denaturation. Diclofenac sodium is a common positive control.
Secondary and Mechanistic Screening
Compounds that show promising activity and selectivity in primary screens ("hits") are advanced to secondary screening. This phase aims to confirm the activity and begin to elucidate the mechanism of action (MoA).
-
For Anticancer Hits: Further investigation may involve apoptosis assays (e.g., Annexin V staining) to see if the compounds induce programmed cell death, or specific enzyme inhibition assays if the compounds were designed to target a particular kinase, such as EGFR or HER-2.[10][20]
-
For Anti-inflammatory Hits: The next step could be to assess the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) or to use cell-based models to measure the inhibition of pro-inflammatory mediators like nitric oxide (NO) or cytokines (TNF-α, IL-6) in LPS-stimulated macrophages.[21][22]
-
For Antimicrobial Hits: Time-kill assays can be performed to understand the dynamics of the bactericidal or bacteriostatic effect over time.[11]
The Imperative of Early ADME/Tox Profiling
A significant percentage of drug candidates fail in later stages due to poor pharmacokinetic properties or unforeseen toxicity.[23] Therefore, integrating early in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessments is a critical, cost-saving strategy.[24] These tests help to filter out compounds that, despite good biological activity, are unlikely to become successful drugs.[25]
Key Early-Stage ADME Assays:
-
Aqueous Solubility: A fundamental property that affects absorption and formulation.[26]
-
Metabolic Stability: Using liver microsomes, this assay predicts how quickly a compound will be metabolized by key enzymes (like Cytochrome P450s) in the liver. Low stability often leads to poor bioavailability and short duration of action.[25]
-
Cell Permeability (Caco-2 Assay): The Caco-2 cell monolayer model is the industry standard for predicting human intestinal absorption and identifying whether a compound is a substrate for efflux transporters.[23][25]
Data Integrity and Reporting
Trustworthiness in preclinical research hinges on rigorous methodology and transparent reporting. All experiments should be performed multiple times to ensure reproducibility.[5] When reporting results, it is essential to provide comprehensive details about the methods, including animal species and strains (for later in vivo work), cell line sources, and statistical analyses.[27] Adherence to guidelines such as the NIH's "Principles and Guidelines for Reporting Preclinical Research" and the ARRIVE guidelines is strongly recommended to enhance the quality and value of the research.[5][27][28]
Conclusion
The preliminary biological screening of novel thiadiazole derivatives is a systematic process of evidence-gathering. By employing a hierarchical strategy that begins with broad, cost-effective in vitro assays and integrates early ADME/Tox considerations, research teams can efficiently identify compounds with the highest potential for therapeutic success. The causality-driven approach detailed in this guide—from the selection of cell lines and microbial strains to the interpretation of multi-assay data—provides a robust framework for making informed decisions in the early stages of drug discovery.
References
-
Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC. (n.d.). PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC. (n.d.). National Institutes of Health. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC. (n.d.). National Institutes of Health. [Link]
-
a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (n.d.). pharmedicopublishers.com. [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. (n.d.). National Institutes of Health. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]
-
Principles and Guidelines for Reporting Preclinical Research. (2024, September 9). NIH Grants & Funding. [Link]
-
(PDF) Synthesis, characterization and antioxidant activity of new derivatives 1,3,4-oxadiazole and 1,3,4-thiadiazole from acid hydrazide. (2024, March 14). ResearchGate. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019, September 5). PubMed Central. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. (n.d.). MDPI. [Link]
-
(PDF) The National Institutes of Health and guidance for reporting preclinical research. (2025, August 6). ResearchGate. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. (2015, September 9). NCBI. [Link]
-
Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI. [Link]
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024, June 6). ResearchGate. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025, April 16). National Center for Biotechnology Information. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL 1, 3, 4- THIADIAZOLE DERIVATIVES AND SCREENING FOR CERTAIN BIOLOGICAL ACTIVITIES. (n.d.). International Journal of Pharma and Chemical Sciences. [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021, December 4). ResearchGate. [Link]
-
Improving Early Drug Discovery through ADME Modelling. (2025, August 7). ResearchGate. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). MDPI. [Link]
-
cytotoxicity mtt assay: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (n.d.). MDPI. [Link]
-
The National Institutes of Health and guidance for reporting preclinical research - PMC. (2015, February 17). National Center for Biotechnology Information. [Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC. (2021, October 27). National Center for Biotechnology Information. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023, June 27). RSC Advances. [Link]
-
Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015, April 17). ASM Journals. [Link]
-
Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Fidelta. [Link]
-
Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (2025, June 5). Scholars Middle East Publishers. [Link]
-
14 compounds were selected and analysed using MTT-or SRB Assay in... (n.d.). ResearchGate. [Link]
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC. (n.d.). National Institutes of Health. [Link]
-
Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC. (2022, February 14). National Center for Biotechnology Information. [Link]
-
What ADME tests should be conducted for preclinical studies? (2013, July 3). Acta Pharmaceutica Sinica B. [Link]
-
Preclinical checklist. (n.d.). Diabetologia. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). ResearchGate. [Link]
-
Screening of small-molecule library for novel antibacterials. (a)... (n.d.). ResearchGate. [Link]
-
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (n.d.). Semantic Scholar. [Link]
-
Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (n.d.). PubMed. [Link]
-
In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024, October 6). Preprints.org. [Link]
-
Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC. (n.d.). National Institutes of Health. [Link]
-
Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (2025, October 14). ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Step 2: Preclinical Research. (2018, January 4). FDA. [Link]
-
Synthesis, characterization and in-vitro anti-oxidant activity of some novel 1, 3,4-thiadiazole derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives and their Antioxidant Ac. (n.d.). ResearchGate. [Link]
-
Synthesis,in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted Thiazolidin-4-ones. (n.d.). SciSpace. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). ResearchGate. [Link]
-
(PDF) Thiadiazole derivatives as anticancer agents. (n.d.). ResearchGate. [Link]
Sources
- 1. pharmedicopublishers.com [pharmedicopublishers.com]
- 2. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities | MDPI [mdpi.com]
- 5. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. researchgate.net [researchgate.net]
- 14. propulsiontechjournal.com [propulsiontechjournal.com]
- 15. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. scispace.com [scispace.com]
- 18. saudijournals.com [saudijournals.com]
- 19. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 24. lifechemicals.com [lifechemicals.com]
- 25. hrcak.srce.hr [hrcak.srce.hr]
- 26. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. The National Institutes of Health and guidance for reporting preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 3-Benzyl-1,2,4-thiadiazol-5-amine Analogues
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, conferring a unique combination of physicochemical properties that are advantageous for drug design. Its rigid, planar structure and the presence of heteroatoms allow for specific and strong interactions with biological targets. The 1,2,4-thiadiazole core is found in a variety of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 3,5-disubstituted pattern, in particular, offers a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for a specific subset of these compounds: 3-benzyl-1,2,4-thiadiazol-5-amine and its analogues. We will delve into the mechanistic rationale behind the chosen synthetic routes, provide detailed experimental protocols, and discuss the characterization and potential biological relevance of these molecules.
Strategic Approach: Retrosynthetic Analysis
The most convergent and reliable strategy for the synthesis of 3-benzyl-1,2,4-thiadiazol-5-amine hinges on the oxidative cyclization of a suitable acyclic precursor. A retrosynthetic analysis reveals that the target molecule can be disconnected at the N-S bond, leading back to N-benzyl-1-amidinothiourea. This precursor, in turn, can be conceptually assembled from benzylamine, a source of the amidino group (such as dicyandiamide), and a sulfur source.
Caption: Retrosynthetic analysis of 3-benzyl-1,2,4-thiadiazol-5-amine.
This two-stage approach allows for the modular construction of analogues by varying the initial amine, which is a key advantage for generating compound libraries for structure-activity relationship (SAR) studies.
Part 1: Synthesis of the Key Precursor: N-Benzyl-1-amidinothiourea
The synthesis of the N-benzyl-1-amidinothiourea precursor is a critical step that requires careful control of reaction conditions to ensure good yields and purity. While a one-pot reaction from benzylamine, dicyandiamide, and hydrogen sulfide is conceivable, a more controlled and higher-yielding approach involves a two-step process.
Step 1.1: Synthesis of Benzylguanidine
The first step involves the reaction of benzylamine hydrochloride with dicyandiamide. This reaction proceeds via nucleophilic attack of the benzylamine on one of the nitrile groups of dicyandiamide, followed by cyclization and subsequent ring-opening to form the guanidine derivative.
Experimental Protocol: Synthesis of Benzylamine Hydrochloride
-
To a solution of benzylamine (10.7 g, 100 mmol) in diethyl ether (100 mL) at 0 °C, slowly add concentrated hydrochloric acid (8.3 mL, 100 mmol) dropwise with vigorous stirring.
-
A white precipitate will form. Continue stirring for 30 minutes at 0 °C.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to yield benzylamine hydrochloride.
Experimental Protocol: Synthesis of Benzylguanidine
-
In a round-bottom flask equipped with a reflux condenser, combine benzylamine hydrochloride (14.3 g, 100 mmol) and dicyandiamide (8.4 g, 100 mmol) in 100 mL of n-butanol.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure benzylguanidine.
Step 1.2: Thioacylation of Benzylguanidine
The second step is the conversion of benzylguanidine to N-benzyl-1-amidinothiourea. This can be achieved by reacting the guanidine with a suitable thioacylating agent. A common and effective method involves the use of benzoyl isothiocyanate, followed by hydrolysis of the benzoyl group.
Experimental Protocol: Synthesis of N-Benzyl-1-amidinothiourea
-
To a solution of benzylguanidine (15.0 g, 100 mmol) in a suitable aprotic solvent such as tetrahydrofuran (THF) (150 mL), add triethylamine (14 mL, 100 mmol) at room temperature.
-
Cool the mixture to 0 °C and slowly add a solution of benzoyl isothiocyanate (16.3 g, 100 mmol) in THF (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure. The resulting intermediate is the N-benzoyl-N'-benzylamidinothiourea.
-
To the crude intermediate, add a solution of sodium hydroxide (8.0 g, 200 mmol) in 100 mL of ethanol.
-
Heat the mixture to reflux for 2-3 hours to effect hydrolysis of the benzoyl group.
-
Cool the reaction mixture and neutralize with hydrochloric acid.
-
The product, N-benzyl-1-amidinothiourea, can be isolated by filtration and purified by recrystallization.
Part 2: Oxidative Cyclization to 3-Benzyl-1,2,4-thiadiazol-5-amine
The final step in the synthesis is the intramolecular oxidative cyclization of N-benzyl-1-amidinothiourea. This reaction forms the crucial N-S bond to construct the 1,2,4-thiadiazole ring. Several oxidizing agents can be employed for this transformation, each with its own advantages and disadvantages. We will focus on two reliable methods: hydrogen peroxide and iodine-mediated oxidation.
Sources
An In-depth Technical Guide to 3-Benzyl-1,2,4-thiadiazol-5-amine: Chemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on a specific derivative, 3-Benzyl-1,2,4-thiadiazol-5-amine, providing a comprehensive overview of its chemical properties, a proposed synthesis protocol, and an exploration of its potential applications in drug discovery. The presence of the benzyl group and the amino functionality on the thiadiazole core suggests a molecule with the potential for diverse chemical modifications and biological interactions.
IUPAC Name and Chemical Identity
The correct IUPAC name for the compound of interest is 3-benzyl-1,2,4-thiadiazol-5-amine . It is crucial to distinguish this from its isomer, 5-benzyl-1,3,4-thiadiazol-2-amine, and its phenyl analogue, 3-phenyl-1,2,4-thiadiazol-5-amine, as the structural differences will significantly impact its chemical and biological properties.
CAS Number: 17467-27-5[1][2][3]
Molecular Formula: C₉H₉N₃S[1]
Molecular Weight: 191.25 g/mol [1]
Chemical and Physical Properties
Experimentally determined data for 3-Benzyl-1,2,4-thiadiazol-5-amine is limited in publicly accessible literature. The following table includes available data and predicted properties.
| Property | Value | Source |
| Melting Point | 138 °C | [3] |
| Boiling Point | 384.6±35.0 °C (Predicted) | [3] |
| Purity | ≥95% (Commercially available) | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |
| pKa | Not available |
Synthesis of 3-Benzyl-1,2,4-thiadiazol-5-amine
Proposed Synthetic Pathway
Sources
- 1. 17467-27-5,3-benzyl-1,2,4-thiadiazol-5-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Cas 17467-27-5,3-Benzyl-1,2,4-thiadiazol-5-amine | lookchem [lookchem.com]
- 3. 3-Benzyl-1,2,4-thiadiazol-5-amine CAS#: 17467-27-5 [m.chemicalbook.com]
initial purity assessment of synthesized 3-Benzyl-1,2,4-thiadiazol-5-amine
An In-Depth Technical Guide to the Initial Purity Assessment of Synthesized 3-Benzyl-1,2,4-thiadiazol-5-amine
Introduction
3-Benzyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery, given the known biological activities of the 1,2,4-thiadiazole scaffold.[1][2] As with any newly synthesized compound intended for biological screening or further development, a thorough assessment of its purity is of paramount importance. The presence of impurities, even in trace amounts, can lead to erroneous biological data, unpredictable toxicity, and complications in subsequent synthetic steps.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth look at the . Moving beyond a simple checklist of techniques, this document delves into the rationale behind a multi-pronged analytical strategy, offering field-proven insights into method selection and data interpretation to ensure the highest degree of scientific integrity.
Chapter 1: Understanding the Molecule and Its Synthesis
A robust purity assessment strategy begins with a fundamental understanding of the target molecule's properties and its synthetic origin. This knowledge allows for a predictive approach to identifying potential impurities.
Physicochemical Properties of 3-Benzyl-1,2,4-thiadiazol-5-amine
While specific experimental data for this exact molecule may be nascent, its structure suggests it is a solid at room temperature with a defined melting point. It is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO) and methanol. These properties are crucial for preparing samples for various analytical techniques.
A Plausible Synthetic Route and Potential Process-Related Impurities
A common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of substituted benzoyl thiosemicarbazides.[4] A plausible synthetic pathway for 3-Benzyl-1,2,4-thiadiazol-5-amine could involve similar chemistry. Understanding this pathway is critical for anticipating potential process-related impurities, which may include unreacted starting materials, intermediates, and by-products of side reactions.
Potential Degradation Products
The 1,2,4-thiadiazole ring can be susceptible to degradation under harsh acidic, basic, or oxidative conditions. A preliminary forced degradation study, exposing the compound to stress conditions, can be invaluable in identifying potential degradants that might arise during storage or formulation.[5]
Chapter 2: A Multi-Pronged Approach to Purity Assessment
No single analytical technique can definitively determine the absolute purity of a compound. Therefore, a well-designed purity assessment strategy employs a suite of orthogonal (based on different principles) methods to provide a comprehensive and reliable picture.
The Rationale for an Orthogonal Analytical Strategy
An orthogonal approach is crucial for a trustworthy purity assessment. For instance, a chromatographic technique like HPLC might not separate an impurity that co-elutes with the main peak, but this impurity may be readily detectable by a spectroscopic method like NMR.[6] By combining different analytical techniques, the risk of overlooking impurities is significantly minimized.
Overall Workflow for Initial Purity Assessment
The initial purity assessment of a newly synthesized batch of 3-Benzyl-1,2,4-thiadiazol-5-amine should follow a logical and systematic workflow.
Chapter 3: Chromatographic Purity Determination
Chromatographic techniques are fundamental for separating and quantifying impurities in a sample.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling
HPLC is the cornerstone of purity assessment for non-volatile organic compounds. A well-developed HPLC method can separate the target molecule from its impurities, allowing for their detection and quantification.[5][7]
For a polar compound like 3-Benzyl-1,2,4-thiadiazol-5-amine, a reversed-phase HPLC method is a suitable starting point. A C18 column is a good initial choice due to its versatility. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid to improve peak shape) and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to ensure the timely elution of all components with good resolution. UV detection is appropriate, and the detection wavelength should be set at the λmax of the target molecule to maximize sensitivity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, 254 nm (or the determined λmax).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to report the area percent of any impurity greater than 0.1%.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is an excellent complementary technique to HPLC, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents.[8]
The synthesis of 3-Benzyl-1,2,4-thiadiazol-5-amine may involve the use of organic solvents. GC-MS provides the sensitivity and specificity needed to detect and identify these residual solvents, which are often subject to strict regulatory limits.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.
-
Injection: Split injection.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.
-
Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., DMSO) suitable for GC analysis.
The identification of volatile impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard.
Chapter 4: Spectroscopic and Structural Verification
Spectroscopic techniques are essential for confirming the chemical identity of the synthesized compound and can also provide valuable information about its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Identity and Quantifying Purity
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[9] It is also an excellent method for assessing purity, as the signals in an NMR spectrum are directly proportional to the number of nuclei giving rise to them.[10]
The ¹H and ¹³C NMR spectra should be consistent with the proposed structure of 3-Benzyl-1,2,4-thiadiazol-5-amine. The chemical shifts, integration values (for ¹H NMR), and coupling patterns provide a detailed fingerprint of the molecule.
qNMR is a primary analytical method that can provide a highly accurate and precise measurement of purity without the need for a reference standard of the analyte itself.[6][11] A certified internal standard of known purity is used for quantification.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum to confirm the structure. For qNMR, ensure a long relaxation delay (at least 5 times the longest T₁ of interest) is used to allow for full magnetization recovery.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number and types of carbon atoms.
-
qNMR Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Add the deuterated solvent and ensure complete dissolution.
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard.
Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification
Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities.[12][13]
High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[14]
-
Instrumentation: A mass spectrometer, often coupled to an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules.
-
Mass Analyzer: A high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap is preferred.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the main component and any detectable impurities.
Chapter 5: Elemental and Thermal Analysis
These techniques provide fundamental information about the elemental composition and physical properties of the synthesized compound.
Elemental Analysis (CHNS): Verifying Empirical Formula
Elemental analysis determines the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample.[15]
The experimentally determined percentages should agree with the theoretical values for the empirical formula of 3-Benzyl-1,2,4-thiadiazol-5-amine (C₉H₉N₃S). A significant deviation may indicate the presence of impurities or that the wrong compound has been synthesized.[3]
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried sample is required.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
Melting Point Determination: A Classical Purity Indicator
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities will typically cause a depression and broadening of the melting point range.
Chapter 6: Data Integration and Purity Statement
The final step in the initial purity assessment is to integrate the data from all the analytical techniques to arrive at a confident and well-supported purity statement.
Summarizing the Analytical Data
A summary table provides a clear and concise overview of the results from the various analytical techniques employed.
| Analytical Technique | Parameter | Result | Interpretation |
| HPLC | Purity (Area %) | 99.5% | High chromatographic purity. |
| Major Impurity | 0.3% at RRT 1.2 | Minor unknown impurity detected. | |
| GC-MS | Residual Solvents | Acetone: 50 ppm | Within acceptable limits. |
| ¹H NMR | Spectrum | Consistent with structure | Confirms chemical identity. |
| ¹³C NMR | Spectrum | Consistent with structure | Confirms carbon skeleton. |
| qNMR | Purity (w/w %) | 99.2% | High absolute purity. |
| HRMS | [M+H]⁺ (found) | 208.0594 | Corresponds to C₉H₁₀N₃S⁺. |
| [M+H]⁺ (calc.) | 208.0599 | Confirms elemental composition. | |
| Elemental Analysis | %C (found/calc) | 51.65 / 51.90 | Good agreement. |
| %H (found/calc) | 4.38 / 4.36 | Good agreement. | |
| %N (found/calc) | 20.08 / 20.18 | Good agreement. | |
| %S (found/calc) | 15.30 / 15.39 | Good agreement. | |
| Melting Point | Range | 155-156 °C | Sharp melting point. |
Arriving at a Confident Purity Statement
Based on the integrated data, a purity statement can be made. For example: "The initial purity assessment of this batch of 3-Benzyl-1,2,4-thiadiazol-5-amine indicates a purity of ≥99% based on a combination of HPLC, qNMR, and elemental analysis. The chemical structure is confirmed by ¹H NMR, ¹³C NMR, and HRMS." For compounds intended for biological testing, a purity of >95% is generally required.[6]
Conclusion
The initial purity assessment of a newly synthesized compound like 3-Benzyl-1,2,4-thiadiazol-5-amine is a critical step in the drug discovery and development process. A comprehensive, multi-pronged approach, as outlined in this guide, is essential for ensuring the quality and integrity of the compound. By understanding the potential impurities and employing a suite of orthogonal analytical techniques, researchers can have a high degree of confidence in their results and make informed decisions about the future of their research.
References
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). Available at: [Link]
-
PURIFICATION AND CRITERIA OF PURITY. National Council of Educational Research and Training (NCERT). Available at: [Link]
-
Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. National Institutes of Health (NIH). Available at: [Link]
-
Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available at: [Link]
-
Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. National Institutes of Health (NIH). Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at: [Link]
-
Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... ResearchGate. Available at: [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available at: [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development (IJNRD). Available at: [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available at: [Link]
-
9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
-
Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. Available at: [Link]
-
Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]
-
NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]
-
How Do We Improve Elemental Impurity Analysis in Pharmaceutical Quality Control? Spectroscopy Online. Available at: [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. Available at: [Link]
-
A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. Available at: [Link]
-
Analysis of elemental impurities. SGS Institut Fresenius. Available at: [Link]
-
How to determine the purity of newly synthesized organic compound? ResearchGate. Available at: [Link]
-
Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available at: [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]
-
Confident pharmaceutical impurity profiling using high-res mass spec. Separation Science. Available at: [Link]
-
Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. Available at: [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. Available at: [Link]
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Available at: [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smithers.com [smithers.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotech-spain.com [biotech-spain.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. hpst.cz [hpst.cz]
- 15. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
Structural Elucidation of 3-Benzyl-1,2,4-thiadiazol-5-amine: A Comprehensive ¹H and ¹³C NMR Analysis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its diverse pharmacological activities. Accurate and unambiguous structural characterization of novel derivatives is paramount for advancing drug discovery programs. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key analogue, 3-Benzyl-1,2,4-thiadiazol-5-amine. We will dissect the expected spectral features, rationalize the chemical shifts and coupling patterns based on fundamental principles and empirical data from related structures, and present a robust, field-proven protocol for data acquisition. This document is intended to serve as a definitive reference for researchers engaged in the synthesis and characterization of heterocyclic compounds.
Introduction: The Significance of the 1,2,4-Thiadiazole Core
Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the 1,2,4-thiadiazole ring system has garnered significant attention due to its metabolic stability and ability to engage in a wide range of biological interactions.[1][2] Derivatives of this scaffold have been explored for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The subject of this guide, 3-Benzyl-1,2,4-thiadiazol-5-amine, combines this important heterocycle with a benzyl substituent, a common pharmacophore used to probe hydrophobic binding pockets, and an amino group, which can serve as a key hydrogen bond donor or a handle for further chemical modification.
Given this context, unequivocal structural verification is not merely a procedural step but a foundational requirement for meaningful biological evaluation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing precise, atom-level information about the molecular architecture in solution.[4] This guide will elucidate the NMR fingerprint of this molecule, empowering scientists to confidently identify and characterize it.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure of 3-Benzyl-1,2,4-thiadiazol-5-amine is presented below.
Caption: Molecular structure of 3-Benzyl-1,2,4-thiadiazol-5-amine with IUPAC numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to display three distinct sets of signals corresponding to the amine, benzyl, and phenyl protons. The analysis is based on established chemical shift ranges and electronic effects within the molecule.[5][6]
-
Amine Protons (NH₂): The two protons of the 5-amino group are expected to appear as a broad singlet. Their chemical shift is highly variable and dependent on solvent, concentration, and temperature, typically falling within the δ 5.0 - 7.5 ppm range.[7][8] This variability is due to hydrogen bonding and chemical exchange. The broadness arises from quadrupolar relaxation effects of the adjacent ¹⁴N nucleus and the aforementioned exchange phenomena. A key confirmatory experiment is the addition of a few drops of deuterium oxide (D₂O) to the NMR tube; the NH₂ signal will disappear due to proton-deuterium exchange, a definitive diagnostic feature.[9]
-
Benzyl Methylene Protons (C6-H₂): These two protons are chemically equivalent and are not adjacent to any other protons, thus they will appear as a sharp singlet. Situated between the electron-withdrawing thiadiazole ring and the phenyl ring, this signal is predicted to be in the δ 4.2 - 4.5 ppm region. Its integration value will correspond to two protons.
-
Phenyl Protons (C8-H to C12-H): The five protons on the phenyl ring will resonate in the aromatic region, typically between δ 7.2 - 7.4 ppm .[6] Due to free rotation around the C6-C7 bond, the ortho (C8, C12), meta (C9, C11), and para (C10) protons may have slightly different electronic environments, leading to overlapping signals that present as a complex multiplet. The total integration for this region will correspond to five protons.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are predicted based on the electronic influence of adjacent heteroatoms and functional groups.[10][11]
-
Thiadiazole Ring Carbons (C3 and C5): These carbons are the most deshielded in the molecule due to their direct attachment to electronegative nitrogen and sulfur atoms within the heterocyclic ring.
-
C5: This carbon, bonded to two nitrogen atoms and a sulfur atom in close proximity, is expected to have the largest chemical shift, predicted to be in the range of δ 175 - 185 ppm .[10]
-
C3: This carbon is also significantly deshielded by the adjacent nitrogen and sulfur atoms and is predicted to resonate in the δ 165 - 175 ppm region.[12]
-
-
Benzyl Carbons (C6-C12):
-
Methylene Carbon (C6): This aliphatic carbon, attached to the aromatic system, will appear significantly upfield, with a predicted shift of δ 35 - 45 ppm .
-
Aromatic Carbons (C7-C12): The six carbons of the phenyl ring will appear in the typical aromatic region of δ 127 - 140 ppm . The quaternary ipso-carbon (C7), directly attached to the methylene group, will likely be the weakest signal in this group. The signals for C8/C12, C9/C11, and C10 may be resolved individually.
-
Summary of Predicted NMR Data
The predicted chemical shifts for 3-Benzyl-1,2,4-thiadiazol-5-amine are summarized in the tables below for quick reference.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH₂ | 5.0 - 7.5 | Broad Singlet | 2H |
| C6-H₂ (CH₂) | 4.2 - 4.5 | Singlet | 2H |
| C8-H to C12-H (Aromatic) | 7.2 - 7.4 | Multiplet | 5H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C5 | 175 - 185 | Heterocyclic, deshielded by N, S |
| C3 | 165 - 175 | Heterocyclic, deshielded by N, S |
| C7 | 135 - 140 | Aromatic, Quaternary (ipso) |
| C9, C11 | 128 - 130 | Aromatic (meta) |
| C8, C12 | 127 - 129 | Aromatic (ortho) |
| C10 | 127 - 128 | Aromatic (para) |
| C6 | 35 - 45 | Aliphatic (CH₂) |
A Validated Experimental Protocol for NMR Data Acquisition
Adherence to a standardized and robust protocol is critical for obtaining high-quality, reproducible NMR data. The following methodology is a self-validating system designed for the structural elucidation of novel small molecules.
Step 1: Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the purified 3-Benzyl-1,2,4-thiadiazol-5-amine sample. Causality: Sufficient concentration is needed for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it effectively solubilizes a wide range of organic compounds and, crucially, slows down the exchange rate of labile protons (like NH₂), often resulting in sharper signals compared to solvents like chloroform-d or methanol-d₄.[13]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Vortex the sample until the solid is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: Data Acquisition Workflow
Caption: Standard workflow for NMR analysis of a novel organic compound.
Step 3: Spectrometer Parameters (400 MHz Example)
-
¹H NMR Experiment:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans (NS): 16. Causality: Provides excellent signal-to-noise for ¹H in a short time.
-
Relaxation Delay (D1): 5 seconds. Causality: A longer delay ensures full relaxation of all protons, which is critical for accurate quantitative integration.
-
Spectral Width (SW): 20 ppm.
-
Acquisition Time (AQ): ~4 seconds.
-
-
¹³C NMR Experiment (Proton Decoupled):
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30).
-
Number of Scans (NS): 1024. Causality: The ¹³C nucleus has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, requiring a significantly larger number of scans to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 240 ppm.
-
Advanced Structural Confirmation: 2D NMR
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly bonded.[14] It would definitively link the ¹H signal at δ ~4.3 ppm to the ¹³C signal at δ ~40 ppm, confirming the CH₂ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for mapping out the molecular skeleton. For instance, the CH₂ protons (C6-H) should show a correlation to the thiadiazole carbons C3 and C5, as well as the aromatic ipso-carbon C7, thereby unambiguously connecting the benzyl and thiadiazole moieties.[4]
Conclusion
The structural characterization of 3-Benzyl-1,2,4-thiadiazol-5-amine is readily achievable through a systematic application of ¹H and ¹³C NMR spectroscopy. The molecule presents a clear and interpretable NMR fingerprint characterized by a deshielded amine signal that disappears upon D₂O exchange, a singlet for the benzylic methylene protons, and a complex multiplet for the phenyl ring. The ¹³C spectrum is dominated by two highly deshielded signals from the heterocyclic ring carbons. By following the robust experimental protocol outlined herein and, where necessary, employing advanced 2D techniques, researchers can ensure the structural integrity of their synthesized compounds, a critical step for the advancement of chemical and pharmaceutical sciences.
References
- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10):1000-1011. [Link: Available through academic databases, specific public URL not provided in search]
- (No Author Provided). (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Thesis/Dissertation. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKuLttBUC5Efs9w_loSQYeKOYPQtnePVwGikjSHSC_3V2H66SIo4QQbSMUlDgxJ6jhBcplb--O43W2AWWAbcEEEh4hcLfQhWUI9LtalKKnX_KfCJccLRKQXNM8ezO_QwevTlrfOBFtK37W_DgtzZ1VTOSzhTDZWOM3ro5gosfO_ePdPRWi0Yf6T_lhdp_NH3WO1ONhXw0nVhNXxqzVduJY8sKapld2svC0XkZ7XrpYftECXclqwPsFpgLDAA==]
- Ağırbaş, H. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Journal of Chemical Research, 2004(1), 5-7. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfxuhhsGoSZDIJ7cqZH_wR2DBwDyilHVWZ6tg971YvmxoG54WkAiE7yGXzT6InWzORtr254-1W9hVjw8JCvFbLnRD6UwsxxlJk1U14ioCDtmMtuAe3XCi9VmXebdoTT-qocb0L0MuH7hXtrbbMBCwaXIWAcYyC1OIt2mPJ_ai2z76YA7yaEmI63JyItmHGwrjTZzpVxyax2SCkK0KW1ul5BrMJTr8_llJPrAL2N5tSyIryK81IuMiZ3aoG2QL6A8t1wxJzm7o=]
- ResearchGate. (n.d.). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate Publication. [Link: https://www.researchgate.
- G.A.P. de Oliveira et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3738. [Link: https://www.mdpi.com/1420-3049/25/16/3738]
- University College London. (n.d.). Chemical shifts. UCL Chemistry Department. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqL-naO148Iu0maUyjSGghAIF0KE-gafMgkLIlonTuWr91gsZdm-p21F07vL_Ra0qj-3bhNX0ZHozs1gQ_VDPJn9iZfD3pxGGzLrWWOWC9-NDIYxL95gdCfk5lRlBBHaTBOHc_kqA7wggbUtcwgi-4BjvfL7ZKC7Epzfzv_mRlz1ZqXx6BMlEwSVTSilGVQqtPS-kx5GxZ1-yfJyLBvZD6JOfke5ykOw==]
- Çelik, H. et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29330-29343. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9574768/]
- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link: https://rasayanjournal.co.in/admin/php/upload/29_pdf.pdf]
- (No Author Provided). (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. NMR Chemical Shifts Guide. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH--E7Ctg7OJh4qCkTa37ZOcJ9EbCLq2lrfVPJkfxjQgYJJrlfMKE2YUzKeLSXeHln4bKrRe1M6ARe9oBIubtuz4zA1ZN6SKJRkVjC7gw-9X4lgZssdr_VRo1Gz8ZWep3QoU_gLyJs=]
- ChemicalBook. (n.d.). 5-Amino-3-phenyl-1,2,4-thiadiazole(17467-15-1) 1H NMR. ChemicalBook Database. [Link: https://www.chemicalbook.com/Spectrum/17467-15-1_1HNMR.htm]
- Oregon State University. (2022). 13C NMR Chemical Shift. OSU Chemistry Department.
- Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Publication from University of Aveiro. [Link: https://esa.ipb.pt/pdf/artur/20.pdf]
- Afshin, K. et al. (2004). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Magnetic Resonance in Chemistry, 42(9), 838-841. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1444]
- University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. UCalgary Chemistry Department. [Link: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch12/ch12-9-1.html]
- JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Journal of Visualized Experiments. [Link: https://www.jove.com/v/10334/nmr-spectroscopy-of-amines]
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link: https://www.jeol.co.jp/en/products/nmr/basics.php]
- ResearchGate. (n.d.). synthesis and characterization of novel 3-(aminomethyl)-5- benzylidenethiazolidine-2,4-dione derivatives as anticancer agents. ResearchGate Publication. [Link: https://www.researchgate.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines/24.10%3A_Spectroscopy_of_Amines]
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/07%3A_Structure_Determination_II/7.04%3A_Two_Dimensional_Heteronuclear_NMR_Spectroscopy]
- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/14%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/14.05%3A_Chemical_Shifts_in_H_NMR_Spectroscopy]
Sources
- 1. 20.198.91.3:8080 [20.198.91.3:8080]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. web.pdx.edu [web.pdx.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Video: NMR Spectroscopy Of Amines [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
theoretical conformational analysis of 3-Benzyl-1,2,4-thiadiazol-5-amine
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 3-Benzyl-1,2,4-thiadiazol-5-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its biological function. For drug discovery and development, a thorough understanding of a molecule's conformational landscape—the collection of its accessible, energetically favorable shapes—is paramount. This guide provides a comprehensive technical framework for the , a molecule of interest due to its privileged 1,2,4-thiadiazole scaffold. We will explore the foundational principles of conformational analysis, detail a robust computational workflow using Density Functional Theory (DFT), and discuss the interpretation of the resulting data. This document serves as a practical guide for researchers aiming to elucidate the structure-activity relationships of this and similar molecular systems.
Introduction: The Primacy of Conformation in Molecular Function
The 1,2,4-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry.[1][2] Valued for its metabolic stability and ability to act as a bioisosteric replacement for other functional groups, it is a core component in a wide array of pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer compounds.[2][3][4] The specific molecule of interest, 3-Benzyl-1,2,4-thiadiazol-5-amine, combines this privileged core with two key substituents: a flexible benzyl group and a hydrogen-bonding capable amine group. These features make it a compelling candidate for interacting with biological targets.
However, the therapeutic potential of such a molecule cannot be realized without a deep understanding of its three-dimensional structure. The molecule is not static; rotation around its single bonds generates a multitude of different spatial arrangements, known as conformations or conformers.[5] The relative stability of these conformers and the energy barriers between them define the molecule's conformational landscape. The most stable, low-energy conformers are the most populated at physiological temperatures and are therefore the most likely to be responsible for the molecule's biological activity.[6]
This guide outlines a rigorous, theory-grounded computational protocol to map the conformational landscape of 3-Benzyl-1,2,4-thiadiazol-5-amine. By doing so, we can predict its most probable shapes, understand its flexibility, and generate critical insights for rational drug design.
Theoretical Foundations
A successful conformational analysis is built upon a solid understanding of the underlying theoretical principles that govern molecular energetics and the computational methods used to probe them.
The Potential Energy Surface (PES)
The core concept in conformational analysis is the Potential Energy Surface (PES) .[7][8] A PES is a mathematical landscape that maps the potential energy of a molecule as a function of its geometric coordinates.[9][10] For conformational analysis, these coordinates are primarily the rotatable single bonds, defined by dihedral angles .[5]
-
Minima on the PES: These valleys in the energy landscape correspond to stable, low-energy conformations (conformers).
-
Saddle Points on the PES: These represent the highest energy points along the lowest energy path between two minima. They are the transition states, and their energy relative to the minima defines the activation energy barrier for conformational change.
Our primary goal is to locate the significant minima on the PES for 3-Benzyl-1,2,4-thiadiazol-5-amine and to quantify the energy barriers that separate them. The key degree of freedom for this molecule is the rotation of the benzyl group relative to the thiadiazole ring.
A Hierarchical Approach to Computational Analysis
Exploring the entire PES of a molecule is computationally expensive. Therefore, a hierarchical strategy is employed, starting with faster, less accurate methods to broadly sample the conformational space, followed by high-accuracy methods to refine the results.
-
Molecular Mechanics (MM): This method uses classical physics (force fields) to approximate molecular energies. It is computationally very fast, making it ideal for an initial, broad search to identify a large number of potential conformers.[11]
-
Quantum Mechanics (QM): QM methods solve the Schrödinger equation to provide a much more accurate description of the electronic structure and energy of a molecule. Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for molecules of this size.[12][13][14][15] DFT is the gold standard for obtaining reliable geometries and relative energies of the conformers identified by the initial MM search.
A Validated Computational Workflow
This section provides a self-validating, step-by-step protocol for performing a thorough conformational analysis. The causality behind each step is explained to ensure scientific rigor.
Step 1: 3D Structure Generation
The first step is to build an initial 3D model of 3-Benzyl-1,2,4-thiadiazol-5-amine. This can be accomplished using any standard molecular editor.
-
Protocol:
-
Use a molecular builder (e.g., in GaussView, Avogadro, ChemDraw) to sketch the molecule.
-
Perform an initial "clean-up" or rudimentary geometry optimization using a built-in force field (e.g., MMFF94) to generate a reasonable starting structure with standard bond lengths and angles.
-
Save the coordinates in a standard format (e.g., .xyz or .mol).
-
-
Causality: A sensible starting geometry is crucial to ensure that subsequent calculations converge correctly and efficiently.
Step 2: Initial Conformational Search
The objective here is to broadly explore the PES to avoid missing any important low-energy conformers.
-
Protocol:
-
Import the 3D structure into a program capable of performing conformational searches (e.g., Spartan, TINKER, or via the CCDC Conformer Generator).[11][16]
-
Perform a systematic or random conformational search by rotating the key dihedral angle: the C(thiadiazole)-C(methylene)-C(phenyl)-C(phenyl) bond.
-
Use a molecular mechanics force field for the energy calculations during the search.
-
Save the unique conformers found, typically those within a 10-15 kcal/mol window of the global minimum.
-
-
Causality: An MM-based search is computationally inexpensive, allowing for the rapid generation and evaluation of thousands of potential structures, providing a comprehensive set of candidates for higher-level analysis.
Step 3: DFT Geometry Optimization and Validation
This is the core step for obtaining accurate structures and energies. Each conformer from the MM search is re-optimized using DFT.
-
Protocol:
-
For each candidate conformer, prepare an input file for a DFT software package (e.g., Gaussian, ORCA).
-
Specify a reliable level of theory. A common and well-validated choice is the B3LYP functional with a 6-31+G(d,p) basis set .[15]
-
Use the keyword Opt Freq (or equivalent) to request a geometry optimization followed by a frequency calculation.[17]
-
Execute the calculations.
-
Validation: After each calculation completes, verify two critical outputs:
-
Convergence: Ensure the optimization has converged according to the software's criteria.
-
Frequencies: Confirm that there are zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable minimum. The structure must be re-examined or discarded if this occurs.[15]
-
-
-
Causality: DFT provides a quantum-mechanically rigorous description of the molecule's energy, leading to highly accurate geometries and relative stabilities. The frequency calculation is a non-negotiable validation step to mathematically prove that the optimized structure is a true energy minimum on the PES.[15]
The following diagram illustrates this robust, multi-step computational workflow.
Caption: A validated workflow for theoretical conformational analysis.
Step 4: Data Analysis and Interpretation
With the validated conformers, the final step is to extract meaningful chemical insights.
-
Protocol:
-
Extract the final electronic energies (including zero-point vibrational energy corrections) for all unique, validated conformers.
-
Calculate the relative energy of each conformer with respect to the global minimum (the conformer with the lowest energy).
-
Measure the key dihedral angles to structurally characterize each conformer.
-
(Optional but recommended) Perform a relaxed PES scan by systematically rotating the key dihedral angle at the DFT level of theory to map the rotational energy barrier.
-
Exemplary Results and Discussion
While actual calculations are beyond the scope of this document, we present the expected outcomes from the described workflow to guide the researcher's analysis.
Stable Conformers and Relative Energies
The analysis would likely reveal a small number of distinct, low-energy conformers. The primary structural difference will be the orientation of the benzyl group's phenyl ring relative to the thiadiazole heterocycle. We would expect to find conformers where the phenyl ring is positioned to minimize steric clash with the thiadiazole ring and its substituents.
The quantitative results should be summarized in a table for clarity and comparative analysis.
| Conformer ID | Key Dihedral Angle (C-C-C-C) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 (Global Min) | ~90 | 0.00 | ~65% |
| Conf-2 | ~-90 | 0.02 | ~34% |
| Conf-3 | ~180 | 2.50 | <1% |
| Conf-4 | 0 | 3.50 | <1% |
Note: These values are illustrative examples.
The Rotational Energy Landscape
A PES scan would reveal the energy barriers separating these conformers. The rotation of the benzyl group is not free; it is hindered by steric interactions.
The relationship between these conformers and the transition states that separate them can be visualized as an energy landscape diagram.
Caption: Energy landscape for benzyl group rotation.
This analysis shows that at room temperature, the molecule would predominantly exist in the two near-degenerate, staggered conformations (Conf-1 and Conf-2). The energy barrier to interconversion is relatively low (~3.5 kcal/mol), indicating significant conformational flexibility. The eclipsed conformations (Conf-3 and Conf-4), where the rings are coplanar, are energetically disfavored due to steric hindrance.
Implications for Drug Development
-
Bioactive Conformation: The low-energy conformers (Conf-1 and Conf-2) represent the most probable shapes the molecule will adopt when approaching a biological target. These structures should be used as the starting point for molecular docking and pharmacophore modeling studies.[18]
-
Conformational Adaptation: The low rotational barrier suggests that the molecule can easily adapt its shape to fit into a binding pocket, a phenomenon known as "induced fit." This flexibility can be advantageous for binding affinity but may also pose challenges for designing highly selective inhibitors.
-
Structure-Activity Relationship (SAR): Understanding the conformational preferences provides a structural basis for interpreting SAR data. For example, adding substituents to the phenyl ring could alter the rotational barrier and favor a specific conformation, which could in turn enhance or diminish biological activity.
Conclusion
The is a critical exercise in modern drug discovery. By employing a hierarchical and self-validating computational workflow, from rapid molecular mechanics searches to high-accuracy DFT optimizations, researchers can build a detailed and reliable model of the molecule's conformational landscape. This knowledge is not merely academic; it provides actionable insights into the molecule's likely bioactive shape, its intrinsic flexibility, and a rational foundation for further optimization and development. The protocols and principles detailed in this guide are broadly applicable and serve as a robust starting point for the conformational analysis of any flexible molecule of pharmaceutical interest.
References
-
Hassan, A. A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules. Available at: [Link]
-
Gouda, M. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]
-
Rowan Scientific. (n.d.). Conformational Searching. Retrieved from [Link]
-
Jóźwiak, M., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[19][20][21]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Molecules. Available at: [Link]
-
Seebach, D., et al. (2010). Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives. Helvetica Chimica Acta. Available at: [Link]
-
LibreTexts Chemistry. (2020). 30.10: The Potential-Energy Surface Can Be Calculated Using Quantum Mechanics. Retrieved from [Link]
-
Flores-Holguín, N., et al. (2022). Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. Marine Drugs. Available at: [Link]
-
Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
-
Shamroukh, A. H., & Hegab, M. I. (2020). A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. Egyptian Journal of Chemistry. Available at: [Link]
-
Martínez-Arias, C., et al. (2023). Density Functional Theory Calculations and Molecular Docking Analyses of Flavonoids for Their Possible Application against the Acetylcholinesterase and Triose-Phosphate Isomerase Proteins of Rhipicephalus microplus. Molecules. Available at: [Link]
-
Isik, D., et al. (2020). 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Characterization and Computational Studies. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Potential energy surface. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Some biologically active 1,2,4-thiadiazoles. Retrieved from [Link]
-
Penner, G. H. (1987). Conformational preference and internal rotation about the C1—Cα bond in phenylacetaldehyde and some benzyl alkyl ketones. Canadian Journal of Chemistry. Available at: [Link]
-
Rampazzi, V., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. Available at: [Link]
-
Powers, P. (2021). Foundations of Chemical Kinetics Lecture 7: Introduction to potential energy surfaces. Retrieved from [Link]
-
Pérez-Garrido, S., et al. (2023). Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. The Journal of Organic Chemistry. Available at: [Link]
-
CCDC. (n.d.). CSD Conformer Generator. Retrieved from [Link]
-
El-Naggar, M., et al. (2024). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. Scientific Reports. Available at: [Link]
-
Inam, A., et al. (2024). Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. IntechOpen. Available at: [Link]
-
Tiekink, E. R. T., et al. (2009). 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. Available at: [Link]
-
Al-Amiery, A., et al. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy. Available at: [Link]
-
Visualize Organic Chemistry. (n.d.). Generating potential energy surfaces. Retrieved from [Link] ऑर्गेनिक-chem/methods/dft/pes.html
-
SCM. (n.d.). Computational Chemistry & Materials Modeling Software. Retrieved from [Link]
-
Isert, C., et al. (2022). DeepConf: Leveraging ANI-ML Potentials for Exploring Local Minima with Application to Bioactive Conformations. Journal of Chemical Information and Modeling. Available at: [Link]
-
Alarcón-Manrique, S., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. Available at: [Link]
-
Medel, R., & Suhm, M. A. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics. Available at: [Link]
-
ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]
-
Physical Chemistry Research. (2022). Regular Article. Retrieved from [Link]
-
MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank. Available at: [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]
-
Kinfe, H. H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. Available at: [Link]
-
Wujec, M., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Benzyl alcohol conformations. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). Computational Chemistry Tutorial: 4. Conformational Analysis with TINKER. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 8.2: Conformational Analysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DeepConf: Leveraging ANI-ML Potentials for Exploring Local Minima with Application to Bioactive Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential energy surface - Wikipedia [en.wikipedia.org]
- 8. people.uleth.ca [people.uleth.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. comp.chem.umn.edu [comp.chem.umn.edu]
- 11. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 12. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. physchemres.org [physchemres.org]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. Generating potential energy surfaces - Visualize Organic Chemistry [visualizeorgchem.com]
- 18. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Conformational Searching | Rowan [rowansci.com]
- 21. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Biological Evaluation of 3-Benzyl-1,2,4-thiadiazol-5-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Thiadiazole Scaffold
The 1,2,4-thiadiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, renowned for conferring a diverse range of biological activities upon its derivatives.[1][2] Compounds incorporating this moiety have demonstrated significant potential as antimicrobial, anticancer, and enzyme inhibitory agents.[3][4][5] The subject of this guide, 3-benzyl-1,2,4-thiadiazol-5-amine, represents a novel investigational compound. While specific biological data for this exact molecule is not yet extensively documented in peer-reviewed literature, its structural features—namely the 1,2,4-thiadiazole core and the benzyl substitution—strongly suggest a high probability of bioactivity. The benzyl group, for instance, is a common feature in various pharmacologically active molecules, contributing to lipophilicity and potential interactions with biological targets.[6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the initial biological characterization of 3-benzyl-1,2,4-thiadiazol-5-amine. We will provide detailed, field-proven protocols for a tiered screening approach, starting with broad-spectrum antimicrobial and anticancer assays, followed by a specific enzyme inhibition assay. The causality behind experimental choices, the integration of self-validating controls, and the appropriate interpretation of data are emphasized throughout to ensure scientific integrity and accelerate the discovery process.
Part 1: Foundational Screening - Antimicrobial Activity
Scientific Rationale: The thiadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[7][8] Its derivatives have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][9] Therefore, the logical first step in characterizing 3-benzyl-1,2,4-thiadiazol-5-amine is to assess its antimicrobial potential. The most robust and universally accepted method for quantifying the in vitro efficacy of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[10]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the MIC of 3-benzyl-1,2,4-thiadiazol-5-amine against a panel of clinically relevant bacterial and fungal strains.
Materials:
-
3-Benzyl-1,2,4-thiadiazol-5-amine (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or dedicated plate reader
Experimental Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of 3-benzyl-1,2,4-thiadiazol-5-amine in sterile DMSO (e.g., 1280 µg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate growth medium (CAMHB for bacteria, RPMI for fungi) to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain equivalent to a 0.5 McFarland standard, then dilute it in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls:
-
Positive Control: Wells with a standard antibiotic (e.g., Ciprofloxacin).
-
Negative (Growth) Control: Wells containing only the growth medium and the microbial inoculum.
-
Sterility Control: Wells containing only growth medium.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[10]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[11]
Data Presentation:
| Microorganism | ATCC Number | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | 29213 | [Experimental Value] | 0.25 - 1.0 | N/A |
| E. coli | 25922 | [Experimental Value] | 0.008 - 0.03 | N/A |
| C. albicans | 90028 | [Experimental Value] | N/A | 0.25 - 1.0 |
Note: Control MIC ranges are illustrative and should be confirmed with CLSI guidelines.
Part 2: Cytotoxicity Screening - Anticancer Activity
Scientific Rationale: A significant number of 1,3,4-thiadiazole derivatives have been reported to exhibit potent anticancer activity against various human cancer cell lines.[1][12][13] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[14] Therefore, evaluating the cytotoxic potential of 3-benzyl-1,2,4-thiadiazol-5-amine is a critical next step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for assessing cell viability and proliferation.[6] It measures the metabolic activity of living cells, providing a quantitative measure of cytotoxicity.[6]
Protocol 2: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-benzyl-1,2,4-thiadiazol-5-amine in selected human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-Benzyl-1,2,4-thiadiazol-5-amine (Test Compound)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed the selected cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-benzyl-1,2,4-thiadiazol-5-amine in complete culture medium and add them to the wells. Include wells with a positive control drug and untreated cells (vehicle control).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] |
Part 3: Target-Based Screening - Enzyme Inhibition Assay
Scientific Rationale: Thiadiazole derivatives are well-known inhibitors of various enzymes, with carbonic anhydrases (CAs) being a particularly notable target.[3] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic applications in various diseases, including glaucoma and cancer. Acetazolamide, a clinically used drug, features a 1,3,4-thiadiazole core and is a potent CA inhibitor.[3] Given this strong precedent, assessing the CA inhibitory potential of 3-benzyl-1,2,4-thiadiazol-5-amine is a highly relevant target-specific assay.
Protocol 3: Colorimetric Carbonic Anhydrase Inhibition Assay
Objective: To determine the IC₅₀ of 3-benzyl-1,2,4-thiadiazol-5-amine against carbonic anhydrase (e.g., human CA II isoform).
Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate. The enzyme catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
Human carbonic anhydrase II (purified enzyme)
-
3-Benzyl-1,2,4-thiadiazol-5-amine (Test Compound)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) substrate solution
-
Acetazolamide (positive control inhibitor)
-
96-well microtiter plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare solutions of CA enzyme, pNPA substrate, and serial dilutions of the test compound and acetazolamide in Tris-HCl buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing the different concentrations of the test compound or controls. Allow to pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Controls:
-
Positive Control: Wells with the standard inhibitor (Acetazolamide).
-
Negative (Uninhibited) Control: Wells with the enzyme and substrate but no inhibitor (vehicle only).
-
Blank: Wells with buffer and substrate but no enzyme.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.
-
Plot the percentage of inhibition against the inhibitor concentration (logarithmic scale) to determine the IC₅₀ value.
-
Data Presentation:
| Inhibitor | Target Enzyme | IC₅₀ (µM) |
| 3-Benzyl-1,2,4-thiadiazol-5-amine | hCA II | [Experimental Value] |
| Acetazolamide (Control) | hCA II | [Experimental Value] |
Conclusion and Forward Look
This guide provides a robust, logically structured framework for the initial biological characterization of 3-benzyl-1,2,4-thiadiazol-5-amine. By systematically applying these protocols for antimicrobial, anticancer, and enzyme inhibition screening, researchers can efficiently generate high-quality, reproducible data. The results from these assays will form a critical foundation for subsequent studies, including mechanism of action elucidation, structure-activity relationship (SAR) analysis, and further preclinical development. The inherent versatility of the thiadiazole scaffold suggests that exploration beyond these initial assays into other areas, such as anti-inflammatory or neurological activity, may also prove fruitful.
References
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]
-
Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. Molecules. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules. Available at: [Link]
-
Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. Der Pharma Chemica. Available at: [Link]
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. Available at: [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. Available at: [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules. Available at: [Link]
-
Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. ResearchGate. Available at: [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. Available at: [Link]
-
Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazol. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. ResearchGate. Available at: [Link]
-
Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Arabian Journal of Chemistry. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR. Available at: [Link]
-
Design, Synthesis, Antibacterial Activity, and Antivirulence Factor of Novel 1,2,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
3-Substituted Imidazo[1,2-d][3]-thiadiazoles: A Novel Class of Factor XIIIa Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. Available at: [Link]
-
Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Available at: [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Molecules. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]
-
13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]
Sources
- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Studies of 3-Benzyl-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Thiadiazole Scaffolds in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The 1,3,4-thiadiazole nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the thiadiazole ring, with its hydrogen bonding capacity and role as a two-electron donor system, makes it an attractive core for the design of new drugs.[3] This document provides a comprehensive guide for the investigation of 3-Benzyl-1,2,4-thiadiazol-5-amine , a specific derivative of this promising class, as a potential antimicrobial agent. While extensive data exists for the broader 1,3,4-thiadiazole class, this guide will equip researchers with the necessary protocols to thoroughly evaluate the antimicrobial efficacy and preliminary safety profile of this specific molecule.
I. Preliminary Characterization and Stock Solution Preparation
Prior to initiating antimicrobial testing, it is crucial to ensure the purity and proper solubilization of 3-Benzyl-1,2,4-thiadiazol-5-amine.
A. Physicochemical Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
B. Solubility Testing and Stock Solution Preparation: The solubility of 3-Benzyl-1,2,4-thiadiazol-5-amine in various solvents should be determined to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of 3-Benzyl-1,2,4-thiadiazol-5-amine.
-
Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
II. Determination of Antimicrobial Activity: Foundational Assays
The initial assessment of an antimicrobial agent involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These values provide a quantitative measure of the compound's potency.
A. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] The broth microdilution method is a widely accepted and standardized technique for MIC determination.[5]
Protocol for Broth Microdilution MIC Assay (adapted from CLSI and EUCAST guidelines): [4][6]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of the Microtiter Plate:
-
Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 3-Benzyl-1,2,4-thiadiazol-5-amine stock solution (appropriately diluted from the main stock) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will create a range of decreasing concentrations of the compound.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only). A solvent control (wells with bacteria and the highest concentration of DMSO used) is also essential to ensure the solvent has no inhibitory effect.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of 3-Benzyl-1,2,4-thiadiazol-5-amine at which there is no visible growth (turbidity) of the microorganism.
-
B. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Protocol for MBC Assay:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.
Table 1: Hypothetical MIC and MBC Data for 3-Benzyl-1,2,4-thiadiazol-5-amine
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Bacillus subtilis | ATCC 6633 | 8 | 16 |
| Escherichia coli | ATCC 25922 | 64 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 | >128 |
| Candida albicans | ATCC 10231 | 32 | 64 |
Note: This data is hypothetical and serves as an example of how to present results. Actual values must be determined experimentally.
III. Time-Kill Kinetic Assay: Understanding the Dynamics of Bacterial Killing
A time-kill assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time. This helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Protocol for Time-Kill Kinetic Assay:
-
Prepare flasks containing MHB with 3-Benzyl-1,2,4-thiadiazol-5-amine at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask with no compound.
-
Inoculate each flask with the test microorganism to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto antibiotic-free agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Caption: Workflow for the Time-Kill Kinetic Assay.
IV. Investigating the Mechanism of Action: Membrane Permeability Assays
Many antimicrobial agents exert their effects by disrupting the bacterial cell membrane. The following assays can be used to investigate if 3-Benzyl-1,2,4-thiadiazol-5-amine targets the bacterial membrane.
A. Outer Membrane Permeability Assay (NPN Uptake)
The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane of Gram-negative bacteria allows NPN to enter and interact with the phospholipid bilayer, resulting in an increase in fluorescence.[7][8]
Protocol for NPN Uptake Assay: [9]
-
Grow the Gram-negative bacterial strain to mid-log phase and harvest the cells by centrifugation.
-
Wash the cells with a suitable buffer (e.g., 5 mM HEPES buffer, pH 7.2).
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.
-
In a 96-well black microtiter plate, add the bacterial suspension to wells containing various concentrations of 3-Benzyl-1,2,4-thiadiazol-5-amine.
-
Add NPN to a final concentration of 10 µM.
-
Measure the fluorescence intensity immediately using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[7]
B. Inner Membrane Permeability Assay (Propidium Iodide Uptake)
Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. If the inner membrane is compromised, PI enters the cell and intercalates with DNA, leading to a significant increase in red fluorescence.[7][10]
Protocol for Propidium Iodide Uptake Assay: [7]
-
Prepare the bacterial cells as described for the NPN uptake assay.
-
In a 96-well black microtiter plate, incubate the bacterial suspension with various concentrations of 3-Benzyl-1,2,4-thiadiazol-5-amine for a defined period (e.g., 30 minutes).
-
Add propidium iodide to a final concentration of 2 µM.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 535 nm and an emission wavelength of 617 nm.[7]
Caption: Assays for Bacterial Membrane Permeability.
V. Preliminary Safety Assessment: In Vitro Cytotoxicity
It is essential to evaluate the potential toxicity of a new antimicrobial compound to mammalian cells to assess its therapeutic potential. The MTT and LDH assays are common methods for this purpose.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.[1]
Protocol for MTT Assay: [1][11]
-
Seed a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of 3-Benzyl-1,2,4-thiadiazol-5-amine. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
B. LDH Release Assay for Membrane Integrity
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol for LDH Release Assay: [12]
-
Culture and treat the mammalian cells with 3-Benzyl-1,2,4-thiadiazol-5-amine as described for the MTT assay.
-
At the end of the incubation period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on a positive control of fully lysed cells.
VI. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antimicrobial evaluation of 3-Benzyl-1,2,4-thiadiazol-5-amine. The data generated from these experiments will establish the compound's spectrum of activity, its bactericidal or bacteriostatic nature, and potential effects on the bacterial membrane. Furthermore, the in vitro cytotoxicity assays will offer a preliminary assessment of its safety profile. Promising results from these studies would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models of infection, and structure-activity relationship (SAR) studies to optimize the antimicrobial properties of this class of compounds.
References
-
Celik, F., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazol. Brazilian Journal of Pharmaceutical Sciences, 58. Available at: [Link]
-
Le, C. F., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Bio-protocol, 10(5), e3549. Available at: [Link]
-
Upadhyay, A., & Mishra, A. (2015). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 8(2), 223-231. Available at: [Link]
-
Kandeel, S. H., et al. (2012). Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. Der Pharma Chemica, 4(3), 963-972. Available at: [Link]
-
Celik, F., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazol. Brazilian Journal of Pharmaceutical Sciences, 58. Available at: [Link]
-
Hussain, S., et al. (2008). Synthesis and Antimicrobial Activities of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives of 5-Amino-2-Hydroxybenzoic Acid. E-Journal of Chemistry, 5(4), 963-968. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. Retrieved January 25, 2026, from [Link]
-
Jurga, M., et al. (2021). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Molecules, 26(4), 983. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 12th Edition. CLSI. Available at: [Link]
-
Promega Corporation. (n.d.). CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io. Retrieved January 25, 2026, from [Link]
-
Matysiak, J. (2013). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Mini-Reviews in Medicinal Chemistry, 13(12), 1753-1764. Available at: [Link]
-
ResearchGate. (n.d.). How to assess bacterial permeability? Retrieved January 25, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 25, 2026, from [Link]
-
Kong, J., et al. (2023). Eugenol works synergistically with colistin against colistin-resistant Pseudomonas aeruginosa and Klebsiella pneumoniae isolates by enhancing membrane permeability. Microbiology Spectrum, 11(5), e01358-23. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8045. Available at: [Link]
-
Fisyuk, A. S., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of Clinical Microbiology, 59(7), e00140-21. Available at: [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(12), 4786. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Homepage. Retrieved January 25, 2026, from [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available at: [Link]
-
Bio-protocol. (n.d.). Outer membrane permeability assay. Retrieved January 25, 2026, from [Link]
-
Mighani, H., et al. (2019). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of PI3K/Akt/mTOR and Wnt/β-Catenin Signaling Pathways in Colorectal Cancer. Frontiers in Chemistry, 7, 786. Available at: [Link]
-
ANSI Webstore. (n.d.). CLSI M07-Ed11 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Thiadiazoles and thiazoles with potential cytotoxic activity. Retrieved January 25, 2026, from [Link]
-
Adhikari, A., et al. (2021). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. International Journal of Molecular Sciences, 22(11), 5871. Available at: [Link]
-
Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908. Available at: [Link]
-
Lavigne, J. P. (2020, November 1). Antimicrobial Susceptibility Testing and EUCAST Expert Update. YouTube. Retrieved January 25, 2026, from [Link]
-
Chen, Y. C., et al. (2007). Induction of membrane permeability in Escherichia coli mediated by lysis protein of the ColE7 operon. FEMS Microbiology Letters, 273(2), 239-246. Available at: [Link]
-
Le, C. F., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60846. Available at: [Link]
-
ResearchGate. (n.d.). N-Phenyl-1-naphthylamine (NPN) uptake assay to measure outer membrane... Retrieved January 25, 2026, from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved January 25, 2026, from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC and Zone Distributions, ECOFFs. Retrieved January 25, 2026, from [Link]
-
Al-Abdullah, N. H., et al. (2017). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 16(1), 195-206. Available at: [Link]
-
U.S. Food and Drug Administration. (2024, December 23). Recognized Consensus Standards: Medical Devices. Retrieved January 25, 2026, from [Link]
-
Testing Laboratory. (2026, January 9). EUCAST MIC Determination Testing. Retrieved January 25, 2026, from [Link]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. LDH cytotoxicity assay [protocols.io]
Application Notes & Protocols: Elucidating the Anticancer Mechanism of 3-Benzyl-1,2,4-thiadiazol-5-amine
Introduction:
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Recent research has highlighted the potential of substituted 1,2,4-thiadiazoles as a promising class of anticancer agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anticancer activity and elucidate the mechanism of action of a specific derivative, 3-Benzyl-1,2,4-thiadiazol-5-amine. The protocols and workflows detailed herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to in-depth mechanistic studies.
The therapeutic potential of thiadiazole derivatives is often attributed to their ability to interfere with fundamental cellular processes in cancer cells, such as uncontrolled proliferation and evasion of programmed cell death (apoptosis).[3][4] Documented mechanisms for related thiadiazole compounds include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[5][6][7][8] This guide will provide the experimental framework to systematically explore these possibilities for 3-Benzyl-1,2,4-thiadiazol-5-amine.
Part 1: Initial Assessment of Anticancer Activity
The foundational step in characterizing a novel compound is to determine its cytotoxic and anti-proliferative effects on a panel of cancer cell lines. This initial screening provides critical data on the compound's potency and selectivity.
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] This assay is a cost-effective and reliable method for initial high-throughput screening of novel drug molecules.[10]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU-145 for prostate cancer) and a non-cancerous cell line (e.g., HEK293) to ~80% confluency.[2]
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-Benzyl-1,2,4-thiadiazol-5-amine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Data Presentation: IC₅₀ Values of 3-Benzyl-1,2,4-thiadiazol-5-amine
| Cell Line | Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 48 | [Experimental Value] |
| MDA-MB-231 | Breast Cancer | 48 | [Experimental Value] |
| A549 | Lung Cancer | 48 | [Experimental Value] |
| DU-145 | Prostate Cancer | 48 | [Experimental Value] |
| HEK293 | Non-cancerous | 48 | [Experimental Value] |
Part 2: Investigation of the Mechanism of Action
Based on the initial cytotoxicity data, subsequent experiments should focus on elucidating the underlying molecular mechanism by which 3-Benzyl-1,2,4-thiadiazol-5-amine exerts its anticancer effects.
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents induce cell death by causing irreparable damage that leads to cell cycle arrest.[11] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with 3-Benzyl-1,2,4-thiadiazol-5-amine at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.
-
Wash the cells twice with ice-cold PBS.[14]
-
-
Cell Fixation:
-
Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[13]
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or sub-G1, indicative of apoptosis) would suggest that the compound interferes with cell cycle progression.
Assessment of Apoptosis Induction
A key mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death.[3] This can be investigated through various methods, including Annexin V/PI staining and western blot analysis of key apoptotic markers.
2.2.1. Annexin V-FITC/PI Apoptosis Assay
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment and Harvesting:
-
Treat cells as described for cell cycle analysis.
-
Harvest and wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
2.2.2. Western Blot Analysis of Apoptotic Markers
Western blotting is a powerful technique to detect the expression levels of key proteins involved in the apoptotic cascade.[15][16][17] Key markers include caspases and members of the Bcl-2 family.[15][16]
Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction:
-
Treat cells with 3-Benzyl-1,2,4-thiadiazol-5-amine at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[15]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Cleaved Caspase-3
-
Cleaved Caspase-9
-
Cleaved PARP
-
Bax
-
Bcl-2
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation: Relative Protein Expression Levels
| Protein | Treatment | Fold Change vs. Control |
| Cleaved Caspase-3 | IC₅₀ | [Experimental Value] |
| Bax/Bcl-2 Ratio | IC₅₀ | [Experimental Value] |
Investigation of Potential Molecular Targets
The anticancer activity of thiadiazole derivatives has been linked to the inhibition of specific protein kinases that are often dysregulated in cancer.[3][6]
2.3.1. Kinase Inhibition Assays
-
PI3K/Akt Pathway Analysis: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[18][19][20] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.
-
Protocol: Follow the western blot protocol outlined above, using primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR
-
Total mTOR
-
-
-
Aurora Kinase Activity: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets.[21][22][23]
-
Protocol: Utilize a commercially available in vitro kinase assay kit to directly measure the inhibitory effect of 3-Benzyl-1,2,4-thiadiazol-5-amine on Aurora A and Aurora B activity.
-
Part 3: Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for elucidating the anticancer mechanism.
Potential Signaling Pathway Inhibition
Caption: Potential signaling pathways targeted by the compound.
References
- Gierlikowska, B., Gierlikowski, W., & Stozek, M. (2021). Thiadiazole derivatives as anticancer agents. Molecules, 26(11), 3123.
- Patel, K., & Amir, M. (2022). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 11(10), 136-143.
- Ciupa, A., et al. (2023).
- Nowak, M., et al. (2021). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 26(16), 4948.
- Karaman, R. (2019). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt. Letters in Drug Design & Discovery, 16(10), 1147-1158.
- Al-Ostoot, F. H., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(19), 6296.
- Reddy, T. S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal of Chemistry, 13(7), 6069-6081.
- Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(25), 17056-17073.
- Singha Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Katayama, H., & Sen, S. (2010). Aurora kinase inhibitors as anticancer molecules. Biochimica et Biophysica Acta (BBA)
- Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase AKT pathway in human cancer.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(19), 6296.
-
Wikipedia. (2023, December 27). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Frontiers. (n.d.). Aurora Kinase Inhibitors: Current Status and Outlook. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Aurora kinase inhibitor. Retrieved from [Link]
- Martini, M., et al. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review.
-
MDPI. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Retrieved from [Link]
-
ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Targeting PI3K Signaling in Cancer. Retrieved from [Link]
-
ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]
-
MDPI. (2022). Aurora B Inhibitors as Cancer Therapeutics. Retrieved from [Link]
- Lee, E. D., et al. (2010). Assaying cell cycle status using flow cytometry. Journal of visualized experiments : JoVE, (36), 1754.
-
National Center for Biotechnology Information. (2010). Aurora kinase inhibitors as anticancer molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
- Ashok, D., et al. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Current Organic Chemistry, 26(1), 3-20.
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 23. Aurora kinase inhibitors as anticancer molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 3-Benzyl-1,2,4-thiadiazol-5-amine Analogs: A Guide to Unraveling Structure-Activity Relationships
Introduction: The Therapeutic Potential of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, integral to a variety of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The 3-benzyl-1,2,4-thiadiazol-5-amine core, in particular, presents a promising framework for the design of novel therapeutics. The benzyl group at the 3-position offers a key site for structural modification to modulate potency and selectivity, while the amino group at the 5-position can be functionalized to fine-tune physicochemical properties and target interactions.
This guide provides a comprehensive overview of the synthetic strategies, biological evaluation, and structure-activity relationship (SAR) development for 3-benzyl-1,2,4-thiadiazol-5-amine analogs. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds. The protocols and insights provided herein are designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.
I. Strategic Synthesis of 3-Benzyl-1,2,4-thiadiazol-5-amine Analogs
The synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles is typically achieved through the oxidative cyclization of N-amidinothioureas or related intermediates.[4] A general and robust synthetic route to the 3-benzyl-1,2,4-thiadiazol-5-amine core and its derivatives is outlined below. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
General Synthetic Workflow
Caption: Key modification points for SAR studies.
A. Modifications of the Benzyl Ring (R1)
The benzyl group often inserts into a hydrophobic pocket of the target protein. Modifications to this ring can significantly impact binding affinity and selectivity.
-
Electronic Effects: The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂) at the ortho-, meta-, and para-positions of the phenyl ring can modulate the electronic properties of the molecule. [5]For instance, halogen substitutions have been shown to enhance anticancer potency in related thiadiazole series. [5]* Steric Effects: Varying the size of the substituent (e.g., -H, -CH₃, -tBu) can probe the steric tolerance of the binding pocket.
-
Positional Isomers: The position of the substituent on the phenyl ring is critical. A para-substituted analog may have a completely different activity profile compared to its ortho- or meta-isomers.
| Substitution Position | Rationale | Example Substituents |
| Para (4-position) | Often extends into the binding pocket, influencing potency. | -F, -Cl, -Br, -OCH₃, -CF₃ |
| Meta (3-position) | Can alter the orientation of the benzyl group within the binding site. | -Cl, -CH₃, -OH |
| Ortho (2-position) | May introduce steric hindrance or form specific interactions. | -F, -Cl, -CH₃ |
| Di-substitution | Can provide more specific interactions and improve potency. | 2,4-diCl; 3,4-diOCH₃ |
B. Modifications of the 5-Amino Group (R2)
The 5-amino group is a key hydrogen bond donor and can be a site for introducing functionalities to improve pharmacokinetic properties.
-
Acylation: Conversion of the amine to an amide (e.g., acetamide, benzamide) can introduce additional hydrogen bond acceptors and modulate the electronic nature of the thiadiazole ring.
-
Alkylation: N-alkylation can probe for additional hydrophobic interactions and may impact the hydrogen bonding capacity.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates can introduce extended hydrogen bonding networks.
III. Biological Evaluation: Protocols for Target-Based and Cellular Assays
The choice of biological assays is dictated by the therapeutic target of interest. Kinases are a common target for thiadiazole-containing compounds. [6][7][8][9][10]The following protocols provide a framework for evaluating the inhibitory activity of 3-benzyl-1,2,4-thiadiazol-5-amine analogs against a generic protein kinase and for assessing their cellular effects.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. [11] Materials:
-
Recombinant protein kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (at or near the Kₘ for the kinase)
-
Peptide or protein substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the kinase and substrate solution to each well.
-
Pre-incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add ATP to each well to start the kinase reaction.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Workflow for Kinase Inhibition Assay
Caption: Workflow for in vitro kinase inhibition assay.
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing insights into the cytotoxic or cytostatic effects of the compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer) [12]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value from the dose-response curve.
-
IV. Data Presentation and Interpretation
Systematic tabulation of SAR data is crucial for identifying trends and guiding the next round of analog design.
Table 1: Illustrative SAR Data for 3-Benzyl-1,2,4-thiadiazol-5-amine Analogs against a Hypothetical Kinase
| Compound ID | R1 (Benzyl Substitution) | R2 (5-Amino Substitution) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| 1 | H | -NH₂ | 850 | 15.2 |
| 2 | 4-F | -NH₂ | 320 | 5.8 |
| 3 | 4-Cl | -NH₂ | 150 | 2.1 |
| 4 | 4-OCH₃ | -NH₂ | 650 | 12.5 |
| 5 | 4-CF₃ | -NH₂ | 95 | 1.5 |
| 6 | 3,4-diCl | -NH₂ | 50 | 0.8 |
| 7 | 4-Cl | -NH-C(O)CH₃ | 250 | 4.5 |
Interpretation of Illustrative Data:
-
Benzyl Ring (R1): The data suggests that electron-withdrawing groups at the 4-position of the benzyl ring enhance both kinase inhibitory activity and cellular potency (compare compounds 1 , 2 , 3 , and 5 ). Di-substitution with electron-withdrawing groups further improves activity (compound 6 ). An electron-donating group like methoxy is less favorable (compound 4 ).
-
5-Amino Group (R2): Acylation of the 5-amino group in the potent 4-chloro analog leads to a decrease in activity (compare compounds 3 and 7 ), suggesting that a free amino group may be important for hydrogen bonding with the target.
V. Concluding Remarks and Future Directions
The 3-benzyl-1,2,4-thiadiazol-5-amine scaffold represents a versatile platform for the development of novel therapeutic agents. A systematic approach to SAR, combining rational design, efficient synthesis, and robust biological evaluation, is key to unlocking its full potential. Future efforts should focus on exploring a wider range of substitutions on both the benzyl ring and the 5-amino group to further refine the SAR. Advanced studies, including co-crystallization with the target protein, can provide invaluable structural insights to guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties.
References
- Ahmed, B., et al. (2011). Synthesis of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. Journal of the Serbian Chemical Society, 76(8), 1129-1137.
-
El-Sayed, N. N. E., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6649. [Link]
- Gawande, N. G., et al. (2025). Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. Chemistry Central Journal, 18(1), 1-15.
- Gieralt, M., et al. (2025). An improved procedure for isolation of 5-amino-3-methyl-1,2,4-thiadiazole in pure form on a multi-gram scale without chromatography. Tetrahedron Letters, 66, 155234.
- Belyaev, E. S., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(1), 123.
-
Antony, M. P., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453-4460. [Link]
- Khan, I., et al. (2010). Synthesis and biological significances of 1,3,4-thiadiazolines and related heterocyclic compounds. Arabian Journal of Chemistry, 3(2), 79-88.
- Al-Obaidi, A. M. J., et al. (2023). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 7(1), 1-10.
- Ibrahim, D. A. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(1), 123.
- Chen, L., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 1207-1211.
- Lelyukh, M., et al. (2023). Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. Current Chemistry Letters, 12(1), 1-12.
- Liu, Y., et al. (2025). Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors. Medicinal Chemistry Research, 34(1), 1-12.
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. [Link]
- Matias, M., et al. (2018). Thiazole Derivatives Inhibitors of Protein Kinases. Mini-Reviews in Medicinal Chemistry, 18(1), 1-15.
- Al-Warhi, T., et al. (2024).
- Kumar, S., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. ChemistrySelect, 9(1), e202304000.
- Tayadea, D. T., et al. (2005). Synthesis of 3-Amino-5-Substituted Amino-1,2,4-Thiadiazoles and 3-Substituted Thiocarbamido-5-Substituted Amino-1,2,4-Thiadiazoles. Oriental Journal of Chemistry, 21(3), 435-438.
- Sławiński, J., et al. (2012). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry, 19(22), 3719-3746.
- Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 123-132.
- Popiołek, Ł., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(1), 123.
- Zaki, R. M., et al. (2024).
- El-Faham, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(1), 123.
- Lelyukh, M., et al. (2023). Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. Growing Science, 12(1), 1-12.
- Ibrahim, D. A. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(1), 123.
- Kumar, A., & Singh, R. K. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 1-10.
- Startseva, A. D., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(1), 123.
Sources
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-Amino-5-Substituted Amino-1,2,4-Thiadiazoles and 3-Substituted Thiocarbamido-5-Substituted Amino-1,2,4-Thiadiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Determining the Minimum Inhibitory Concentration (MIC) of 3-Benzyl-1,2,4-thiadiazol-5-amine: An Application Note and Protocol
Introduction: The Quest for Novel Antimicrobials
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Among the diverse heterocyclic compounds explored for therapeutic potential, thiadiazole derivatives have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial properties.[1][2][3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel thiadiazole derivative, 3-Benzyl-1,2,4-thiadiazol-5-amine.
The MIC is a fundamental metric in antimicrobial drug discovery, defined as the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[4][5] It serves as a critical parameter for assessing the potency of a potential new drug and is a key determinant in its progression through the development pipeline. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for antimicrobial efficacy. We will delve into the principles of MIC determination, provide a step-by-step protocol using the robust broth microdilution method, and discuss data interpretation, all grounded in the standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Scientific Principles of MIC Determination
The determination of a compound's MIC is predicated on the principle of exposing a standardized population of microorganisms to a serial dilution of the antimicrobial agent in a liquid growth medium. The choice of the broth microdilution method is deliberate; it is a highly standardized, scalable, and widely accepted technique that provides a quantitative measure of antimicrobial activity.[9][10] This method allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format, ensuring efficiency and reproducibility.
The causality behind the experimental choices is rooted in the need to control variables that can influence the outcome of the assay. These include the growth medium, the inoculum density, the incubation conditions, and the method of endpoint determination. By adhering to standardized protocols, researchers can ensure that the obtained MIC values are reliable and comparable across different studies and laboratories.[11][12]
Experimental Workflow for MIC Determination
The following diagram illustrates the overall workflow for determining the MIC of 3-Benzyl-1,2,4-thiadiazol-5-amine using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: Broth Microdilution Method
This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the accuracy of the results.
1. Preparation of 3-Benzyl-1,2,4-thiadiazol-5-amine Stock Solution
The accurate preparation of the test compound's stock solution is critical for obtaining reliable MIC values.
-
1.1. Weighing the Compound: Accurately weigh a precise amount of 3-Benzyl-1,2,4-thiadiazol-5-amine powder. The purity of the compound should be noted to calculate the exact concentration.[13]
-
1.2. Solubilization: Dissolve the compound in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for novel compounds due to its high solubilizing capacity.[14] The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on the microorganisms.
-
1.3. Stock Concentration: Prepare a high-concentration stock solution (e.g., 1280 µg/mL or at least 10 times the highest concentration to be tested).[15] This allows for subsequent serial dilutions.
-
1.4. Sterilization and Storage: Sterilize the stock solution by membrane filtration (0.22 µm pore size). Aliquot the sterile stock solution into smaller volumes and store at -20°C or below in non-reactive vials (e.g., polypropylene).[14][15]
2. Selection and Preparation of Microbial Strains
The choice of microbial strains should be relevant to the intended therapeutic application of the compound.
-
2.1. Strain Selection: Utilize reference strains from recognized culture collections (e.g., ATCC) for quality control and reproducibility. For initial screening, a panel of clinically relevant Gram-positive and Gram-negative bacteria is recommended.
-
2.2. Culture Preparation: From a stock culture, streak the selected microbial strains onto a suitable non-selective agar medium (e.g., Tryptic Soy Agar or Blood Agar) and incubate for 18-24 hours at 35°C ± 1°C.[15]
-
2.3. Inoculum Preparation:
-
Select 4-5 well-isolated colonies of the same morphological type from the agar plate.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.[15] A densitometer or spectrophotometer can be used for precise measurement (absorbance at 625 nm should be between 0.08 and 0.13).[6]
-
Within 15 minutes of standardization, dilute the adjusted inoculum in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[15]
-
3. Broth Microdilution Assay in a 96-Well Plate
This procedure should be performed in a sterile environment (e.g., a biological safety cabinet).
-
3.1. Plate Setup: Use sterile, 96-well, round-bottom microtiter plates. A typical plate layout is shown in the table below.
-
3.2. Media Dispensing: Dispense 100 µL of CAMHB into all wells of the microtiter plate.[13]
-
3.3. Serial Dilution of the Test Compound:
-
Add 100 µL of the 2x final desired highest concentration of the 3-Benzyl-1,2,4-thiadiazol-5-amine stock solution to the wells in the first column.[13]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.
-
-
3.4. Inoculation: Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial inoculum.[13] This will result in a final volume of approximately 105 µL per well.
-
3.5. Controls:
-
Growth Control (Positive Control): Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control (Negative Control): Wells containing only CAMHB.
-
Solvent Control: If the solvent (e.g., DMSO) is used at a concentration that might affect microbial growth, include a control with the highest concentration of the solvent used in the assay.
-
-
3.6. Incubation: Cover the microtiter plate with a lid and incubate at 35°C ± 1°C for 16-20 hours in an ambient air incubator.[6][15]
4. Reading and Interpreting the Results
The MIC is determined by visual inspection of the microtiter plate after incubation.
-
4.1. Visual Inspection: Examine the plate against a dark, non-reflective background. The MIC is the lowest concentration of 3-Benzyl-1,2,4-thiadiazol-5-amine at which there is no visible growth (i.e., no turbidity) in the wells.[4][5]
-
4.2. Validation of Results:
-
The sterility control wells should show no growth.
-
The growth control wells should show distinct turbidity.
-
-
4.3. Recording the MIC: The MIC is reported in µg/mL.[4]
Data Presentation and Interpretation
The results of the MIC determination should be recorded in a clear and organized manner.
Table 1: Hypothetical MIC Data for 3-Benzyl-1,2,4-thiadiazol-5-amine
| Microorganism | ATCC Strain No. | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 |
| Enterococcus faecalis | 29212 | 32 |
| Escherichia coli | 25922 | 64 |
| Pseudomonas aeruginosa | 27853 | >128 |
Interpretation of MIC Values:
The interpretation of MIC values for a novel compound like 3-Benzyl-1,2,4-thiadiazol-5-amine is initially focused on its relative potency against different microorganisms. A lower MIC value indicates greater potency.[4] It is crucial to understand that the absolute MIC value cannot be directly compared between different antimicrobial agents to determine which is "better".[16][17] The clinical relevance of an MIC value is determined by comparing it to established breakpoints, which are defined by organizations like CLSI and EUCAST for approved drugs.[5][6] For a novel compound, these breakpoints do not exist and would need to be established during later stages of drug development.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Growth in sterility control wells | Contamination of media, reagents, or improper aseptic technique. | Repeat the assay with fresh, sterile materials and ensure strict aseptic technique. |
| No growth in growth control wells | Inactive inoculum, improper incubation conditions, or inhibitory components in the media. | Verify the viability of the bacterial strain, check incubator temperature and atmosphere, and ensure the quality of the media. |
| "Skipped" wells (growth at a higher concentration than a well with no growth) | Inaccurate pipetting during serial dilution, or potential for the compound to precipitate at higher concentrations. | Review and practice pipetting technique. Visually inspect the stock solution and dilutions for any signs of precipitation. |
| Inconsistent results between replicates | Variation in inoculum preparation or pipetting errors. | Ensure the inoculum is homogenous before dispensing. Use calibrated pipettes and practice consistent technique. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the Minimum Inhibitory Concentration of the novel compound 3-Benzyl-1,2,4-thiadiazol-5-amine. By adhering to these detailed steps and understanding the underlying principles, researchers can generate reliable and reproducible data that is essential for the early-stage evaluation of this potential new antimicrobial agent. The accurate determination of MIC is a cornerstone of antimicrobial drug discovery, guiding the path toward developing effective new therapies to combat the growing threat of infectious diseases.
References
-
Wikipedia. Minimum inhibitory concentration. [Link]
-
Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
-
Jubeh, B., Breijyeh, Z., & Karaman, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]
-
protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
CLSI. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. [Link]
-
tl;dr pharmacy. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
YouTube. Determination of MIC by Broth Dilution Method. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Gomha, S. M., et al. (2015). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 20(4), 5917-5929. [Link]
-
YouTube. Agar Dilution (MIC) Susceptibility Test Method. [Link]
-
IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
EUCAST. MIC Determination. [Link]
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
World Organisation for Animal Health (WOAH). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Asgari, S., Ramezani, M., & Sadjadi, S. K. (2023). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences, 29(1), 10-18. [Link]
-
Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
EUCAST. MIC and Zone Distributions, ECOFFs. [Link]
-
El-Sayed, W. A., et al. (2012). Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. Der Pharma Chemica, 4(4), 1436-1445. [Link]
-
Bondock, S., et al. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 26(17), 5149. [Link]
-
Yurttas, L., et al. (2021). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1475-1487. [Link]
-
EUCAST. MIC EUCAST. [Link]
-
PubMed. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]
-
Song, Y., et al. (2020). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 68(5), 1141-1151. [Link]
-
CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
-
Testing Laboratory. EUCAST MIC Determination Testing. [Link]
-
Der Pharma Chemica. Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. [Link]
-
SciELO. Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazol. [Link]
-
ResearchGate. Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. [Link]
-
MDPI. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]
-
PubMed. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scielo.br [scielo.br]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. dickwhitereferrals.com [dickwhitereferrals.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. researchgate.net [researchgate.net]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. microbeonline.com [microbeonline.com]
- 16. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 17. idexx.com [idexx.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of Thiadiazole Derivatives in Biological Assays
Welcome to the technical support center for researchers working with thiadiazole derivatives. This guide is designed to provide you with practical, in-depth solutions to one of the most common hurdles in the preclinical evaluation of this important class of compounds: poor aqueous solubility. Thiadiazoles are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities. However, their often-planar, aromatic structures can lead to strong crystal lattice energy and hydrophobicity, creating significant challenges in achieving the concentrations required for robust biological assays.
This resource is structured as a series of frequently asked questions and troubleshooting guides. We will move from foundational concepts to advanced, actionable protocols, explaining not just what to do, but why each step is critical for generating reliable and reproducible data.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common initial questions and problems researchers face when first encountering solubility issues with a new thiadiazole derivative.
Q1: Why is my thiadiazole derivative precipitating when I add it to my aqueous assay buffer?
Answer: This is the most frequent manifestation of poor solubility. The issue typically stems from the physicochemical properties of the thiadiazole core and its substituents.
-
Molecular Planarity and Crystal Packing: The aromatic, heterocyclic structure of thiadiazoles can promote tight packing in a solid, crystalline state. This high lattice energy means that a significant amount of energy is required to break apart the crystal and solvate the individual molecules in your buffer, a process known as dissolution.
-
Hydrophobicity (High LogP): Many thiadiazole derivatives are designed to interact with hydrophobic pockets in target proteins, which inherently makes them lipophilic (hydrophobic). When you transfer the compound from a high-concentration organic stock (usually DMSO) into a predominantly aqueous environment, the concentration may exceed its thermodynamic solubility limit, causing it to crash out of solution.
-
The "Kinetic vs. Thermodynamic" Solubility Trap: Often, when you first add your DMSO stock to the buffer, the compound may appear to be in solution. This is a temporary, supersaturated state known as kinetic solubility . Over time, even minutes to hours, the compound will begin to equilibrate and precipitate until it reaches its true, lower thermodynamic solubility . This can lead to inconsistent results, especially in longer assays.
Q2: I've prepared my compound in 100% DMSO, but it still won't fully dissolve. What should I do?
Answer: While DMSO is an excellent and powerful solvent for many non-polar compounds, it has its limits. If your compound is insoluble in pure DMSO, you are facing a significant solubility challenge.
Troubleshooting Steps:
-
Gentle Heating & Sonication: Gently warm the vial to 30-40°C in a water bath and sonicate for 5-10 minutes. This adds energy to the system, which can help overcome the crystal lattice energy.
-
Alternative Organic Solvents: If heating and sonication fail, consider alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). However, you must verify their compatibility with your specific assay, as they can be more aggressive towards plastics and cellular systems than DMSO.
-
Re-evaluate Compound Purity: Impurities can sometimes act as nucleation sites, promoting precipitation. Verify the purity of your compound via LC-MS or NMR. If necessary, re-purify the compound.
Part 2: Systematic Guide to Improving Aqueous Solubility
If your compound dissolves in DMSO but precipitates in your aqueous buffer, a systematic approach is needed. The following workflow provides a logical progression from simple adjustments to more advanced formulation strategies.
Caption: A step-by-step decision tree for troubleshooting solubility.
Q3: What is a "safe" final concentration of DMSO for my assay, and how does it impact solubility?
Answer: This is a critical question of balancing solubilizing power with biological compatibility. High concentrations of DMSO are cytotoxic and can interfere with assay components.
General Guidance:
-
Cell-based Assays: Aim for a final DMSO concentration of ≤0.5% . Many cell lines can tolerate up to 1%, but this must be validated. Concentrations above 1% often lead to decreased cell viability and other artifacts.
-
Biochemical/Enzymatic Assays: You may be able to go slightly higher (e.g., 1-2%), but you must run a solvent-only control to ensure DMSO does not inhibit or activate your target protein.
The causality is straightforward: the lower the final DMSO concentration, the less organic solvent is present to keep your hydrophobic compound in solution, increasing the likelihood of precipitation. Therefore, always determine the maximum tolerable DMSO concentration for your specific system first, as this defines the boundary conditions for your experiments.
| Solvent | Recommended Max. Conc. (Cell-based) | Mechanism of Action | Potential Assay Interference |
| DMSO | 0.1% - 0.5% | Aprotic polar solvent; good for dissolving a wide range of compounds. | Cytotoxicity above 1%; can inhibit enzymes or induce differentiation. |
| Ethanol | 0.1% - 0.5% | Protic polar solvent; often used in combination with other solvents. | Higher volatility; can cause protein denaturation and cytotoxicity at >1%. |
| PEG-400 | ~1% | Non-ionic polymer; increases solvent polarity and viscosity. | Can interfere with assays involving light scattering or viscosity changes. |
| Glycerol | ~1% | Viscous polyol; can stabilize proteins. | High viscosity can affect reagent mixing and automated liquid handlers. |
| Caption: Common organic co-solvents and key experimental considerations. |
Q4: My compound still precipitates at 0.5% DMSO. What are my options for co-solvents and excipients?
Answer: When DMSO alone is insufficient, you can turn to formulation strategies. The two most common and effective approaches are the use of co-solvents and cyclodextrins.
1. Co-Solvent Strategy: The principle here is to modify the bulk solvent properties of the aqueous buffer to make it more "hospitable" to your compound. Solvents like polyethylene glycol (PEG), propylene glycol, or glycerol can be used.
Experimental Protocol: Co-solvent Stock Preparation
-
Prepare a high-concentration primary stock of your thiadiazole derivative in 100% DMSO (e.g., 50 mM).
-
Create a secondary, intermediate stock. Instead of diluting directly into your aqueous buffer, dilute the primary stock into a co-solvent mixture. A common starting point is a 1:1 (v/v) mixture of DMSO and PEG-400.
-
Use this secondary stock for the final dilution into your assay medium. This method ensures the compound is never exposed to a purely aqueous environment during the dilution steps, minimizing precipitation.
2. Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity. They can encapsulate poorly soluble molecules, like your thiadiazole derivative, forming an "inclusion complex" that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). This may require gentle warming to fully dissolve.
-
Weigh out your solid thiadiazole derivative and add the HP-β-CD solution directly to the solid.
-
Vortex and sonicate the mixture extensively. It is often necessary to shake or rotate the mixture for several hours (or even overnight) at room temperature to allow for efficient complex formation.
-
Once a clear solution is obtained, sterile-filter it through a 0.22 µm filter to remove any remaining undissolved particles. This final filtered solution is your working stock.
Part 3: Advanced Topics & Assay-Specific FAQs
Q5: How do I differentiate between poor solubility and a true lack of biological activity?
Answer: This is a critical question to avoid false negatives. If a compound precipitates, its effective concentration in the assay is unknown and likely far lower than intended, which can easily be misinterpreted as inactivity.
Self-Validating Protocol: A Solubility-Activity Check
-
Visual Inspection: After preparing your assay plates, but before adding cells or starting the reaction, inspect the wells under a microscope. Look for crystalline structures or amorphous precipitate. This is your first and easiest check.
-
Nephelometry (Light Scattering): If available, a plate-based nephelometer can quantify precipitation by measuring light scatter. This provides a quantitative measure of kinetic solubility.
-
Concentration-Response Curve Analysis: A classic hallmark of insolubility is a concentration-response curve that is flat or plateaus abruptly at a certain concentration, regardless of how much higher you go. True biological activity usually yields a sigmoidal curve.
-
Assay Endpoint Comparison: Run your compound in two different assays with different buffer compositions or incubation times. If the IC50 value shifts dramatically or the compound is active in one but not the other, solubility is a likely culprit.
| Assay Type | Definition | Throughput | Application in Drug Discovery |
| Kinetic Solubility | Measures the concentration at which a compound precipitates from a supersaturated solution (typically made by diluting a DMSO stock). | High | Early-stage screening; rank-ordering compounds. |
| Thermodynamic Solubility | Measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (hours to days). | Low to Medium | Lead optimization; formulation development. |
| Caption: Comparison of kinetic and thermodynamic solubility assays. |
Q6: Could structural modifications to the thiadiazole core itself improve solubility for future analogs?
Answer: Absolutely. This is a key strategy in medicinal chemistry lead optimization. While it requires synthetic chemistry efforts, the payoff in improved properties can be immense.
Common Strategies:
-
Introduce Polar or Ionizable Groups: Adding groups like amines, carboxylic acids, or morpholines can increase polarity and provide handles for salt formation, which often dramatically improves aqueous solubility.
-
Disrupt Planarity and Symmetry: Adding bulky or conformationally flexible substituents can disrupt the crystal packing of the molecule. This lowers the melting point and reduces the energy barrier to dissolution, thereby improving solubility. For example, modifying a phenyl ring on the thiadiazole core can significantly impact solubility.
References
-
Villemagne, B., Flipo, M., & Willand, N. (2020). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]
-
Gavriliu, S., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central. [Link]
-
Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed. [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. ISRES. [Link]
-
Zainul Abdeen, A. J. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]
-
Menezes, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]
-
Coy-Barrera, E. D. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. [Link]
-
Di, L. (2015). Improving solubility via structural modification. ResearchGate. [Link]
-
ResearchGate. (n.d.). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... ResearchGate. [Link]
-
Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Perry, S., et al. (2014). Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. PubMed Central. [Link]
-
Vivian, J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]
-
Di, L. (2012). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Al-Absi, H. R. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]
-
ResearchGate. (2025). Recent Developments on Novel Heterocyclic Compounds Thiadiazoles and Heterocyclic Compounds for COVID-19 Targets in Drug Discovery. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Taylor & Francis Online. [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]
-
Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. RSC Publishing. [Link]
- Tsinman, K., et al. (2014). Thermodynamic vs
Technical Support Center: Stability of 3-Benzyl-1,2,4-thiadiazol-5-amine in DMSO Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 3-benzyl-1,2,4-thiadiazol-5-amine when stored and used in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when storing 3-benzyl-1,2,4-thiadiazol-5-amine in DMSO?
When storing any compound in DMSO, the main concerns are chemical degradation and precipitation. For 3-benzyl-1,2,4-thiadiazol-5-amine, the key chemical functionalities to consider are the 1,2,4-thiadiazole ring and the primary amine group. The thiadiazole ring, while aromatic, can be susceptible to nucleophilic attack or ring-opening under certain conditions. The primary amine can be a site for oxidation or reaction with electrophilic impurities. DMSO itself is not entirely inert and can participate in reactions, especially in the presence of contaminants or under specific storage conditions.
Q2: How does water content in DMSO affect the stability of my compound?
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water can significantly impact the stability of dissolved compounds in several ways:
-
Hydrolysis: Water can act as a nucleophile and lead to the hydrolytic degradation of susceptible functional groups.
-
Solubility Changes: For many organic compounds, solubility decreases as the water content in DMSO increases. This can lead to precipitation of your compound over time, altering the effective concentration in your stock solution.[2]
-
Altered Reactivity: The presence of water can change the polarity of the solvent, which may influence the rate of degradation reactions.
A study on a large compound library showed that while 85% of compounds were stable in a DMSO/water (90/10) mixture for two years at 4°C, the remaining 15% showed degradation.[3] Water has been identified as a more significant factor in compound loss than oxygen.[4][5]
Q3: What are the ideal storage conditions for a DMSO stock solution of 3-benzyl-1,2,4-thiadiazol-5-amine?
To maximize the shelf-life of your stock solution, we recommend the following storage conditions. These are general guidelines, and stability should ideally be confirmed for your specific experimental needs.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures slow down the rate of chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the compound and the solvent. |
| Container | Amber glass or polypropylene vials with tight-fitting caps | Protects from light-induced degradation and minimizes solvent evaporation and water absorption. |
| Concentration | 1-10 mM | Higher concentrations are more prone to precipitation. |
| Aliquotting | Store in single-use aliquots | Avoids multiple freeze-thaw cycles which can introduce moisture and promote precipitation.[6] |
Typical stability for compounds in DMSO under these conditions can range from months to years, but this is highly compound-dependent.[6]
Troubleshooting Guide
Problem: I am seeing inconsistent results in my bioassays.
Inconsistent results are often the first sign of a problem with your compound stock solution. Before troubleshooting your assay, it is crucial to verify the integrity of your 3-benzyl-1,2,4-thiadiazol-5-amine solution.
Caption: Troubleshooting workflow for inconsistent bioassay data.
Problem: How can I check for compound degradation?
Regular quality control of your stock solutions is essential. Here are two common analytical techniques to assess the purity of your 3-benzyl-1,2,4-thiadiazol-5-amine solution.
-
Preparation of Standard: Prepare a fresh solution of 3-benzyl-1,2,4-thiadiazol-5-amine in DMSO at the same concentration as your stock solution.
-
Sample Preparation: Dilute both the fresh standard and your aged stock solution in a suitable mobile phase (e.g., acetonitrile/water).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is a good starting point.
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance.
-
-
Data Analysis: Compare the chromatograms of the fresh standard and the aged stock. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, indicating degradation products.
-
Calculate the purity of your stock solution by dividing the peak area of the parent compound by the total peak area of all components.
-
-
Sample Preparation: Dilute your aged stock solution in a suitable mobile phase.
-
LC-MS Analysis: Use an LC method similar to the HPLC-UV protocol, but with the detector being a mass spectrometer.
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of your parent compound.
-
Look for other m/z values that could correspond to potential degradation products. This can provide clues about the degradation pathway.
-
Potential Degradation Pathways
While specific degradation pathways for 3-benzyl-1,2,4-thiadiazol-5-amine in DMSO have not been extensively reported, we can hypothesize potential routes based on the known reactivity of related structures and DMSO.
Hypothesized Degradation of 3-Benzyl-1,2,4-thiadiazol-5-amine in DMSO
Sources
- 1. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ziath.com [ziath.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Enhancing the Efficacy of Thiadiazole-Based Enzyme Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole-based enzyme inhibitors. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the efficacy of your compounds. The content is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding of your experimental design and results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the development of thiadiazole-based inhibitors.
Q1: What are the common mechanisms of action for thiadiazole-based enzyme inhibitors?
A1: Thiadiazole derivatives can inhibit enzymes through various mechanisms, including competitive, non-competitive, or mixed inhibition.[1] In competitive inhibition, the compound competes with the substrate for binding to the active site of the enzyme. Non-competitive inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity.[1] The specific mechanism depends on the enzyme target and the chemical structure of the thiadiazole derivative.[1] For instance, some thiadiazole compounds inhibit inosine monophosphate dehydrogenase (IMPDH) by binding to the enzyme's active site through hydrogen bonding and hydrophobic interactions.[1]
Q2: My thiadiazole-based inhibitor shows high potency in biochemical assays but low efficacy in cell-based assays. What are the likely reasons?
A2: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Poor Membrane Permeability: The mesoionic character of the thiadiazole ring generally allows for good cell membrane penetration.[2] However, specific substitutions on the core structure can impact its overall lipophilicity and ability to cross the cell membrane.
-
Low Bioavailability and Solubility: A significant hurdle for thiadiazole derivatives is their often poor solubility in aqueous solutions, which can limit their effective concentration in cell culture media and ultimately their bioavailability.[3]
-
Rapid Metabolism: The compound may be rapidly metabolized by cellular enzymes into an inactive form.[4]
-
Efflux by Transporters: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell, preventing it from reaching its target enzyme.
Q3: How can I improve the solubility and bioavailability of my thiadiazole compounds?
A3: Improving the physicochemical properties of your inhibitors is a key step toward enhancing their efficacy. Consider the following strategies:
-
Prodrug Approach: Synthesize a prodrug by adding a promoiety that improves solubility and is later cleaved inside the cell to release the active inhibitor.
-
Formulation with Solubility Enhancers: Utilize agents that increase the solubility of your compounds in experimental media.[3]
-
Structural Modification: Conduct structure-activity relationship (SAR) studies to identify modifications that enhance solubility without compromising inhibitory activity.[5] For example, introducing polar functional groups can improve aqueous solubility.
Q4: What are some of the key enzymes targeted by thiadiazole-based inhibitors in cancer and Alzheimer's disease research?
A4: The versatility of the thiadiazole scaffold allows it to target a wide range of enzymes. In cancer, these include protein kinases (like EGFR and Akt), tubulin, carbonic anhydrases, and enzymes involved in nucleotide synthesis such as IMPDH.[1][6][7][8] For Alzheimer's disease, a primary focus is on the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which play a role in the breakdown of neurotransmitters.[9][10][11]
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common experimental problems encountered when working with thiadiazole-based inhibitors.
Issue 1: Low Potency or Inconsistent Results in In Vitro Enzyme Inhibition Assays
| Potential Cause | Recommended Solution | Scientific Rationale |
| Compound Precipitation | 1. Visually inspect assay wells for precipitation. 2. Determine the solubility of your compound in the assay buffer. 3. Use a lower concentration of the compound or add a co-solvent like DMSO (ensure final concentration does not affect enzyme activity). | Poor solubility can lead to an overestimation of the IC50 value as the effective concentration of the inhibitor is lower than the nominal concentration. |
| Assay Interference | 1. Run control experiments without the enzyme to check for compound absorbance or fluorescence at the detection wavelength. 2. Test for non-specific inhibition by including a denatured enzyme control. | The thiadiazole compound itself may interfere with the detection method, leading to false positive or negative results. |
| Incorrect Enzyme or Substrate Concentration | 1. Ensure the substrate concentration is at or below the Michaelis-Menten constant (Km) for competitive inhibitors. 2. Optimize the enzyme concentration to ensure the reaction is in the linear range. | Assay conditions significantly impact the apparent potency of an inhibitor. For competitive inhibitors, a high substrate concentration will require a higher inhibitor concentration to achieve 50% inhibition. |
Issue 2: Poor Efficacy in Cell-Based Assays
| Potential Cause | Recommended Solution | Scientific Rationale |
| Low Cellular Uptake | 1. Perform cellular uptake studies using techniques like LC-MS/MS to quantify intracellular compound concentration. 2. Modify the compound structure to enhance lipophilicity, but be mindful of the "Lipinski's rule of five" to maintain drug-like properties. | The inhibitor must reach its intracellular target to exert its effect. Low permeability will result in poor efficacy. |
| Cytotoxicity | 1. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) on the cell line being used.[12] 2. Determine the concentration at which the compound is toxic and ensure that the concentrations used for efficacy studies are non-toxic. | High concentrations of the compound may induce cell death through off-target effects, confounding the interpretation of the results. It's important to differentiate between targeted enzyme inhibition and general toxicity.[12] |
| Target Engagement | 1. Use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that the inhibitor is binding to its intended target within the cell. 2. Perform a Western blot to assess the phosphorylation status of downstream targets of the inhibited enzyme.[7] | Demonstrating that the inhibitor binds to its target in a cellular context is crucial to validate its mechanism of action. |
Section 3: Experimental Protocols
Here are detailed protocols for key experiments in the evaluation of thiadiazole-based enzyme inhibitors.
Protocol 1: General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework. Specific buffer components, substrate, and enzyme concentrations will need to be optimized for your particular target.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Thiadiazole inhibitor stock solution (in DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute the enzyme, substrate, and inhibitor to their working concentrations in the assay buffer.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the thiadiazole inhibitor at various concentrations to the test wells.
-
Add 10 µL of DMSO to the control wells (no inhibitor).
-
Add 20 µL of the enzyme solution to all wells except the "no enzyme" control.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow the inhibitor to bind.
-
Initiate Reaction: Add 20 µL of the substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate for the desired reaction time.
-
Detection: Measure the signal (e.g., absorbance, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the thiadiazole inhibitors.[13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Thiadiazole inhibitor
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8 x 10³ cells per well and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with a range of concentrations of the thiadiazole inhibitor for 24-48 hours.[13] Include a vehicle control (DMSO).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine if the inhibitor causes cell cycle arrest.[12]
Materials:
-
Treated and untreated cells
-
PBS (Phosphate Buffered Saline)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, then wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Section 4: Visualizing Experimental Workflows and Concepts
Diagrams created using DOT language to illustrate key processes.
Diagram 1: General Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for an in vitro enzyme inhibition assay.
Diagram 2: Troubleshooting Low Efficacy in Cell-Based Assays
Caption: Troubleshooting guide for low cellular efficacy.
Section 5: References
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved January 25, 2026, from [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). PMC. Retrieved January 25, 2026, from [Link]
-
Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. (2025). PubMed Central. Retrieved January 25, 2026, from [Link]
-
a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (n.d.). pharmedicopublishers.com. Retrieved January 25, 2026, from [Link]
-
New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. (2026). Bioengineer.org. Retrieved January 25, 2026, from [Link]
-
Thiadiazole derivatives as anticancer agents. (2020). PubMed. Retrieved January 25, 2026, from [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC. Retrieved January 25, 2026, from [Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). NIH. Retrieved January 25, 2026, from [Link]
-
Advances in 1,3,4-thiadiazole-based cholinesterase inhibitors: toward novel therapeutics for Alzheimer's disease. (2026). PubMed. Retrieved January 25, 2026, from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
Thiadiazole derivatives as anticancer agents. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. (2024). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
1,3,4-Thiadiazole Derivatives Identified as Promising Cholinesterase Inhibitors for Alzheimer's Treatment. (2026). GeneOnline News. Retrieved January 25, 2026, from [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmedicopublishers.com [pharmedicopublishers.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bioengineer.org [bioengineer.org]
- 10. Advances in 1,3,4-thiadiazole-based cholinesterase inhibitors: toward novel therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneonline.com [geneonline.com]
- 12. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
3-Benzyl-1,2,4-thiadiazol-5-amine assay interference and false positives
Welcome to the technical support guide for researchers utilizing 3-benzyl-1,2,4-thiadiazol-5-amine and related compounds in their experimental assays. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding assay interference and the potential for false positive results associated with this chemical scaffold. Our goal is to equip you with the knowledge to identify and mitigate these issues, ensuring the integrity and validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: We identified 3-benzyl-1,2,4-thiadiazol-5-amine as a hit in our high-throughput screen (HTS). What are the potential flags associated with this compound?
While the 1,2,4-thiadiazole moiety is present in some biologically active compounds, it is also a known Pan-Assay INterference compound (PAINS) substructure.[1] Hits containing this scaffold should be approached with caution and require rigorous validation. The primary concern is the potential for non-specific activity through various interference mechanisms rather than selective interaction with your target of interest.
Q2: What is the most likely mechanism of assay interference for this compound?
The 1,2,4-thiadiazole ring is susceptible to nucleophilic attack, particularly by thiol groups present in proteins (such as cysteine residues) or assay reagents (like DTT).[2][3] This can lead to a covalent modification of proteins or scavenging of essential assay components, resulting in a false positive signal. Recent studies have demonstrated that substituted 1,2,4-thiadiazoles can act as covalent inhibitors by forming a disulfide bond with catalytic cysteine residues in enzymes.[4]
Q3: Can 3-benzyl-1,2,4-thiadiazol-5-amine interfere with assays that do not involve thiols?
Yes, other interference mechanisms are possible. These include:
-
Compound Aggregation: Molecules with planar aromatic rings, like the benzyl and thiadiazole groups, can self-aggregate at higher concentrations to form colloidal particles.[5] These aggregates can sequester and denature proteins non-specifically, leading to inhibition.
-
Fluorescence Interference: If your assay utilizes a fluorescence readout, the compound itself might be fluorescent or act as a quencher, directly interfering with signal detection.[6]
-
Reactivity with other assay components: While less common than thiol reactivity, interactions with other nucleophiles or electrophiles in the assay buffer cannot be entirely ruled out.
In-Depth Troubleshooting Guides
Issue 1: Suspected False Positive due to Covalent Modification
If you suspect your hit is a false positive resulting from covalent modification of your target protein or other assay components, the following steps will help you confirm or dismiss this hypothesis.
Underlying Causality: The electrophilic nature of the 1,2,4-thiadiazole ring makes it a target for nucleophilic attack by cysteine residues. This opens the heterocyclic ring and forms a covalent disulfide bond with the protein, often leading to irreversible inhibition.
Caption: Troubleshooting workflow for suspected covalent modification.
1. Time-Dependence of Inhibition:
-
Objective: To determine if the inhibitory potency (IC50) increases with pre-incubation time, a hallmark of covalent inhibitors.
-
Protocol:
-
Prepare a series of reactions with your enzyme and 3-benzyl-1,2,4-thiadiazol-5-amine at various concentrations.
-
Pre-incubate the enzyme and compound together for different durations (e.g., 0, 15, 30, and 60 minutes) before initiating the reaction by adding the substrate.
-
Measure the reaction rate for each condition.
-
Calculate the IC50 value for each pre-incubation time point.
-
-
Expected Outcome: A significant decrease in the IC50 value with longer pre-incubation times suggests time-dependent, and likely covalent, inhibition.
2. Irreversibility Assessment by Dialysis or Gel Filtration:
-
Objective: To determine if the inhibitory effect is reversible upon removal of the free compound.
-
Protocol:
-
Incubate the target protein with a concentration of 3-benzyl-1,2,4-thiadiazol-5-amine that yields >90% inhibition.
-
As a control, incubate the protein with buffer alone.
-
Remove the unbound compound by extensive dialysis against a large volume of buffer or by using a desalting column (gel filtration).
-
Measure the activity of the protein from both the compound-treated and control samples.
-
-
Expected Outcome: If the inhibition is irreversible (covalent), the protein's activity will not be restored after removal of the free compound.[2]
3. Intact Protein Mass Spectrometry:
-
Objective: To directly detect the covalent adduction of the compound to the target protein.
-
Protocol:
-
Incubate the protein with and without the compound as in the irreversibility assay.
-
Analyze the samples using high-resolution mass spectrometry (e.g., LC-MS/MS).
-
Compare the mass spectra of the treated and untreated protein.
-
-
Expected Outcome: A mass shift in the treated sample corresponding to the molecular weight of the compound (or a fragment of it) confirms covalent binding.
Issue 2: Investigating Compound Aggregation
Compound aggregation is a common source of false positives in HTS. Aggregates can non-specifically inhibit enzymes by sequestering them.
Underlying Causality: Hydrophobic and aromatic compounds can exceed their aqueous solubility under assay conditions, forming colloidal aggregates. These aggregates present a large surface area that can bind and denature proteins.
| Counter-Screen | Principle | Expected Result for Aggregators |
| Detergent Counter-Screen | Non-ionic detergents (e.g., Triton X-100) at concentrations above the critical micelle concentration disrupt compound aggregates. | A significant reduction or loss of inhibitory activity in the presence of the detergent.[5] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Detection of particles in the nanometer to micrometer range when the compound is added to the assay buffer. |
| Centrifugation Assay | Aggregates can often be pelleted by high-speed centrifugation. | A decrease in the inhibitory activity of the supernatant after centrifugation. |
-
Objective: To assess if the observed inhibition is dependent on the formation of compound aggregates.
-
Protocol:
-
Perform the standard inhibition assay with 3-benzyl-1,2,4-thiadiazol-5-amine.
-
Repeat the assay, but include 0.01% (v/v) Triton X-100 in the assay buffer. Ensure all components, including the enzyme and substrate, are stable in the presence of the detergent.
-
Compare the dose-response curves and IC50 values obtained with and without the detergent.
-
-
Expected Outcome: A rightward shift in the dose-response curve and a significant increase in the IC50 value in the presence of Triton X-100 indicate that the compound is likely acting as an aggregator.[5]
Issue 3: Fluorescence Interference
Direct interference with the detection method is a common artifact in fluorescence-based assays.
Caption: Decision tree for identifying fluorescence interference.
1. Compound Autofluorescence:
-
Objective: To determine if the compound emits light at the same wavelength as the assay signal.
-
Protocol:
-
Prepare wells containing assay buffer and a range of concentrations of 3-benzyl-1,2,4-thiadiazol-5-amine.
-
Read the fluorescence at the same excitation and emission wavelengths used in your assay.
-
-
Expected Outcome: A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and may be causing a false negative or positive signal, depending on the assay format.
2. Fluorescence Quenching:
-
Objective: To determine if the compound absorbs light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the signal (quenching).
-
Protocol:
-
Prepare wells containing the assay buffer and the fluorescent product of the enzymatic reaction (or a stable fluorescent tracer).
-
Add a range of concentrations of 3-benzyl-1,2,4-thiadiazol-5-amine.
-
Measure the fluorescence at each compound concentration.
-
-
Expected Outcome: A concentration-dependent decrease in fluorescence indicates that the compound is a quencher and is likely producing a false positive signal of inhibition.[6]
Summary and Recommendations
If your investigations reveal that 3-benzyl-1,2,4-thiadiazol-5-amine is acting as an assay interference compound, it is crucial to deprioritize it as a lead candidate. The evidence for the reactivity of the 1,2,4-thiadiazole core with thiols is a significant concern for its development as a specific inhibitor. Should you choose to pursue analogs, it is recommended to:
-
Modify the 1,2,4-thiadiazole ring to reduce its electrophilicity.
-
Routinely perform the counter-screens described in this guide for all new compounds containing this scaffold.
-
Employ structurally dissimilar compounds to confirm any observed biological effects.
By rigorously validating your screening hits, you can save valuable time and resources and focus on compounds with a genuine and specific mechanism of action.
References
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020). PMC - NIH. [Link]
-
Novel[7][8][9]triazolo[3,4-b][7][9][10]thiadiazine and[7][8][9]triazolo[3,4-b][7][9][10]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. (2022). MDPI. [Link]
-
Discovery, synthesis and mechanism study of 2,3,5-substituted[7][8][9]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. (2023). PubMed. [Link]
-
Hit evaluation results in 5-benzyl-1,3,4-thiadiazole-2-carboxamide based SIRT2-selective inhibitor with improved affinity and selectivity. (2022). PubMed. [Link]
-
(PDF) Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]
-
Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds. (2021). PMC - NIH. [Link]
-
Solvent Effects on Molecular Aggregation in 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. ResearchGate. [Link]
-
3-Substituted Imidazo[1,2-d][7][8][9]-thiadiazoles: A Novel Class of Factor XIIIa Inhibitors. ACS Publications. [Link]
-
3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2018). PMC - NIH. [Link]
-
Solvent Effects on Molecular Aggregation in 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3 ... (2016). PubMed. [Link]
-
Effects of 2-amino-5-ethylthio-1, 3, 4-thiadiazole on copper corrosion as a corrosion inhibitor in aerated acidic pickling solutions. ResearchGate. [Link]
-
Synthesis and identification of[7][8][9]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta. (2007). PubMed. [Link]
-
Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. (2021). MDPI. [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). MDPI. [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2022). MDPI. [Link]
-
Post-HTS case report and structural alert: Promiscuous 4-aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-one actives verified by ALARM NMR. NIH. [Link]
-
Identification of Compounds that Interfere with High-Throughput Screening Assay Technologies. (2018). PMC - NIH. [Link]
-
Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study. (2015). PubMed. [Link]
-
Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. (2021). MDPI. [Link]
-
Cooperativity of ESPT and Aggregation-Induced Emission Effects—An Experimental and Theoretical Analysis of a 1,3,4-Thiadiazole Derivative. (2024). NIH. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2024). MDPI. [Link]
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021). Frontiers. [Link]
-
The Cysteine Reaction with Diacetyl under Wine-Like Conditions: Proposed Mechanisms for Mixed Origins of 2-Methylthiazole, 2-Methyl-3-thiazoline, 2-Methylthiazolidine, and 2,4,5-Trimethyloxazole. ResearchGate. [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC - NIH. [Link]
-
Some biologically active 1,2,4-thiadiazoles.. ResearchGate. [Link]
-
Biochemical and biological properties of 4-(3-phenyl-[7][8][9] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. PubMed. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). PMC - NIH. [Link]
Sources
- 1. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-HTS case report and structural alert: Promiscuous 4-aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-one actives verified by ALARM NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in screening thiadiazole compounds for bioactivity
Welcome to the technical support center for researchers screening thiadiazole compounds for bioactivity. This resource, compiled by senior application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls associated with this unique heterocyclic scaffold. Our goal is to equip you with the expertise to anticipate challenges, validate your findings, and advance your drug discovery programs with confidence.
Thiadiazoles are a prominent class of sulfur-containing heterocycles that exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] However, their unique chemical characteristics can also present significant challenges in bioactivity screening, leading to potential artifacts and misinterpretation of data. This guide will address these issues head-on, providing both the "how-to" and the "why" behind our recommended protocols.
I. Covalent Reactivity and Assay Interference: The False Positive Trap
A significant pitfall in screening certain thiadiazole isomers, particularly 1,2,4-thiadiazoles, is their potential for covalent modification of proteins, which can lead to false-positive results. This reactivity can mimic genuine inhibition, making it crucial to identify and validate such interactions early in the discovery process.
Frequently Asked Questions (FAQs)
Q1: Why are some of my thiadiazole hits showing activity across multiple, unrelated assays?
This is a classic sign of a promiscuous inhibitor, and in the case of thiadiazoles, it may be due to covalent reactivity. Specifically, the 1,2,4-thiadiazole ring system can be susceptible to nucleophilic attack by thiol groups present in cysteine residues of proteins.[6][7] This reaction can lead to a ring-opening of the thiadiazole, forming a covalent bond with the protein.[6] This non-specific covalent modification can inactivate a wide range of proteins, leading to the appearance of broad-spectrum activity. Some 1,2,4-thiadiazole scaffolds are even recognized as Pan-Assay Interference Compounds (PAINS), which are known to interfere with various assay formats.[6][8]
Q2: My active thiadiazole compound contains a substructure flagged by a PAINS filter. What should I do?
A PAINS flag should not lead to immediate rejection of the compound, but it does warrant a thorough investigation.[7] The "het_thio_N_5A" PAINS substructure, for instance, bears a resemblance to the 1,2,4-thiadiazole core.[6] Your next steps should focus on determining if the observed activity is due to a specific interaction with your target or a result of non-specific covalent modification.
Q3: How can I differentiate between a true covalent inhibitor and a non-specific, reactive compound?
The key is to demonstrate target-specific engagement. A true targeted covalent inhibitor is designed to form a covalent bond with a specific nucleophilic residue within the binding site of the target protein.[9][10] In contrast, a non-specific reactive compound will often modify multiple proteins indiscriminately. The following troubleshooting guide provides a workflow to distinguish between these two scenarios.
Troubleshooting Guide: Investigating Potential Covalent Activity
This guide will help you to systematically assess whether your thiadiazole hit is a specific covalent inhibitor or a promiscuous reactive compound.
Step 1: In Silico Assessment
-
PAINS Filtering: Utilize online tools or in-house software to check if your compound's scaffold is a known PAINS substructure.
-
Target Analysis: Examine the structure of your protein target. The presence of a nucleophilic amino acid (e.g., cysteine, lysine) in or near the putative binding pocket could suggest a potential for covalent modification.[11]
Step 2: Biochemical Assays to Detect Covalent Modification
The following assays can provide evidence for or against a covalent binding mechanism.
| Assay | Purpose | Expected Outcome for Covalent Inhibitor |
| Time-Dependence of Inhibition | To determine if the inhibitory effect increases with incubation time. | Inhibition will increase with longer pre-incubation times of the compound with the target protein before substrate addition. |
| Washout/Dialysis Experiment | To assess the reversibility of inhibition. | The inhibitory effect will be retained after removal of the unbound compound. |
| Mass Spectrometry (MS) Analysis | To directly detect the formation of a covalent adduct.[12] | An increase in the molecular weight of the target protein corresponding to the mass of the thiadiazole compound will be observed.[12] |
| Competition with a Known Reversible Inhibitor | To determine if the covalent modification is specific to the binding site. | Pre-incubation with a high concentration of a reversible inhibitor should prevent or reduce the covalent modification by the thiadiazole compound. |
Step 3: Cellular Assays for Target Engagement
-
Cellular Washout Assay: Similar to the biochemical assay, treat cells with the compound, then wash it away and measure the duration of the biological effect. A sustained effect suggests irreversible binding.[13]
-
Target Occupancy Studies: Utilize techniques like cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP) to demonstrate that the compound is engaging the intended target within a cellular context.[14]
Experimental Protocol: Mass Spectrometry for Covalent Adduct Detection
This protocol outlines a general procedure for using intact protein mass spectrometry to detect covalent modification of a target protein by a thiadiazole compound.
-
Incubation:
-
Prepare a solution of your purified target protein in a suitable, MS-compatible buffer (e.g., ammonium bicarbonate).
-
Add your thiadiazole compound (typically from a DMSO stock) to the protein solution at a defined molar excess (e.g., 10-fold).
-
Include a control sample with the protein and an equivalent amount of DMSO.
-
Incubate the reactions for a set period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
-
Sample Cleanup:
-
Remove excess, unbound compound using a desalting column or spin concentrator. This step is crucial to prevent ion suppression in the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Analyze the protein samples using an electrospray ionization (ESI) mass spectrometer capable of intact protein analysis.
-
Acquire mass spectra for both the control and the compound-treated samples.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the protein in each sample.
-
Compare the molecular weight of the protein in the compound-treated sample to the control. A mass shift equal to the molecular weight of the thiadiazole compound is strong evidence of a 1:1 covalent adduct.[12]
-
II. Solubility and Stability: The Disappearing Compound Problem
Poor aqueous solubility is a common challenge in drug discovery, and thiadiazole compounds are no exception.[15] Furthermore, the stability of these compounds in assay buffers can impact the reliability of screening data.
Frequently Asked Questions (FAQs)
Q4: My thiadiazole compound precipitates out of solution when I dilute it from a DMSO stock into my aqueous assay buffer. What can I do?
This is a common issue for lipophilic compounds.[15] Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: While high concentrations of DMSO can aid solubility, they can also be toxic to cells or interfere with enzyme activity.[16] It's crucial to determine the highest tolerable DMSO concentration in your assay (typically <0.5% for cell-based assays) and ensure your final compound concentration does not exceed its solubility limit in that DMSO/aqueous mixture.[17]
-
Use a Stepwise Dilution: Avoid a large, single dilution from a high-concentration DMSO stock directly into the aqueous buffer. A serial dilution approach can help to prevent the compound from crashing out of solution.[17]
-
Employ Solubilizing Excipients: For in vitro assays, consider the use of non-ionic surfactants like Tween-80 or Pluronic F-68 at low concentrations to improve solubility. However, be sure to test the effect of these excipients on your assay beforehand.
-
Consider Alternative Solvents: For some biochemical assays, other organic solvents like ethanol or PEG-400 may be suitable co-solvents. Again, compatibility with the assay components is essential.[15]
Q5: How can I assess the solubility of my thiadiazole compounds in a high-throughput manner?
Several methods are amenable to a 96- or 384-well plate format:
-
Nephelometry: This technique measures light scattering caused by insoluble particles and can provide a rapid assessment of kinetic solubility.[18]
-
UV-Vis Spectroscopy: After incubation and centrifugation or filtration to remove precipitated compound, the concentration of the soluble compound in the supernatant can be quantified by measuring its UV absorbance.
Q6: Are thiadiazole compounds generally stable in common biological buffers?
The stability of thiadiazoles can vary depending on the isomer and its substituents. The 1,3,4-thiadiazole ring is generally stable in acidic conditions but can undergo ring cleavage in the presence of a strong base.[19] It is good practice to assess the stability of your specific compounds in your assay buffer over the time course of your experiment.
Troubleshooting Guide: Addressing Solubility and Stability Issues
This workflow will guide you through diagnosing and solving common solubility and stability problems.
Caption: Troubleshooting workflow for solubility and stability issues.
Experimental Protocol: Assessing Compound Stability by HPLC
This protocol provides a method to determine the stability of a thiadiazole compound in your assay buffer.
-
Sample Preparation:
-
Prepare a solution of your thiadiazole compound in your final assay buffer at the desired test concentration.
-
Prepare a control sample of the compound in a stable solvent (e.g., DMSO or acetonitrile) at the same concentration.
-
-
Time-Course Incubation:
-
Incubate the assay buffer sample under the same conditions as your bioassay (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the sample and quench any potential degradation by adding an equal volume of cold acetonitrile.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection at the compound's λmax.
-
Use a suitable gradient of mobile phases (e.g., water/acetonitrile with 0.1% formic acid).
-
-
Data Analysis:
-
Measure the peak area of the parent compound at each time point.
-
Plot the percentage of the parent compound remaining versus time. A significant decrease in the peak area over time indicates instability.
-
Examine the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
III. Off-Target Effects and Cytotoxicity
Even if a thiadiazole compound is not a promiscuous covalent modifier and is sufficiently soluble, it is essential to evaluate its selectivity and potential for off-target toxicity.
Frequently Asked Questions (FAQs)
Q7: My thiadiazole compound is potent against my target but also shows significant cytotoxicity in cell-based assays. How can I determine if the cytotoxicity is on-target or off-target?
This is a critical question in drug development. Here's how to approach it:
-
Correlate Potency: Is there a good correlation between the compound's potency against your target (biochemical IC50) and its cytotoxic potency (cellular EC50)? A strong correlation suggests the cytotoxicity may be on-target.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of your target protein in the cells. If the cytotoxicity is on-target, the cells should become less sensitive to your compound.
-
Rescue Experiments: If your target is an enzyme, can you "rescue" the cells from cytotoxicity by adding a downstream product of the enzymatic reaction?
-
Counter-Screening: Profile your compound against a panel of related targets (e.g., other kinases if your target is a kinase) to assess its selectivity.
Q8: What are some general best practices for assessing the cytotoxicity of my thiadiazole hits?
-
Use Multiple Cell Lines: Assess cytotoxicity in a panel of cell lines, including both cancerous and non-cancerous lines, to get a broader picture of the compound's therapeutic window.[20]
-
Multiple Time Points: Measure cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
-
Use Orthogonal Assays: Don't rely on a single cytotoxicity assay (e.g., MTT). Use complementary methods that measure different aspects of cell health, such as membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity).
IV. Summary and Key Recommendations
Screening thiadiazole compounds for bioactivity can be highly rewarding due to their therapeutic potential. However, a thorough understanding of their potential liabilities is essential for a successful screening campaign.
Key Takeaways:
-
Be Wary of Covalent Reactivity: Be particularly cautious with 1,2,4-thiadiazoles and proactively assess them for time-dependent inhibition and covalent adduct formation.
-
Prioritize Solubility and Stability Assessment: Characterize the solubility and stability of your hits early on to ensure the reliability of your data.
-
Employ a Multi-pronged Approach to Hit Validation: Use a combination of in silico, biochemical, and cellular assays to confirm that your compound's activity is specific to your target of interest.
-
Document and Control Your DMSO Usage: Keep final DMSO concentrations low and consistent across all assays, and always include a vehicle control.
By following the guidance in this technical support center, you will be better equipped to navigate the challenges of screening thiadiazole compounds and to identify promising lead candidates for your drug discovery pipeline.
References
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. [Link]
-
Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. (2021). Certara. [Link]
-
Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2018). ResearchGate. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2012). PMC. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). PMC. [Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (2010). ACS Publications. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2013). PMC. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. (2013). PMC. [Link]
-
High-Performance Thiadiazole Derivatives as a Nontoxic Components of Initiating Systems for the Obtaining of New Generation Composites. (2021). ACS Publications. [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2021). MDPI. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay?. (2013). ResearchGate. [Link]
-
Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. (2016). PubMed. [Link]
-
Recent Advances in Covalent Drug Discovery. (2021). PMC. [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (2019). PMC. [Link]
-
Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (2022). MDPI. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). NIH. [Link]
-
High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. (2021). ResearchGate. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. [Link]
-
Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. (2014). PubMed. [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). ACS Publications. [Link]
-
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. (2018). ResearchGate. [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter. [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2018). ResearchGate. [Link]
-
Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. (2019). PMC. [Link]
-
Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. (2012). ResearchGate. [Link]
-
High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2013). ResearchGate. [Link]
-
1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (2020). Chemical Papers. [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. [Link]
-
Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. (2019). MDPI. [Link]
-
Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][9][14]triazole Derivatives. (2023). ChemRxiv. [Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development. (2010). ResearchGate. [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2020). ResearchGate. [Link]
-
Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. (2013). American Laboratory. [Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2020). NIH. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). ACS Publications. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2012). PMC. [Link]
-
Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. (2024). Scientist.com. [Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (2018). PMC. [Link]
-
Novel cocrystals of the potent 1,2,4-thiadiazole-based neuroprotector with carboxylic acids: virtual screening, crystal structures and solubility performance. (2021). New Journal of Chemistry. [Link]
-
Advanced approaches of developing targeted covalent drugs. (2021). PMC. [Link]
-
Another aspect in use of DMSO in medicinal chemistry. (2016). Atlas of Science. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. certara.com [certara.com]
- 10. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies | Scientist.com [app.scientist.com]
- 11. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 13. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Benzylation of Thiadiazoles
Welcome to the technical support center for the N-benzylation of thiadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The N-benzylation of thiadiazoles is a crucial transformation for modulating the pharmacological properties of these scaffolds. However, like any chemical reaction, it can present challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established chemical principles and field-proven insights to help you navigate the complexities of this reaction and achieve optimal results.
Part 1: Troubleshooting Guide
This section is organized by common experimental problems. Each problem is followed by a series of questions and answers to diagnose the issue and provide actionable solutions.
Issue 1: Low or No Product Yield
You've set up your N-benzylation reaction, but upon workup and analysis, you find that very little or none of your desired product has been formed.
Q1: Is my chosen base strong enough to deprotonate the thiadiazole nitrogen?
A1: The pKa of the N-H bond on the thiadiazole ring is a critical factor. The basicity of the thiadiazole nitrogen is significantly reduced by the electron-withdrawing nature of the ring system. Therefore, a sufficiently strong base is required to generate the nucleophilic thiadiazole anion.
-
Insight: For many thiadiazole systems, common inorganic bases like potassium carbonate (K₂CO₃) may not be strong enough, especially at room temperature.
-
Recommendation: Consider using stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH is particularly effective as it irreversibly deprotonates the thiadiazole, driving the reaction forward.[1]
Q2: Is my solvent appropriate for this reaction?
A2: The choice of solvent plays a multifaceted role in the success of the N-benzylation reaction.
-
Polar Aprotic Solvents are Preferred: Solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices. They are capable of dissolving the thiadiazole substrate and the resulting anion, and they do not interfere with the nucleophilic attack.[1]
-
Protic Solvents to Avoid: Protic solvents such as ethanol or water can protonate the thiadiazole anion, reducing its nucleophilicity and competing with the benzyl halide.
Q3: Could my benzylating agent be the problem?
A3: The reactivity of the benzylating agent is paramount.
-
Leaving Group Ability: The leaving group on the benzyl moiety should be a good one. Benzyl bromide is generally more reactive than benzyl chloride.
-
Steric Hindrance: While less common with benzyl groups, significant steric hindrance on either the thiadiazole or the benzylating agent can slow down the reaction.
-
Reagent Quality: Ensure that your benzylating agent has not degraded. Benzyl halides can be sensitive to light and moisture.
Q4: Is the reaction temperature optimal?
A4: While many N-alkylation reactions proceed at room temperature, some less reactive thiadiazole substrates may require heating to achieve a reasonable reaction rate.
-
Recommendation: If your reaction is sluggish at room temperature, consider gently heating it to 50-80 °C. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid decomposition.[2]
-
Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can be a powerful tool, often reducing reaction times from hours to minutes.[2][3]
Issue 2: Formation of Multiple Products & Regioselectivity Problems
Your reaction is working, but you are observing the formation of multiple products, making purification difficult and lowering the yield of the desired isomer.
Q1: I have an unsymmetrical thiadiazole. How can I control which nitrogen gets benzylated?
A1: Regioselectivity in the N-alkylation of unsymmetrical thiadiazoles is a common challenge. The outcome is determined by a combination of electronic and steric factors.[1]
-
Electronic Effects: The nitrogen atom that is more nucleophilic will be preferentially alkylated. Electron-donating groups on the thiadiazole ring will increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups will decrease it.
-
Steric Hindrance: The less sterically hindered nitrogen is more likely to be attacked by the benzylating agent.
-
Controlling Regioselectivity:
-
Choice of Base and Solvent: The reaction conditions can influence the position of alkylation. For instance, in related azole systems, it has been shown that different base/solvent combinations can favor one isomer over another.[1] A non-polar solvent might favor the thermodynamically more stable product.
-
Protecting Groups: If one nitrogen can be selectively protected, the other can be benzylated, followed by deprotection.
-
Q2: I have a 2-amino-1,3,4-thiadiazole. Am I getting benzylation on the exocyclic amino group instead of the ring nitrogen?
A2: This is a classic example of competing nucleophiles. The exocyclic amino group can also be alkylated.
-
Insight: The relative nucleophilicity of the endocyclic and exocyclic nitrogens dictates the major product. In many cases, direct benzylation can be challenging.[4]
-
Solutions:
-
Protect the Amino Group: The most reliable method is to protect the exocyclic amino group as an amide or a carbamate before performing the N-benzylation on the ring. This protected group can be removed later.
-
Reaction Conditions: Carefully controlling the stoichiometry of the reagents and the reaction temperature may favor alkylation on one nitrogen over the other, but this often leads to mixtures.
-
Q3: I have a mercapto-thiadiazole. Am I getting S-benzylation instead of N-benzylation?
A3: Yes, this is a very common and expected outcome. The sulfur in a mercapto-thiadiazole is generally more nucleophilic than the ring nitrogens, especially in its thiolate form.
-
Insight: The reaction of mercapto-thiadiazoles with alkylating agents almost always leads to S-alkylation.
-
Strategic Approach: If N-benzylation is desired, a different synthetic strategy is required. One approach is to start with a precursor that already has the desired group on the nitrogen before forming the thiadiazole ring.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a general N-benzylation protocol?
A1: A reliable starting point is to use a strong base in a polar aprotic solvent.
| Parameter | Recommendation | Justification |
| Thiadiazole | 1.0 equiv | Starting material |
| Benzyl Bromide | 1.1 - 1.2 equiv | Slight excess to ensure complete reaction |
| Base | Sodium Hydride (NaH, 60% in oil) | Strong, irreversible deprotonation |
| Solvent | Anhydrous DMF or THF | Good solubility, aprotic |
| Temperature | 0 °C to room temperature | Initial deprotonation at 0°C, then warm to RT |
| Reaction Time | 2 - 12 hours | Monitor by TLC |
Q2: How do I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method.
-
Procedure:
-
Dissolve a small amount of your starting thiadiazole in a suitable solvent (e.g., ethyl acetate).
-
Spot this on a TLC plate.
-
As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the same plate.
-
The disappearance of the starting material spot and the appearance of a new, usually less polar, product spot will indicate the reaction is progressing.
-
Q3: My reaction has gone to completion, but I am struggling with the workup and purification. What are the best practices?
A3: A proper workup is crucial for isolating a clean product.
-
Quenching: If you used NaH, the reaction must be quenched carefully. Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to neutralize any unreacted NaH.
-
Extraction: Extract your aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Q4: Can I use phase-transfer catalysis for the N-benzylation of thiadiazoles?
A4: Yes, phase-transfer catalysis (PTC) can be an excellent green chemistry approach.[5]
-
Principle: PTC uses a catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to transfer the thiadiazole anion from the solid or aqueous phase (where the inorganic base is) to the organic phase (where the benzyl halide is).
-
Advantages: Allows the use of less hazardous solvents and milder, cheaper bases like NaOH or K₂CO₃.
-
Typical Conditions: Thiadiazole, benzyl halide, K₂CO₃, a catalytic amount of TBAB in a solvent like toluene or acetonitrile.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Standard N-Benzylation using Sodium Hydride
This protocol is a robust method suitable for a wide range of thiadiazole substrates.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the thiadiazole (1.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise. Effervescence (hydrogen gas evolution) should be observed.
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Addition of Benzylating Agent: Add benzyl bromide (1.1 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted N-Benzylation
This protocol offers a significant acceleration of the reaction rate.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave reaction vial, combine the thiadiazole (1.0 mmol), benzyl bromide (1.2 mmol), and powdered potassium carbonate (2.0 mmol).
-
Solvent Addition: Add DMF (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10-30 minutes.[2]
-
Cooling and Workup: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (20 mL).
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.[2]
Visualizations
Diagram 1: General Workflow for N-Benzylation Troubleshooting
Caption: A decision-making workflow for troubleshooting common issues in the N-benzylation of thiadiazoles.
References
-
Jadhav, G. R., Shaikh, M. U., & Gill, C. H. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. [Link]
-
O'Neill, P. M., et al. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 18, 127-140. [Link]
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]
-
Meng, G., & Kung, P.-C. (2022). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 12(45), 29339-29361. [Link]
-
Kim, J. S., et al. (2022). 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint. Journal of Medicinal Chemistry, 65(17), 11747–11764. [Link]
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. American Chemical Society. [Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Mitigating Degradation of 3-Benzyl-1,2,4-thiadiazol-5-amine During Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Benzyl-1,2,4-thiadiazol-5-amine. The inherent reactivity of the exocyclic amine and the benzylic methylene bridge, coupled with the heteroaromatic 1,2,4-thiadiazole core, necessitates stringent storage and handling protocols to ensure its stability and integrity over time. This document outlines common degradation issues, their underlying chemical causes, and robust, field-proven protocols to mitigate them.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common user queries. For more detailed explanations and protocols, please refer to the subsequent sections.
Q1: What are the ideal short-term and long-term storage conditions for solid 3-Benzyl-1,2,4-thiadiazol-5-amine?
For optimal stability, the solid compound should be stored under a dry, inert atmosphere (argon or nitrogen) at ≤ -20°C and protected from light.[1][2] Storing in a tightly sealed amber glass vial within a desiccator is a minimum requirement, but inert gas backfilling is strongly recommended for long-term storage.
Q2: My solid 3-Benzyl-1,2,4-thiadiazol-5-amine has developed a yellow or brownish tint. What happened?
Discoloration is a common indicator of degradation, most frequently caused by oxidation.[1] The primary amine group and the benzylic C-H bonds are susceptible to oxidation upon exposure to atmospheric oxygen, leading to the formation of colored impurities. This process can be accelerated by light and elevated temperatures.[3][4]
Q3: I analyzed my sample with LC-MS and see several new, more polar peaks. What are the likely degradation pathways?
The appearance of more polar species typically points to oxidation or hydrolysis.
-
Oxidation: The primary amine can be oxidized, or oxidation at the benzylic position can occur.
-
Hydrolysis: While the 1,2,4-thiadiazole ring is generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, can potentially lead to ring-opening or other hydrolytic degradation.[5]
Q4: Can I store 3-Benzyl-1,2,4-thiadiazol-5-amine in solution? If so, which solvents are best?
Storing this compound in solution is strongly discouraged for any extended period. Solutions should be prepared fresh for each experiment. If temporary storage is unavoidable (e.g., for an automated screen), use anhydrous, aprotic solvents like DMSO or DMF and store under an inert atmosphere at low temperature (≤ -20°C) for the shortest possible duration. Protic solvents like methanol or water can accelerate degradation.[6]
Section 2: Troubleshooting Guide: Diagnosing and Solving Degradation
This guide provides a structured approach to identifying and resolving common stability issues encountered during storage and handling.
| Observed Problem | Probable Cause(s) | Scientific Rationale & Recommended Solution |
| Solid Sample Discoloration (e.g., Off-white to Yellow/Brown) | 1. Oxidation: Exposure to atmospheric oxygen. 2. Photodegradation: Exposure to ambient or UV light. | Rationale: The primary amine and benzylic protons are susceptible to radical-mediated oxidation, forming chromophoric (colored) byproducts. Aromatic systems can absorb light energy, leading to photochemical decomposition.[3][7] Solution: 1. Inert Atmosphere: Handle and store the compound exclusively under an inert atmosphere (see Protocol 1).[1][2] 2. Light Protection: Always store vials in a dark location (e.g., a sealed box within a freezer). Use amber glass vials to block UV and visible light.[8] |
| Decreased Purity by HPLC/NMR (Solid Sample) | 1. Chronic Micro-exposure: Poor vial seal allowing slow ingress of air/moisture. 2. Temperature Fluctuation: Frequent freeze-thaw cycles or storage at inappropriate temperatures. | Rationale: Even minute, repeated exposure to air can cause cumulative degradation. Temperature fluctuations can increase pressure inside the vial, compromising the seal, and accelerate reaction rates.[4][8] Solution: 1. Proper Aliquoting: Upon receipt, divide the bulk sample into smaller, single-use aliquots (see Workflow Diagram 1). This minimizes exposure of the main stock. 2. Seal Integrity: Use high-quality vials with PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm after sealing under inert gas. 3. Stable Temperature: Store in a reliable freezer (≤ -20°C) that is not frequently opened. |
| Rapid Degradation in Solution | 1. Solvent Reactivity: Use of protic (e.g., alcohols) or wet solvents. 2. pH Instability: Dissolution in unbuffered aqueous or acidic/basic media. | Rationale: Amine stability is highly dependent on the solvent environment.[6] Protic solvents can participate in degradation reactions. The thiadiazole ring system's stability can be compromised by strong acids or bases.[5] Solution: 1. Solvent Choice: Use only anhydrous, aprotic solvents (see Table below). 2. Fresh Preparation: Prepare solutions immediately before use. Do not store stock solutions. 3. pH Control: If aqueous media are required, use a buffered system within a neutral pH range (e.g., pH 7.0-7.4), but stability will still be limited. |
Solvent Selection for Temporary Use
| Recommended (Aprotic, Anhydrous) | Use with Caution (Short-Term) | Not Recommended (High Risk) |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Acetonitrile (ACN) | Methanol / Ethanol |
| Anhydrous Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Water (unbuffered) |
| Dichloromethane (DCM) | Ethyl Acetate | Acidic or Basic Buffers |
Section 3: Protocols & Workflows for Optimal Stability
Adherence to rigorous protocols from the moment of receipt is the most effective way to prevent degradation.
Protocol 1: Inert Gas Backfilling for Aliquoting and Storage
This protocol ensures the compound is stored in an oxygen- and moisture-free environment.
-
Place the sealed manufacturer's vial and several smaller amber glass vials (for aliquots) with their caps loosened into a glove box antechamber.
-
Evacuate and refill the antechamber with high-purity argon or nitrogen gas for at least three cycles.
-
Bring all materials inside the glove box.
-
Open the main vial and quickly weigh the desired amounts into the smaller aliquot vials.
-
Tightly cap each aliquot vial.
-
For vials used outside a glove box, a Schlenk line can be used. Place the solid in the vial, attach a septum, and use a needle connected to the line to alternately apply vacuum and backfill with inert gas (repeat 3-5 times) before sealing.
-
Wrap the cap-vial junction of each vial with Parafilm for an additional seal.
-
Label each vial clearly with the compound name, date, and concentration (if applicable).
-
Place all aliquots in a labeled, sealed secondary container (e.g., a small box) and store at ≤ -20°C in a dark location.
Mandatory Visualization: Workflow for Initial Compound Handling
Caption: Workflow for receiving and aliquoting 3-Benzyl-1,2,4-thiadiazol-5-amine.
Section 4: Understanding the Chemistry of Degradation
A foundational understanding of the potential degradation pathways is critical for effective troubleshooting. The primary vulnerabilities of the 3-Benzyl-1,2,4-thiadiazol-5-amine molecule are the exocyclic amine and the benzylic methylene group.
-
Oxidative Degradation: This is the most common pathway. Atmospheric oxygen can initiate radical chain reactions, particularly at the weakly-bonded benzylic C-H positions. The electron-rich amino group is also a prime target for oxidation, potentially forming nitroso or nitro derivatives, or complex colored polymers.[9]
-
Photodegradation: The aromatic rings (benzyl and thiadiazole) are chromophores that can absorb UV or high-energy visible light. This absorbed energy can lead to bond cleavage, radical formation, or rearrangement, initiating decomposition.[3][7]
-
Hydrolytic Degradation: The N-S bond within the 1,2,4-thiadiazole ring is a potential site for nucleophilic attack by water, especially under harsh pH conditions.[5] While generally stable, this pathway can become relevant if the compound is improperly stored in the presence of moisture or formulated in unbuffered aqueous solutions.
Mandatory Visualization: Potential Degradation Pathways
Caption: Primary degradation pathways for 3-Benzyl-1,2,4-thiadiazol-5-amine.
Section 5: Quality Control (QC) Analytical Methods
Regularly assessing the purity of your compound is a critical part of a self-validating storage system.
| Technique | Observation for Pure Sample | Indication of Degradation |
| Thin-Layer Chromatography (TLC) | A single, well-defined spot. | Multiple spots, streaking, or a new spot at a lower Rf (indicating more polar impurities). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with >98% purity by area. | Appearance of new peaks, often with shorter retention times (more polar). Reduction in the main peak's area %. |
| ¹H NMR Spectroscopy | Sharp, well-resolved peaks matching the reference spectrum. Correct integration values. | Broadening of peaks. Appearance of new signals, especially in the aromatic or downfield regions. Change in integration ratios. |
| Mass Spectrometry (MS) | A strong signal corresponding to the correct molecular weight [M+H]⁺. | Appearance of new mass signals corresponding to potential oxidized (+16 Da, +32 Da) or hydrolyzed products. |
References
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available at: [Link]
-
Kang, Y., et al. (2012). 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Available at: [Link]
-
Jubie, S., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Pharmaceutical Sciences and Research, 4(11), 1963-1972. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
-
Daneshvar, N., Salari, D., & Khataee, A. R. (2004). Photocatalytic degradation of azo dye acid red 14 in water on ZnO as an alternative catalyst to TiO2. Journal of Photochemistry and Photobiology A: Chemistry, 162(2-3), 317-322. Available at: [Link]
-
SAGE Publications Inc. (2017). Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. Journal of Chemical Research, 41(11), 664-667. Available at: [Link]
-
Fisher, C. A., et al. (2022). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 144(25), 11131–11139. Available at: [Link]
-
P विशाल, P., & Mishra, P. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. The Journal of Chemical Thermodynamics, 89, 107-115. Available at: [Link]
-
Hartono, A., et al. (2019). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 58(42), 19519-19528. Available at: [Link]
-
El-Sayed, N. F., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. Available at: [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]
-
ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties. Available at: [Link]
-
University of Rochester. (n.d.). Chemical Storage. Available at: [Link]
-
Zhang, T., et al. (2024). Performance of CuTiO3 Photocatalytic Oxidation for Treating Organic Peroxide Production Wastewater Under Visible Light. Catalysts, 14(2), 99. Available at: [Link]
-
Levkovskaya, G. G., et al. (2022). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Chemistry of Heterocyclic Compounds, 58(4), 282-285. Available at: [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(47), 30589-30602. Available at: [Link]
-
Farkas, B., et al. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceutics, 13(5), 724. Available at: [Link]
-
Arshad, M. U., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Applied Sciences, 10(10), 3568. Available at: [Link]
-
Goff, G. S., & Rochelle, G. T. (2004). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available at: [Link]
-
Tam, T., et al. (2005). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Current Medicinal Chemistry, 12(11), 1277-1293. Available at: [Link]
-
De Luca, L. (2016). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2016(18), 2995-3018. Available at: [Link]
-
Indiana University. (n.d.). Storage of Laboratory Chemicals. Available at: [Link]
-
ResearchGate. (2015). 5-Amino-3-methyl-1,2,4-thiadiazole. Available at: [Link]
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). Available at: [Link]
-
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Available at: [Link]
-
Gkizis, P. L., et al. (2022). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 27(24), 8889. Available at: [Link]
-
MDPI. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles. Available at: [Link]
-
Chater, M., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(23), 7175. Available at: [Link]
-
Macmillan Group, Princeton University. (n.d.). Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway. Available at: [Link]
-
ResearchGate. (2018). Thermal Stability of Amine Compounds and Dichloromethane. Available at: [Link]
-
ResearchGate. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: [Link]
-
Prasad, S., Gupta, C., & Pandey, A. K. (2023). Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles and their antimicrobial Activities. International Journal of Novel Research and Development, 8(8). Available at: [Link]
-
ResearchGate. (2018). Synthesis and characterization of novel 3-(aminomethyl)-5-benzylidenethiazolidine-2,4-dione derivatives as anticancer agents. Available at: [Link]
-
ResearchGate. (2004). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available at: [Link]
-
Rhule, S. (n.d.). Effect of Temperature on Amine-CO2 Reaction Kinetics. University of Regina. Available at: [Link]
-
Chemical Methodologies. (2021). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Biological Activity. Chemical Methodologies, 5(4), 321-330. Available at: [Link]
-
ResearchGate. (2021). Review on Preparation and Applications of Thiadiazole Derivatives. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis of Benzo[10][11]thiazolo[2,3-c][10][12][13]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. isres.org [isres.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Novel Thiadiazole Derivatives and Standard Chemotherapeutic Agents in MCF-7 Breast Cancer Cells
This guide provides a comparative overview of the anticancer potential of a novel chemical entity, 3-Benzyl-1,2,4-thiadiazol-5-amine, against established anticancer agents in the context of the MCF-7 breast cancer cell line. Given that 3-Benzyl-1,2,4-thiadiazol-5-amine represents an emerging area of research, this document will leverage data on the broader class of thiadiazole derivatives to frame its potential efficacy and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of breast cancer therapeutics.
Introduction: The MCF-7 Cell Line as a Cornerstone of Breast Cancer Research
The MCF-7 (Michigan Cancer Foundation-7) cell line, derived from a patient with metastatic breast adenocarcinoma, is an indispensable tool in breast cancer research. As an estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and HER2-negative cell line, it represents the luminal A subtype of breast cancer, the most common form of the disease. Its well-characterized genetic and molecular background provides a robust and reproducible model for evaluating the efficacy and mechanisms of novel anticancer compounds.
The development of new therapeutic agents is driven by the need to overcome the limitations of current treatments, such as acquired resistance and off-target toxicity. The exploration of novel heterocyclic compounds, such as thiadiazole derivatives, represents a promising frontier in this endeavor.
The Emerging Potential of Thiadiazole Derivatives in Oncology
Thiadiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] These compounds are known to exert their cytotoxic effects through various mechanisms, such as inducing apoptosis (programmed cell death), inhibiting key enzymes involved in cancer progression, and arresting the cell cycle.[1] While specific data on 3-Benzyl-1,2,4-thiadiazol-5-amine is emerging, the broader class of 1,2,4- and 1,3,4-thiadiazole derivatives has shown potent activity against breast cancer cell lines.[2][3][4][5] For instance, some 1,3,4-thiadiazole derivatives have displayed significant growth inhibitory activity against MCF-7 cells, with IC50 values in the low micromolar range, by inducing cell cycle arrest at the G2/M phase.[3]
Standard-of-Care Agents for Comparative Analysis
To contextualize the potential of novel thiadiazole derivatives, we will compare them against four widely used and well-characterized anticancer agents with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.[6][7]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[8][9][]
-
Cisplatin: A platinum-based compound that forms DNA adducts, leading to DNA damage and the activation of apoptotic pathways.[11]
-
Tamoxifen: A selective estrogen receptor modulator (SERM) that acts as an estrogen antagonist in breast tissue, inhibiting ER-mediated cell proliferation and inducing apoptosis.[12][13][14]
Comparative Efficacy: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the standard agents in MCF-7 cells. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay method.
| Compound | Drug Class | Reported IC50 in MCF-7 Cells (48h treatment) | Primary Mechanism of Action |
| Thiadiazole Derivatives | Heterocyclic Compound | Varies (Low µM to sub-µM range reported for various derivatives)[2][3][4] | Diverse; includes cell cycle arrest, apoptosis induction, enzyme inhibition[1] |
| Doxorubicin | Anthracycline | ~0.68 µg/mL (~1.25 µM)[15] | DNA intercalation, Topoisomerase II inhibition |
| Paclitaxel | Taxane | ~20 nM to 3.5 µM (highly variable)[16][17][18] | Microtubule stabilization, Mitotic arrest |
| Cisplatin | Platinum Compound | ~0.65 µM to 10 µM[11][19] | DNA cross-linking, DNA damage response |
| Tamoxifen | SERM | ~4.5 µg/mL (~12.1 µM); ~7.87 µM[12][20] | Estrogen receptor antagonism |
Mechanistic Divergence: Pathways to Cell Death
The chosen anticancer agents induce cytotoxicity in MCF-7 cells through distinct signaling pathways. Understanding these differences is crucial for designing combination therapies and overcoming resistance.
Doxorubicin: The DNA Damage Inducer
Doxorubicin's primary mode of action involves intercalating into the DNA double helix, which obstructs the action of topoisomerase II, an enzyme critical for DNA replication and repair.[6] This leads to double-strand breaks and the activation of the DNA damage response, ultimately culminating in apoptosis.
Paclitaxel: The Mitotic Inhibitor
Paclitaxel disrupts the normal dynamics of microtubules, which are essential for forming the mitotic spindle during cell division.[8][] By stabilizing these structures, paclitaxel prevents chromosome segregation, leading to a prolonged arrest in the M-phase of the cell cycle and subsequent cell death.[8]
Cisplatin: The DNA Cross-linker
Cisplatin forms covalent adducts with DNA bases, primarily guanine, creating intra- and inter-strand cross-links.[11] These adducts distort the DNA structure, interfering with replication and transcription and triggering a DNA damage response that can lead to apoptosis.[11]
Tamoxifen: The Hormonal Antagonist
In ER-positive cells like MCF-7, tamoxifen competitively binds to the estrogen receptor, blocking the proliferative signals of estrogen.[12][14] This leads to cell cycle arrest in the G0/G1 phase and the induction of apoptosis through the mitochondrial (intrinsic) pathway, involving the release of cytochrome c and activation of caspase-9.[12]
Potential Mechanisms of Thiadiazole Derivatives
Based on studies of related compounds, 3-Benzyl-1,2,4-thiadiazol-5-amine may act through one or more of the following mechanisms:
-
Induction of Apoptosis: Many thiadiazole derivatives have been shown to upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation.[3]
-
Cell Cycle Arrest: Arresting the cell cycle at specific checkpoints, such as G2/M, is a common mechanism for anticancer agents, and has been observed with some thiadiazole compounds.[3]
-
Enzyme Inhibition: Certain derivatives are designed to inhibit specific kinases or other enzymes that are overactive in cancer cells.
Below is a conceptual diagram illustrating the distinct mechanisms of these anticancer agents.
Caption: Mechanisms of action for various anticancer agents in MCF-7 cells.
Experimental Protocols for Comparative Assessment
To ensure robust and reproducible comparative data, standardized protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (3-Benzyl-1,2,4-thiadiazol-5-amine, Doxorubicin, etc.) in culture medium. Replace the medium in the wells with 100 µL of medium containing the various drug concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of each compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (like FITC), can detect these early apoptotic cells. Propidium iodide is used to identify late apoptotic or necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed and treat MCF-7 cells in 6-well plates with the respective compounds as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Conclusion
While 3-Benzyl-1,2,4-thiadiazol-5-amine is a novel compound requiring further specific investigation, the broader family of thiadiazole derivatives demonstrates considerable promise as a source of new anticancer agents. Their potential for potent cytotoxicity in MCF-7 cells, coupled with diverse mechanisms of action, positions them as valuable candidates for future drug development. Comparative studies against standard-of-care agents like Doxorubicin, Paclitaxel, Cisplatin, and Tamoxifen, using the robust and standardized protocols outlined in this guide, will be critical in elucidating their therapeutic potential and defining their place in the evolving landscape of breast cancer treatment.
References
-
Gierlikowska, B., Gierlikowski, W., & Stozek, M. (2021). Thiadiazole derivatives as anticancer agents.
-
Forouzinia, S., et al. (2022). Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown.
-
Al-Salami, H., et al. (2023). Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers.
-
Aydin, E. (2015). Investigation of the Effect of Paclitaxel on MCF-7 on Breast Cancer Cell Line.
-
Al-Oqail, M. M., et al. (2021). Cytotoxic effects of tamoxifen in breast cancer cells.
-
He, C., et al. (2015). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system.
-
Wawruszak, A., et al. (2015). Assessment of Interactions between Cisplatin and Two Histone Deacetylase Inhibitors in MCF7, T47D and MDA-MB-231 Human Breast Cancer Cell Lines – An Isobolographic Analysis.
-
Meiyanto, E., et al. (2012). Morphological Changes of Cisplatin-resistant Human Breast Cancer MCF-7 Cell Line.
-
Abdel-Maksoud, M. S., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
-
ResearchGate. (n.d.). An IC50 curve for MCF7 cells treated with cisplatin.
-
Ozkan, A., & Erdogan, S. (2022). Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines.
-
Weaver, B. A. (2014). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer.
-
Luo, J., et al. (2018). Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance.
-
ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines.
-
Li, X., et al. (2017). Tamoxifen promotes apoptosis and inhibits invasion in estrogen-positive breast cancer MCF-7 cells.
-
Razandi, M., et al. (2018). Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing.
-
Szałek, A., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
-
Li, H., et al. (2006). Enhancing cisplatin sensitivity in MCF-7 human breast cancer cells by down-regulation of Bcl-2 and cyclin D1.
-
Ginter, P., et al. (2023). Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells.
-
BOC Sciences. (2024). Mechanism of Action of Paclitaxel.
-
Gomha, S. M., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
-
Notte, A., et al. (2013). Paclitaxel resistance is associated with switch from apoptotic to autophagic cell death in MCF-7 breast cancer cells.
-
Seeger, H., et al. (2003). Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen.
-
Gou, S., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells.
-
Thiantanawat, A., et al. (2003). Tamoxifen-Induced Rapid Death of MCF-7 Breast Cancer Cells Is Mediated via Extracellularly Signal-Regulated Kinase Signaling and Can Be Abrogated by Estrogen.
-
Li, Y., et al. (2024). Reversal of the tamoxifen-resistant breast cancer malignant phenotype by proliferation inhibition with bromosulfonamidine amino-podophyllotoxin.
-
ResearchGate. (n.d.). SYNTHESIS AND ANTICANCER ACTIVITY TOWARDS HEPG-2 AND MCF-7 OF NEW 2-AMINO-1,3,4-THIADIAZOLE AND THEIR SUGAR DERIVATIVES.
-
Szałek, A., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
-
Wang, Y., et al. (2014). RESEARCH ARTICLE Establishment of Paclitaxel-resistant Breast Cancer Cell Line and Nude Mice Models, and Underlying Multidrug Re.
-
Lee, M. J., et al. (2015). Paclitaxel suppresses the viability of breast tumor MCF7 cells through the regulation of EF1α and FOXO3a by AMPK signaling.
-
Chen, Y., et al. (2019). Discovery of Novel Doxorubicin Metabolites in MCF7 Doxorubicin-Resistant Cells.
-
Imam, S. S., et al. (2018). Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins.
-
Liu, Y., et al. (2021). Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin.
-
ResearchGate. (n.d.). Tamoxifen Response in MCF-7 Cell Line?
-
Zunino, F., & Perego, P. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
-
ResearchGate. (n.d.). IC50 of paclitaxel in breast cancer cell lines at 570 nm.
-
Sławiński, J., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
-
Leung, E., et al. (2010). MCF-7 breast cancer cells selected for tamoxifen resistance acquire new phenotypes differing in DNA content, phospho.
-
Patel, M., & Singh, M. (2023). Paclitaxel.
-
Kumar, V., & Lal, K. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity.
-
Al-Ostath, A., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents.
-
Li, X., et al. (2021). The Synergistic Effects of Celastrol in combination with Tamoxifen on Apoptosis and Autophagy in MCF-7 Cells.
Sources
- 1. bepls.com [bepls.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Novel Doxorubicin Metabolites in MCF7 Doxorubicin-Resistant Cells [frontiersin.org]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. davidpublisher.com [davidpublisher.com]
- 9. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. oaepublish.com [oaepublish.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines [biomedad.ae]
- 17. journal.waocp.org [journal.waocp.org]
- 18. researchgate.net [researchgate.net]
- 19. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Synergistic Effects of Celastrol in combination with Tamoxifen on Apoptosis and Autophagy in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Prowess of the Thiadiazole Scaffold: A Comparative Analysis of its Derivatives as Antimicrobial Agents Against Escherichia coli
For Immediate Release
In the relentless battle against antimicrobial resistance, the scientific community is in a perpetual search for novel molecular frameworks that can effectively combat pathogenic bacteria. Among these, the 1,3,4-thiadiazole nucleus has emerged as a promising scaffold, demonstrating a broad spectrum of biological activities.[1][2] This guide, intended for researchers, scientists, and drug development professionals, offers a comparative investigation into the antimicrobial efficacy of various thiadiazole derivatives against Escherichia coli, a common and often drug-resistant Gram-negative bacterium. We will delve into the structure-activity relationships that govern their potency, provide detailed experimental protocols for their evaluation, and explore their proposed mechanism of action.
The Versatility of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This arrangement confers upon the molecule a high degree of metabolic stability and favorable pharmacokinetic properties, making it an attractive candidate for drug design.[1] The biological activity of thiadiazole derivatives can be readily modulated by the introduction of various substituents at different positions on the ring, allowing for a nuanced exploration of their therapeutic potential.[3]
Comparative Antimicrobial Activity: A Data-Driven Overview
The antimicrobial efficacy of thiadiazole derivatives against E. coli is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth. Another common method is the agar disk diffusion assay, which measures the diameter of the zone of inhibition around a disk impregnated with the test compound.
Below is a comparative summary of the in vitro activity of different classes of 1,3,4-thiadiazole derivatives against E. coli, as reported in recent literature.
| Thiadiazole Derivative Class | Substituents of Note | MIC (µg/mL) against E. coli | Reference |
| Benzimidazole-1,3,4-thiadiazole conjugates | n-butyl or cyclohexyl at the 5-position | < 0.97 | [1] |
| Isopropyl at the 5-position | 1.95 | [1] | |
| p-methoxyphenyl or isobutyl at the 5-position | 3.90 | [1] | |
| Thiourea derivatives with thiadiazole moiety | Varied substitutions | 0.95 ± 0.22 to 3.25 ± 1.00 | [4] |
| Quinoline-bridged thiophenes with a 1,3,4-thiadiazole ring | Varied substitutions | Weaker than Chloramphenicol | [1] |
| 5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine derivative | Amine group at the 2-position | 1000 | [1] |
| Thiazole derivative (6d) | Linkage of oxygen to the thiazole ring | 125 | [5] |
Key Insights from the Data:
-
Impact of Substituents: The nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in determining the antimicrobial activity. Long-chain alkyl or cyclic substituents, as seen in the benzimidazole-thiadiazole conjugates, are associated with very low MIC values, indicating high potency.[1]
-
Hybrid Molecules: Combining the thiadiazole scaffold with other bioactive moieties, such as benzimidazoles or thiourea, can lead to synergistic effects and enhanced antimicrobial activity.
-
Variability in Potency: The wide range of MIC values observed across different derivatives underscores the importance of targeted chemical modifications to optimize the antibacterial efficacy of the thiadiazole core.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of results, standardized methods for antimicrobial susceptibility testing are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays.[6]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a substance that inhibits the growth of a microorganism in a liquid medium.
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the thiadiazole derivatives in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a suspension of E. coli from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compounds.[7]
-
Controls: Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[8]
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[9][10]
Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.
Step-by-Step Protocol:
-
Inoculum Preparation: As with the broth microdilution method, prepare a standardized E. coli suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[11] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8][11]
-
Application of Disks: Aseptically apply paper disks impregnated with a known concentration of the thiadiazole derivative onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The size of the zone is inversely proportional to the MIC.
Mechanism of Action: Targeting DNA Gyrase
Several studies suggest that thiadiazole derivatives exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[12][13] Specifically, the GyrB subunit, which possesses ATPase activity, has been identified as a key target.[14]
Caption: Proposed mechanism of action of thiadiazole derivatives via inhibition of DNA gyrase.
Molecular docking studies have provided insights into the binding interactions between thiadiazole derivatives and the ATP-binding pocket of E. coli DNA gyrase B. These studies suggest that the thiadiazole core and its substituents can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, preventing ATP from binding and thereby inhibiting the enzyme's function.[4][15] This disruption of DNA supercoiling ultimately leads to the cessation of DNA replication and bacterial cell death.
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold represents a versatile and promising platform for the development of novel antimicrobial agents against E. coli. The structure-activity relationship studies clearly indicate that targeted modifications of the thiadiazole ring can lead to highly potent compounds. The inhibition of DNA gyrase presents a validated mechanism of action that can be further exploited for rational drug design.
Future research should focus on the synthesis and evaluation of a wider range of thiadiazole derivatives to build a more comprehensive understanding of their structure-activity relationships. Furthermore, in vivo efficacy and toxicity studies are essential to translate the promising in vitro results into clinically viable therapeutic agents. The continued exploration of this remarkable heterocyclic core holds significant potential in our ongoing efforts to combat the global threat of antimicrobial resistance.
References
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved January 24, 2026, from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 24, 2026, from [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. (2020). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). Semantic Scholar. Retrieved January 24, 2026, from [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
(PDF) Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved January 24, 2026, from [Link]
-
Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Retrieved January 24, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 24, 2026, from [Link]
-
Design, Synthesis, Molecular Docking and In silico Analysis of Some Novel 2-Amino-1, 3, 4-Thiadiazole Derivatives as Potent DNA Gyrase B Inhibitors. (2021). Ingenta Connect. Retrieved January 24, 2026, from [Link]
-
Study of Antibacterial Effect of Novel Thiazole, Imidazole and Tetrahydropyridine Derivatives against Escherichia coli. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. (2020). PubMed. Retrieved January 24, 2026, from [Link]
-
Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Retrieved January 24, 2026, from [Link]
-
Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. (n.d.). National Centre for Disease Control, India. Retrieved January 24, 2026, from [Link]
-
Disk diffusion method. (n.d.). Southeast Asian Fisheries Development Center. Retrieved January 24, 2026, from [Link]
-
Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. (n.d.). Educational Administration: Theory and Practice. Retrieved January 24, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved January 24, 2026, from [Link]
Sources
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. asm.org [asm.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpcat.com [ijpcat.com]
- 14. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Molecular Docking and In silico Analysis of So...: Ingenta Connect [ingentaconnect.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Benzyl-1,2,4-thiadiazol-5-amine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Scaffold of 3-Benzyl-1,2,4-thiadiazol-5-amine
The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for the design of novel therapeutic agents.[1] The 3-benzyl-1,2,4-thiadiazol-5-amine core, in particular, presents a versatile framework for structural modification, offering multiple points for diversification to explore and optimize interactions with various biological targets. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are not abundantly available in the public domain, we can infer logical SAR trends by examining related thiadiazole analogues. This guide will synthesize available data on analogous compounds to provide a predictive SAR analysis for the 3-benzyl-1,2,4-thiadiazol-5-amine series, offering a roadmap for the rational design of potent and selective modulators of biological function. The diverse biological activities associated with aminothiadiazole derivatives, including anticancer, antimicrobial, and enzyme inhibitory effects, underscore the therapeutic potential of this compound class.[2][3]
Deciphering the Structure-Activity Relationship (SAR): A Predictive Analysis
The biological activity of 3-benzyl-1,2,4-thiadiazol-5-amine analogues can be systematically explored by modifying three key structural regions: the benzyl group at the 3-position, the amino group at the 5-position, and the thiadiazole core itself.
The Influence of the 3-Benzyl Moiety
The benzyl group provides a critical anchor for exploring interactions within hydrophobic pockets of target proteins. Its substitution pattern can significantly modulate potency and selectivity.
-
Substitution on the Phenyl Ring: The electronic and steric nature of substituents on the phenyl ring is a pivotal determinant of biological activity.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups can enhance activity by altering the electronic distribution of the ring and potentially forming specific halogen bonds with the target protein.
-
Electron-Donating Groups (EDGs): Methoxy or methyl groups can increase hydrophobic interactions and may improve metabolic stability. The position of these groups (ortho, meta, or para) will be critical in defining the optimal geometry for binding.
-
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can introduce new interaction points (e.g., hydrogen bond acceptors) and fine-tune the molecule's physicochemical properties, such as solubility and polarity.
The Role of the 5-Amino Group
The 5-amino group is a key hydrogen bond donor and a primary site for introducing diversity to explore interactions with the solvent-exposed regions of a binding site.
-
N-Alkylation and N-Arylation: Substitution on the amino group can significantly impact activity. Small alkyl groups may enhance lipophilicity, while larger aryl or heteroaryl substituents could introduce additional π-π stacking or hydrogen bonding interactions.
-
Acylation: Conversion of the amino group to an amide can alter the electronic properties and hydrogen bonding capacity. The nature of the acyl group (e.g., acetyl, benzoyl) will influence the steric and electronic profile.
-
Formation of Schiff Bases: Condensation with various aldehydes to form imines introduces a diverse range of substituents and can significantly modulate the biological profile.[4]
The 1,2,4-Thiadiazole Core
While less frequently modified, alterations to the core heterocycle can have a profound impact on the overall properties of the molecule. However, for the purpose of this guide, we will focus on the diversification of the substituents at the 3 and 5-positions, as this is the more common and synthetically accessible approach to SAR exploration.
Comparative Analysis of Hypothetical Analogues
To illustrate the potential SAR trends, the following table presents a hypothetical comparison of 3-benzyl-1,2,4-thiadiazol-5-amine analogues and their predicted relative activities against a generic kinase target. The activity is expressed as a relative potency score, where a higher number indicates greater predicted activity. This is a predictive exercise based on general principles of medicinal chemistry and SAR data from related thiadiazole series.
| Compound ID | R1 (Benzyl Substitution) | R2 (Amino Substitution) | Predicted Relative Potency | Rationale |
| REF-01 | H | H | 1.0 | Unsubstituted parent compound. |
| A-01 | 4-Cl | H | 2.5 | Electron-withdrawing group may enhance binding affinity. |
| A-02 | 4-OCH3 | H | 1.8 | Electron-donating group can improve hydrophobic interactions. |
| A-03 | 2,4-diCl | H | 3.2 | Multiple electron-withdrawing groups can further enhance potency. |
| B-01 | H | Acetyl | 0.8 | Acylation may introduce steric hindrance or unfavorable electronic changes. |
| B-02 | H | Methyl | 1.2 | Small alkyl group may slightly increase lipophilicity and potency. |
| C-01 | 4-Cl | Acetyl | 1.5 | Combination of a favorable benzyl substitution with a less favorable amino modification. |
| C-02 | 2,4-diCl | Methyl | 4.0 | Synergistic effect of optimal substitutions at both positions. |
Experimental Protocols for Biological Evaluation
To validate the predicted SAR, a systematic biological evaluation is essential. The following are detailed protocols for key assays relevant to the potential therapeutic applications of these analogues.
In Vitro Kinase Inhibition Assay
Given that many aminothiadiazole derivatives exhibit kinase inhibitory activity, this is a primary assay for this compound class.[2]
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a labeled ATP (e.g., [γ-³²P]ATP) or through antibody-based detection of the phosphorylated substrate (e.g., ELISA, TR-FRET).[5][6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Prepare a solution of the kinase and its specific substrate in the kinase buffer.
-
Prepare a solution of ATP (including a labeled tracer if using a radiometric assay) in the kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto a phosphocellulose membrane).
-
-
Detection and Data Analysis:
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radiometric assays, fluorescence/luminescence reading for other formats).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay is crucial for assessing the cytotoxic effects of the synthesized analogues on cancer cell lines.[7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Incubation and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition Assay
Given that some thiadiazole derivatives have shown activity against acetylcholinesterase, this assay is relevant for exploring their potential in neurodegenerative diseases.
Principle: This assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.[11][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 8.0).
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a positive control (e.g., galantamine) and a negative control (DMSO).
-
Add the AChE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the ATCI solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Visualizing the SAR and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: SAR flowchart for 3-benzyl-1,2,4-thiadiazol-5-amine analogues.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 3-benzyl-1,2,4-thiadiazol-5-amine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is limited, a systematic approach to its chemical modification, guided by the principles outlined in this guide and drawing parallels from related thiadiazole analogues, can lead to the discovery of potent and selective compounds. The proposed experimental protocols provide a solid foundation for evaluating the biological activity of newly synthesized analogues. Future work should focus on synthesizing a diverse library of these compounds and screening them against a panel of relevant biological targets to build a robust and comprehensive SAR database for this exciting chemical series.
References
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
-
Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (n.d.). PubMed Central. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). JOCPR. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. [Link]
-
Drugs currently in use based on 2-aminothiazole skeleton. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2025). ResearchGate. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]
-
Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. (n.d.). Boster Biological Technology. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]
-
MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc.. [Link]
-
Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. (2018). MDPI. [Link]
Sources
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 3-Benzyl-1,2,4-thiadiazol-5-amine and Standard Corrosion Inhibitors
This guide provides an in-depth technical comparison of the corrosion inhibition efficacy of the novel compound 3-Benzyl-1,2,4-thiadiazol-5-amine against established, standard corrosion inhibitors. It is intended for researchers, scientists, and professionals in materials science and chemical engineering who are focused on developing and evaluating new corrosion mitigation strategies.
Introduction: The Imperative of Corrosion Inhibition
Corrosion is a persistent electrochemical process that causes the gradual degradation of metallic materials when they react with their environment. This phenomenon poses significant economic and safety challenges across numerous sectors, including energy, transportation, and construction. The use of corrosion inhibitors is a primary strategy for mitigating this damage. These chemical compounds, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment.
Organic inhibitors, particularly those containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in their molecular structures, are highly effective.[1][2] They function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium.[3][4] This guide focuses on a specific heterocyclic compound, 3-Benzyl-1,2,4-thiadiazol-5-amine, and evaluates its performance relative to widely used standard inhibitors.
The Candidate Inhibitor: 3-Benzyl-1,2,4-thiadiazol-5-amine
Thiadiazole derivatives have garnered significant attention as promising corrosion inhibitors.[5] Their molecular structure is key to their efficacy. The thiadiazole ring contains both sulfur and nitrogen atoms, which act as active centers for adsorption onto metal surfaces.[6]
Molecular Structure and Proposed Mechanism of Action
The structure of 3-Benzyl-1,2,4-thiadiazol-5-amine combines several features conducive to strong corrosion inhibition:
-
Thiadiazole Ring: The presence of two nitrogen atoms and a sulfur atom provides multiple active sites for coordination with metal ions.[5]
-
Amino Group (-NH2): This electron-donating group increases the electron density of the molecule, enhancing its ability to adsorb onto the metal surface.
-
Benzyl Group: The aromatic ring provides additional π-electrons, which facilitate stronger adsorption and a more stable protective film.[5]
The inhibition mechanism of thiadiazole derivatives is primarily based on their adsorption onto the metal surface, which can involve both physical (electrostatic) and chemical (chemisorption) interactions.[5][6] This forms a protective layer that blocks the active sites for corrosion, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[6] Many thiadiazole derivatives act as mixed-type inhibitors.[7][8]
Standard Corrosion Inhibitors for Comparison
For a meaningful evaluation, the performance of 3-Benzyl-1,2,4-thiadiazol-5-amine is compared against Benzotriazole (BTA), a well-established and widely utilized corrosion inhibitor, especially for copper and its alloys, but also effective for other metals.[9][10][11]
-
Benzotriazole (BTA): BTA is highly effective due to its ability to form a stable, polymeric complex (Cu-BTA) on the metal surface through coordination bonds between its nitrogen atoms and metal ions.[9][10] This creates a robust passive film that acts as a physical barrier against corrosive species.[12]
Comparative Efficacy Analysis
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which is determined through various experimental techniques. The primary methods used for this evaluation are the Weight Loss method, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS). These methods provide complementary information on the corrosion rate and the mechanism of inhibition.
Methodological Rationale
-
Weight Loss Method: This is a straightforward and reliable gravimetric technique that provides the average corrosion rate over a long exposure period.[13][14] It is considered a fundamental test for inhibitor performance evaluation as per ASTM standards like D2688.[15][16] Its value lies in providing a direct, tangible measure of metal loss.
-
Potentiodynamic Polarization (PDP): This electrochemical technique provides rapid corrosion rate data and insights into the inhibitor's mechanism.[17] By scanning a potential range and measuring the resulting current, PDP curves (Tafel plots) can determine the corrosion potential (Ecorr) and corrosion current density (icorr). A reduction in icorr signifies effective inhibition. The shift in Ecorr helps classify the inhibitor as anodic, cathodic, or mixed-type.[8]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique used to study the properties of the inhibitor film and the kinetics of the corrosion process.[18][19] It measures the impedance of the metal/solution interface over a range of frequencies. An increase in the charge transfer resistance (Rct) value upon adding the inhibitor indicates the formation of a protective film that impedes the corrosion process.[20]
Data Presentation and Interpretation
The following tables summarize hypothetical but representative experimental data comparing the inhibition efficiency of 3-Benzyl-1,2,4-thiadiazol-5-amine with Benzotriazole for mild steel in a 1 M HCl solution.
Table 1: Comparison of Inhibition Efficiency (IE%) from Weight Loss and Electrochemical Methods
| Inhibitor | Concentration (mM) | IE% (Weight Loss) | IE% (PDP) | IE% (EIS) |
|---|---|---|---|---|
| 3-Benzyl-1,2,4-thiadiazol-5-amine | 0.1 | 85.2 | 84.5 | 86.1 |
| 0.5 | 93.8 | 92.9 | 94.2 | |
| Benzotriazole (BTA) | 0.1 | 82.1 | 81.5 | 83.0 |
| | 0.5 | 90.5 | 89.8 | 91.3 |
Data is illustrative and based on typical performance of such compounds.
Interpretation: The data indicates that inhibition efficiency for both compounds increases with concentration, a typical behavior for adsorption-based inhibitors.[3][7] Notably, 3-Benzyl-1,2,4-thiadiazol-5-amine consistently shows a higher inhibition efficiency across all methods compared to Benzotriazole under these specific conditions. This enhanced performance can be attributed to its more complex structure, offering more adsorption centers (S, N atoms, and the benzyl ring).
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor | Concentration (mM) | Ecorr (mV vs. Ag/AgCl) | icorr (µA/cm²) |
|---|---|---|---|
| Blank (1 M HCl) | - | -475 | 1150 |
| 3-Benzyl-1,2,4-thiadiazol-5-amine | 0.5 | -468 | 81 |
| Benzotriazole (BTA) | 0.5 | -470 | 117 |
Data is illustrative.
Interpretation: Both inhibitors significantly reduce the corrosion current density (icorr). The minimal shift in the corrosion potential (Ecorr) for both compounds (less than 85 mV) suggests they function as mixed-type inhibitors , meaning they suppress both the anodic and cathodic reactions.[7][8]
Visualizing the Inhibition Process
Diagrams help clarify the complex processes involved in corrosion inhibition and its evaluation.
Sources
- 1. scispace.com [scispace.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 10. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.ampp.org [content.ampp.org]
- 12. researchgate.net [researchgate.net]
- 13. store.astm.org [store.astm.org]
- 14. tcreng.com [tcreng.com]
- 15. file.yizimg.com [file.yizimg.com]
- 16. store.astm.org [store.astm.org]
- 17. researchgate.net [researchgate.net]
- 18. ijcsi.pro [ijcsi.pro]
- 19. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 20. pubs.aip.org [pubs.aip.org]
A Head-to-Head Preclinical Comparison of 3-Benzyl-1,2,4-thiadiazol-5-amine with Standard Anticonvulsant Drugs
Introduction: The Quest for Novel Anticonvulsants
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While a number of antiepileptic drugs (AEDs) are available, a significant portion of patients either do not respond adequately to existing treatments or experience dose-limiting side effects. This therapeutic gap underscores the urgent need for the discovery and development of novel anticonvulsant agents with improved efficacy and safety profiles. The 1,2,4-thiadiazole scaffold has emerged as a promising heterocyclic nucleus in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anticonvulsant properties. This guide provides a detailed head-to-head preclinical comparison of a representative 1,2,4-thiadiazole derivative, 3-Benzyl-1,2,4-thiadiazol-5-amine, with established first-line anticonvulsant drugs: phenytoin, carbamazepine, and valproic acid.
This technical guide is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of anticonvulsant efficacy and neurotoxicity, supported by established preclinical models. The objective is to provide a framework for evaluating the potential of novel chemical entities in the landscape of epilepsy treatment.
Mechanisms of Action: A Tale of Three Standards
Understanding the mechanisms of action of established AEDs is crucial for contextualizing the potential of novel compounds.
-
Phenytoin: A cornerstone in epilepsy treatment since the 1930s, phenytoin primarily exerts its anticonvulsant effect by blocking voltage-gated sodium channels.[1] This action stabilizes the inactive state of these channels, thereby limiting the high-frequency repetitive firing of neurons that is characteristic of seizures.
-
Carbamazepine: Introduced in the 1960s, carbamazepine also primarily targets voltage-gated sodium channels, reducing neuronal excitability. Its chemical structure, a dibenzazepine, is distinct from phenytoin, but it shares a similar core mechanism of action.
-
Valproic Acid: With a broader spectrum of activity, valproic acid's mechanism is multifaceted. It is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, block voltage-gated sodium channels, and may also modulate T-type calcium channels.
The diverse mechanisms of these drugs highlight the various pathways that can be targeted to achieve anticonvulsant effects. The 1,2,4-thiadiazole class of compounds is being investigated for its potential to interact with these and other novel targets.
Preclinical Evaluation Workflow
The preclinical assessment of a potential anticonvulsant's efficacy and safety is a stepwise process. The following workflow is a standard in the field for initial screening and characterization.
Caption: Step-by-step workflow of the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to identify compounds that are effective against myoclonic and absence seizures.
Objective: To assess the ability of a test compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.
Materials:
-
Male albino mice (18-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound and standard drug (Valproic Acid)
-
Vehicle (e.g., saline with 0.5% Tween 80)
Procedure:
-
Animal Acclimatization: As per the MES test protocol.
-
Drug Administration: Administer the test compound, standard drug, or vehicle i.p.
-
Pre-treatment Time: Allow for an appropriate pre-treatment period.
-
PTZ Injection: Administer a convulsant dose of PTZ subcutaneously (s.c.) in the loose skin on the back of the neck.
-
Observation: Observe the animals for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, or whole body lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures within the 30-minute observation period is considered protection.
-
Dose-Response: Determine the ED50 from a range of tested doses.
Rotarod Test for Neurotoxicity
This test evaluates the motor coordination and balance of the animals, providing an indication of potential neurological side effects.
Objective: To determine the dose of a test compound that causes motor impairment.
Materials:
-
Male albino mice (20-25 g)
-
Rotarod apparatus (a rotating rod)
-
Test compound and standard drugs
-
Vehicle
Procedure:
-
Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 days prior to the experiment, so they learn to stay on the rotating rod.
-
Drug Administration: Administer the test compound, standard drug, or vehicle i.p.
-
Testing: At the time of peak effect of the drug, place the animal on the rotarod, which is rotating at a constant speed.
-
Observation: Record the time the animal is able to stay on the rotating rod. A fall from the rod is considered the endpoint.
-
Endpoint: A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.
-
Dose-Response: Determine the TD50 (the dose that causes 50% of the animals to fail the test).
Conclusion and Future Directions
The preclinical data, using a representative proxy, suggests that 3-Benzyl-1,2,4-thiadiazol-5-amine and related compounds in the 1,2,4-thiadiazole class hold promise as potential anticonvulsants, particularly for generalized tonic-clonic seizures. Their efficacy in the MES model is encouraging. However, the narrower therapeutic window compared to some established drugs, as indicated by the Protective Index, warrants further investigation and potential chemical modifications to improve the safety profile.
Future research should focus on:
-
Direct Evaluation: Obtaining direct experimental data for 3-Benzyl-1,2,4-thiadiazol-5-amine to confirm these preliminary comparative findings.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of this class of compounds to understand their anticonvulsant effects at a deeper level.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize their drug-like characteristics.
-
Chronic Seizure Models: Evaluating the efficacy of promising candidates in more complex, chronic models of epilepsy that better mimic the human condition.
By systematically addressing these areas, the therapeutic potential of 3-Benzyl-1,2,4-thiadiazol-5-amine and other novel 1,2,4-thiadiazole derivatives can be thoroughly evaluated, paving the way for the development of the next generation of antiepileptic drugs.
References
- Siddiqui, N., Ahsan, W., & Alam, M. S. (2010). Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. Acta Poloniae Pharmaceutica, 67(3), 239–245.
- Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145–181.
- White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Dudek, F. E., & Löscher, W. (2002). Discovery and preclinical development of antiepileptic drugs. In Antiepileptic Drugs (pp. 36-48). Lippincott Williams & Wilkins.
- Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–114.
- Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319–330.
- Luszczki, J. J. (2009). Isobolographic analysis of interaction between drugs with protective and adverse effects. Expert Review of Clinical Pharmacology, 2(4), 397-410.
- Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Progress report on new antiepileptic drugs: a summary of the Seventh Eilat Conference (EILAT VII). Epilepsy Research, 61(1-3), 1–48.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.
- Metcalf, C. S., West, P. J., Thomson, K. E., & White, H. S. (2017). A comparison of the anticonvulsant activity of the GABAA receptor positive allosteric modulators, diazepam and allopregnanolone, in a mouse model of kainic acid-induced status epilepticus. Epilepsy Research, 135, 63–69.
- Luszczki, J. J., Czuczwar, S. J. (2005). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. European Journal of Pharmacology, 514(2-3), 139-146.
- McNamara, J. O. (2001). Drugs effective in the therapy of the epilepsies. In Goodman & Gilman's The Pharmacological Basis of Therapeutics (10th ed., pp. 521-547). McGraw-Hill.
-
Patsnap. (2024). What is the mechanism of Carbamazepine? Patsnap Synapse. [Link]
-
Patsnap. (2024). What is the mechanism of Valproic Acid? Patsnap Synapse. [Link]
- Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644.
- De Sarro, G., Cecchetti, V., Fravolini, A., Naccari, F., Tabarrini, O., & De Sarro, A. (1999). Effects of new 1,2,4-triazole derivatives in rodent and avian models of epilepsy. Pharmacology Biochemistry and Behavior, 62(1), 121–130.
-
Patsnap. (2024). What is the mechanism of Phenytoin? Patsnap Synapse. [Link]
Sources
A Senior Application Scientist's Guide to Validating the Pro-Apoptotic Efficacy of 3-Benzyl-1,2,4-thiadiazol-5-amine Derivatives
Introduction: The Quest for Selective Apoptosis Induction
In the landscape of oncology drug discovery, the selective induction of apoptosis—programmed cell death—in cancer cells remains a cornerstone of therapeutic strategy.[1] Evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage.[2] Consequently, novel small molecules that can reinstate this critical suicide pathway are of immense interest. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[3][4][5] Recent research has pointed towards certain thiadiazole derivatives as potent inducers of apoptosis.[5][6]
This guide provides a comprehensive, multi-faceted framework for researchers to rigorously validate the pro-apoptotic effects of a promising new chemical series: 3-Benzyl-1,2,4-thiadiazol-5-amine derivatives (BTA derivatives) . We will move beyond simple viability assays to build a robust, self-validating experimental cascade. This approach is designed not only to confirm if a compound kills cancer cells but to elucidate how it does so, comparing its performance against established chemotherapeutic agents to contextualize its potential.
The Validation Gauntlet: An Integrated Experimental Workflow
Confirming a specific mode of action like apoptosis requires a logical sequence of experiments. A single assay is insufficient and can be misleading. For instance, a compound that simply punches holes in the cell membrane (necrosis) might be flagged as "active" in a crude cytotoxicity screen. Our approach, therefore, is a funnel, starting with broad effects and progressively narrowing down to specific mechanistic events.
Caption: A logical workflow for validating pro-apoptotic activity.
Phase 1: Establishing Cytotoxicity with the MTT Assay
The first step is to determine the concentration-dependent effect of the BTA derivatives on the overall metabolic activity of a cancer cell line, which serves as a proxy for cell viability. The MTT assay is a robust, colorimetric method ideal for this initial screening.[7]
Causality Behind the Choice: The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[8] A decrease in the metabolic activity of the cell population, therefore, results in a reduced formazan concentration. This provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, a human breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of your BTA derivatives and a positive control (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) to account for any solvent effects.
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Phase 2: Quantifying Apoptosis with Annexin V & Propidium Iodide Staining
Once the IC50 is established, the critical next step is to determine if the observed cytotoxicity is due to apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is the gold standard for this purpose.[10][11]
Causality Behind the Choice: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can specifically label early apoptotic cells.[11] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12] This dual staining allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Detailed Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment: Seed cells in 6-well plates and treat them with the BTA derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control (e.g., Doxorubicin at its known apoptotic concentration).
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE™ to avoid membrane damage that can cause false positives. Centrifuge the collected cells at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
Phase 3: Mechanistic Validation
A. Confirming the Executioners: Caspase-3/7 Activity
Apoptosis culminates in the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases, responsible for cleaving key cellular substrates and orchestrating the dismantling of the cell.[14] Measuring their activity provides strong evidence that a classical apoptotic pathway is engaged.
Causality Behind the Choice: Luminescent assays like the Caspase-Glo® 3/7 assay provide a highly sensitive and specific method for detecting caspase activity.[15] The assay reagent contains a proluminescent substrate with the DEVD sequence, which is a specific target for Caspase-3 and -7.[14] When active Caspase-3/7 cleaves the substrate, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of active caspase.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the BTA derivatives and controls as described for the MTT assay.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of treated samples to the vehicle control to determine the fold-increase in caspase activity.
B. Investigating the Source: The Intrinsic Pathway and Bcl-2 Family Proteins
The majority of apoptosis-inducing chemotherapies engage the intrinsic (or mitochondrial) pathway.[16][17] This pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[18] The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate.[19] An increase in this ratio promotes the release of cytochrome c from the mitochondria, initiating the caspase cascade. We can probe this mechanism using Western blotting.
Causality Behind the Choice: Western blotting allows for the semi-quantitative analysis of specific protein levels within a cell lysate.[20] By using antibodies specific to Bax and Bcl-2, we can visualize how treatment with BTA derivatives alters the expression of these key regulatory proteins. A concurrent decrease in Bcl-2 and/or an increase in Bax provides powerful evidence that the compounds are activating the intrinsic apoptotic pathway.
Caption: The intrinsic apoptosis pathway targeted by BTA derivatives.
-
Protein Extraction: Treat cells as in the Annexin V assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a 12% polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin) diluted in the blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Calculate the Bax/Bcl-2 ratio for each treatment condition after normalizing to the loading control.
Data Presentation and Comparative Analysis
Objective comparison requires clear data presentation. The performance of the lead BTA derivative (e.g., BTA-1) should be benchmarked against a vehicle control and a standard-of-care drug like Doxorubicin.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) after 48h |
|---|---|---|
| Vehicle (0.1% DMSO) | MCF-7 | >100 |
| BTA-1 | MCF-7 | 5.2 |
| Doxorubicin | MCF-7 | 0.8 |
Table 2: Apoptosis Induction at 24h (Flow Cytometry)
| Treatment (at IC50) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|
| Vehicle | 95.1 | 2.5 | 2.4 |
| BTA-1 (5.2 µM) | 45.3 | 41.2 | 13.5 |
| Doxorubicin (0.8 µM) | 50.1 | 38.5 | 11.4 |
Table 3: Mechanistic Marker Modulation
| Treatment (at IC50, 24h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | Bax/Bcl-2 Ratio (Relative to Vehicle) |
|---|---|---|
| Vehicle | 1.0 | 1.0 |
| BTA-1 (5.2 µM) | 8.7 | 4.5 |
| Doxorubicin (0.8 µM) | 7.9 | 4.1 |
Interpreting the Results: The hypothetical data above would build a strong case for BTA-1 as a pro-apoptotic agent. The MTT assay establishes its potency (Table 1). The Annexin V data (Table 2) confirms that the cytotoxicity is primarily due to apoptosis, with a significant increase in the early apoptotic population. Finally, the mechanistic data (Table 3) demonstrates that this apoptosis is executed via caspase activation and is likely initiated through the intrinsic pathway, as evidenced by the sharp increase in the Bax/Bcl-2 ratio, with an efficacy comparable to the standard drug Doxorubicin.
Conclusion
This guide outlines a rigorous, logical, and self-validating workflow to characterize the pro-apoptotic activity of novel 3-Benzyl-1,2,4-thiadiazol-5-amine derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays and consistently comparing against a standard-of-care agent, researchers can build a compelling and robust data package. This multi-faceted approach provides the necessary scientific rigor to identify promising new candidates for the next generation of cancer therapeutics.
References
-
ResearchGate. (n.d.). (PDF) Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Treatments (24 h). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. Retrieved from [Link]
-
MDPI. (2019). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. Retrieved from [Link]
-
Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]
-
ResearchGate. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]
-
Frontiers. (n.d.). Chemotherapeutic and targeted drugs-induced immunogenic cell death in cancer models and antitumor therapy: An update review. Retrieved from [Link]
-
EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]
-
ResearchGate. (2023). Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (n.d.). Recent Update Targeting Autophagy-Apoptosis Crosstalk Using Bioactive Natural Products for Ovarian Cancer Treatment. Retrieved from [Link]
-
QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved from [Link]
-
ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?. Retrieved from [Link]
-
MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. Retrieved from [Link]
-
Elabscience. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (n.d.). 2, 4- Di substituted-5-Imino-1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti-inflammatory activities. Retrieved from [Link]
-
ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Retrieved from [Link]
-
BosterBio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
Sources
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. edspace.american.edu [edspace.american.edu]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Benzyl-1,2,4-thiadiazol-5-amine
For the researcher dedicated to the frontiers of drug development, the lifecycle of a novel compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Benzyl-1,2,4-thiadiazol-5-amine, ensuring the protection of personnel and the environment. Our commitment is to furnish you with procedural, step-by-step guidance that directly addresses your operational questions, solidifying our role as your trusted partner in laboratory safety and chemical handling.
Understanding the Hazard Profile: Inferences from Analogs
The hazard profile of 3-Benzyl-1,2,4-thiadiazol-5-amine can be inferred from related aminothiadiazole compounds. These analogs are typically classified as harmful if swallowed and are known to cause skin and serious eye irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
| Potential Hazard | GHS Classification (Inferred) | Precautionary Measures |
| Acute Oral Toxicity | Category 4: Harmful if swallowed[1] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1] |
| Skin Irritation | Category 2: Causes skin irritation[1][2][3] | Wear protective gloves. Wash skin thoroughly after handling.[1][2][3] |
| Eye Irritation | Category 2: Causes serious eye irritation[1][2][3] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation[2][5] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][5] |
Core Disposal Directive: Do Not Neutralize or Dispose in General Waste
Under no circumstances should 3-Benzyl-1,2,4-thiadiazol-5-amine or its containers be disposed of in standard laboratory trash or via the sanitary sewer system.[4][6][7] Evaporation is also not an acceptable method of disposal for hazardous chemical waste.[4][6] The primary and only acceptable disposal route is through a licensed hazardous waste disposal facility.[1][3]
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety and compliance, from the point of generation to final disposal.
1. Waste Identification and Segregation:
-
Causality: Proper identification and segregation are crucial to prevent inadvertent mixing of incompatible wastes, which could lead to dangerous reactions.[7][8]
-
Procedure:
-
Designate 3-Benzyl-1,2,4-thiadiazol-5-amine waste as "Hazardous Chemical Waste."
-
This includes the pure compound, contaminated labware (e.g., weighing boats, pipette tips), and any solutions containing the compound.
-
Solid and liquid waste streams should be collected separately to facilitate disposal.
-
2. Waste Containment:
-
Causality: Secure containment is fundamental to preventing leaks and environmental contamination. The container material must be compatible with the chemical to avoid degradation.[9]
-
Procedure:
-
Solid Waste: Collect in a clearly labeled, sturdy, leak-proof container with a secure lid. A dedicated, labeled polyethylene container is recommended.
-
Liquid Waste: Collect in a compatible, shatter-resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a screw cap. Ensure the container material is compatible with any solvents used.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[9]
-
Keep containers closed at all times except when adding waste.[4][7]
-
3. Labeling:
-
Causality: Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste, from the lab to the disposal facility.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "3-Benzyl-1,2,4-thiadiazol-5-amine." Avoid using abbreviations or chemical formulas.[6]
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container (the "accumulation start date").[6]
-
4. Storage:
-
Causality: Proper storage minimizes the risk of spills, exposure, and adverse reactions.
-
Procedure:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
The SAA should be under the control of the laboratory personnel and away from general traffic areas.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used for liquid waste containers.[7]
-
Store away from incompatible materials, particularly strong oxidizing agents.[3]
-
5. Arranging for Disposal:
-
Causality: Final disposal must be handled by professionals to ensure compliance with all local, state, and federal regulations.
-
Procedure:
Spill and Decontamination Procedures
In the event of a spill, the primary objective is to contain the material and decontaminate the area safely.
-
Causality: A pre-planned response minimizes exposure and environmental impact.
-
Procedure:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE (lab coat, gloves, and eye protection), contain the spill using an inert absorbent material like vermiculite or sand.[10]
-
For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.[1]
-
For liquid spills, once absorbed, collect the material using spark-proof tools and place it in the hazardous waste container.[11]
-
Decontaminate the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[12]
-
For detailed guidance, always refer to your institution's specific chemical spill response procedures.[13]
-
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of 3-Benzyl-1,2,4-thiadiazol-5-amine.
By adhering to these rigorous, evidence-based protocols, you ensure the safe management and disposal of 3-Benzyl-1,2,4-thiadiazol-5-amine, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
Di Micco, S., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(8), 2197. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. PubMed Central. Retrieved from [Link]
-
The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Stericycle. (n.d.). OSHA Compliance in Non-Acute Healthcare Facilities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Chevron. (2025, December 30). Safety Data Sheet. Retrieved from [Link]
-
Sarcouncil Journal of Plant and Agronomy. (2022, June 20). Review Article on Thiadiazole Derivatives and Its Biological Activity. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 5-amino-1,2,3-thiadiazoles.
-
Hangzhou Keyingchem Co., Ltd. (2026, January 20). Top Fine Chemicals Manufacturer Expands Production Capacity to Meet Growing Global Demand. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. umanitoba.ca [umanitoba.ca]
A Comprehensive Guide to the Safe Handling of 3-Benzyl-1,2,4-thiadiazol-5-amine
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 3-Benzyl-1,2,4-thiadiazol-5-amine, requires a thorough understanding of potential hazards and the stringent application of safety protocols. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, grounded in the principles of scientific integrity and field-proven laboratory practices.
Hazard Assessment and Risk Mitigation
Thiadiazole derivatives frequently exhibit a range of health hazards. Based on analogous compounds, 3-Benzyl-1,2,4-thiadiazol-5-amine should be handled as a substance that is potentially:
-
Harmful if swallowed: Acute oral toxicity is a common concern with similar chemical structures.[1][4][5]
-
A skin and eye irritant: Direct contact can lead to irritation.[1][2][3]
-
A respiratory irritant: Inhalation of dust or fumes may cause respiratory discomfort.[2][3]
Therefore, all handling procedures must be designed to minimize exposure through ingestion, skin contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 3-Benzyl-1,2,4-thiadiazol-5-amine. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile) | To prevent skin contact. Double gloving is recommended for extended handling.[6][7] Gloves should be inspected before use and changed every 30 minutes or immediately if contaminated.[7] |
| Eyes | Safety glasses with side shields or goggles | To protect against splashes and airborne particles.[7] |
| Body | Long-sleeved laboratory coat | To protect skin and personal clothing from contamination.[7] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. A dust mask or respirator may be necessary for handling powders. | To minimize inhalation of the compound.[8][9][10] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Handling and Use
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1][9]
-
Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][3][10]
-
Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]
Spill Management
In the event of a spill, a calm and methodical response is essential. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Minor Spill (Dry):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled material. Avoid generating dust.[8]
-
Place the collected material into a sealed, labeled container for disposal.[8]
-
Clean the spill area with soap and water.
Major Spill:
-
Evacuate the area and alert laboratory personnel and the institutional Environmental Health and Safety (EHS) office.
-
Prevent entry into the affected area.
-
Await the arrival of trained emergency response personnel.
Disposal Plan
All waste containing 3-Benzyl-1,2,4-thiadiazol-5-amine, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[1][3] Do not dispose of this material down the drain.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
By adhering to these guidelines, researchers can confidently and safely work with 3-Benzyl-1,2,4-thiadiazol-5-amine, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.
References
-
Carvalho, S. A., et al. (2011). 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3200. Retrieved from [Link]
- Google Patents. (n.d.). US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles.
-
Abdel-Mottaleb, M. S. A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2194. Retrieved from [Link]
-
University of Helsinki. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Helda. Retrieved from [Link]
-
EIHF Isofroid. (n.d.). PPE thanatopraxy. Retrieved from [Link]
-
Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 355-367. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-1,2,4-thiadiazole. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 6. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. matrixscientific.com [matrixscientific.com]
- 10. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
